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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine Hydrochloride: A Key Intermediate in Modern Drug Discovery

This guide provides a comprehensive technical overview of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride, a pivotal chemical intermediate. While specific pharmacological data on this compound is limited due to...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride, a pivotal chemical intermediate. While specific pharmacological data on this compound is limited due to its role as a precursor, this document elucidates its fundamental properties, synthesis, and, most importantly, the therapeutic potential of the core 4,5,6,7-tetrahydrobenzo[d]isoxazole scaffold. The primary focus will be on the application of this scaffold in the development of Heat Shock Protein 90 (HSP90) inhibitors, a promising area in oncology research.

Core Concepts and Physicochemical Properties

The isoxazole ring is a privileged pharmacophore found in numerous FDA-approved drugs, valued for its unique electronic properties and ability to participate in hydrogen bonding.[1][2][3] The fusion of this heterocycle to a saturated carbocyclic ring, as in the tetrahydrobenzo[d]isoxazole system, creates a rigid, three-dimensional structure that is highly attractive for scaffold-based drug design. 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride serves as a critical building block, providing a reactive primary amine handle for the synthesis of diverse compound libraries.[4]

Structural and Chemical Identity

Below is a summary of the key identifiers for this compound.

PropertyDataReference
IUPAC Name 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride-
Chemical Structure Chemical Structure-
CAS Number 1485571-57-0 (Free Base)[5]
Molecular Formula C₇H₁₁ClN₂O[6]
Molecular Weight 174.63 g/mol [6]
Purity Typically ≥95% for research grades[6]
Physical Form Solid / Powder-
Storage Conditions Short-term (1 month) at -20°C; Long-term (6 months) at -80°C. Protect from light.[4]

Synthesis and Strategic Utility

The synthesis of the 4,5,6,7-tetrahydrobenzo[d]isoxazole core is a well-established process, typically commencing from readily available cyclic diketones. The strategic introduction of the amine at the C5 position is key to its function as a versatile intermediate.

Proposed Synthetic Pathway

A logical and field-proven synthetic route involves a multi-step process starting from cyclohexane-1,3-dione. This approach provides a reliable method for constructing the core scaffold and installing the necessary functionality.

  • Isoxazole Ring Formation: The synthesis begins with the base-promoted cyclocondensation of cyclohexane-1,3-dione with a suitable C-chlorooxime. This reaction efficiently constructs the 6,7-dihydrobenzo[d]isoxazol-4(5H)-one core.[7][8] The choice of the chlorooxime allows for the introduction of various substituents on the isoxazole ring if desired.

  • Ketone Reduction: The carbonyl group at the C4 position is selectively reduced to a hydroxyl group using a mild reducing agent like sodium borohydride (NaBH₄). This step is critical as it sets up the stereochemistry and provides the precursor alcohol for the subsequent amination.[7]

  • Introduction of the Amine Precursor (Ritter Reaction): The resulting alcohol is subjected to a Ritter reaction. This acid-catalyzed reaction with a nitrile (e.g., chloroacetonitrile or acetonitrile) installs an amide group at the C4 or C5 position (depending on the exact precursor).[7] This is an exemplary choice for introducing a nitrogen-containing functional group onto a sterically hindered carbon center.

  • Amide Hydrolysis: The final step involves the hydrolysis of the amide group under acidic or basic conditions to yield the free primary amine. Subsequent treatment with hydrochloric acid affords the stable 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride salt.

Synthetic Workflow start Cyclohexane-1,3-dione ketone 6,7-Dihydrobenzo[d]isoxazol-4(5H)-one start->ketone C-Chlorooxime, Base alcohol 4,5,6,7-Tetrahydrobenzo[d]isoxazol-4-ol ketone->alcohol NaBH4 amide N-(4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-yl)acetamide alcohol->amide 1. H2SO4, Acetonitrile (Ritter Reaction) amine 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine amide->amine Acid Hydrolysis final Target Hydrochloride Salt amine->final HCl

Caption: Proposed synthetic pathway to the target intermediate.

Application in Drug Discovery: Targeting HSP90 in Oncology

The primary value of this intermediate is realized in its derivatization to create pharmacologically active molecules. A prominent example is the development of novel HSP90 inhibitors based on the N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide scaffold, which is structurally analogous to derivatives from the C5-amine.[7][9]

The Role of HSP90 in Cancer

Heat Shock Protein 90 (HSP90) is a molecular chaperone that is essential for the stability and function of numerous "client proteins."[7][10] In cancer cells, HSP90 is overexpressed and plays a critical role in maintaining the function of oncoproteins that drive tumor growth, proliferation, and survival, such as HER2, EGFR, and AKT.[9] Therefore, inhibiting HSP90 leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.[7][9]

Mechanism of Action of Tetrahydrobenzo[d]isoxazole-Based Inhibitors

Derivatives synthesized from the tetrahydrobenzo[d]isoxazole scaffold act as competitive inhibitors at the N-terminal ATP-binding pocket of HSP90.

  • Binding and Inhibition: The amide derivatives occupy the ATP-binding site, preventing the chaperone from adopting its active conformation.

  • Client Protein Degradation: This inhibition triggers the ubiquitin-proteasome pathway, leading to the degradation of HSP90 client proteins. Studies have shown that treatment with these compounds leads to a pronounced suppression of key oncoreceptors (HER2, EGFR) and mitogenic kinases (AKT, CDK4).[9]

  • Biomarker Upregulation: A hallmark of effective HSP90 inhibition is the compensatory upregulation of other heat shock proteins, particularly HSP70. This has been observed in cells treated with tetrahydrobenzo[d]isoxazole derivatives, confirming their on-target activity.[9]

  • Cellular Outcomes: The downstream effects include cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis, evidenced by the cleavage of PARP.[9]

HSP90 Inhibition Pathway cluster_0 HSP90 Chaperone Cycle HSP90 HSP90 ATP ATP HSP90->ATP Binds Proteasome Proteasomal Degradation HSP90->Proteasome Client protein is degraded Client Oncogenic Client Protein (e.g., HER2, AKT) Client->HSP90 Binds to Client->Proteasome ADP ADP ATP->ADP Hydrolysis ADP->HSP90 Release Inhibitor Tetrahydrobenzo[d]isoxazole Derivative Inhibitor->ATP Blocks Binding Apoptosis Apoptosis & Cell Cycle Arrest Proteasome->Apoptosis Leads to

Caption: Mechanism of HSP90 inhibition by scaffold derivatives.

Analytical Characterization Protocols

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride. The following are field-proven, self-validating protocols for quality control.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method provides a quantitative assessment of the compound's purity.

  • Instrumentation: HPLC system with UV-Vis Detector.

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of 50:50 Water:Acetonitrile.

  • Validation: Purity is calculated based on the area percentage of the main peak relative to all integrated peaks. The presence of the TFA salt ensures sharp peak shapes for the amine.

Protocol 2: Structural Confirmation by Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is the gold standard for unambiguous structural elucidation.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it solubilizes the hydrochloride salt and allows for the observation of exchangeable N-H protons.

  • ¹H NMR Analysis:

    • Acquire a standard proton spectrum.

    • Expected Signals: Look for distinct signals corresponding to the single isoxazole proton, the aliphatic protons of the cyclohexene ring (which will appear as complex multiplets), and the amine protons (which may be broad due to exchange and coupling).

  • ¹³C NMR Analysis:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected Signals: Identify signals for the isoxazole ring carbons (typically in the 100-160 ppm range) and the aliphatic carbons of the saturated ring (typically in the 20-50 ppm range).

  • Validation: The observed chemical shifts, coupling constants, and integration values must be consistent with the proposed chemical structure.

Protocol 3: Molecular Weight Verification by LC-MS

This technique confirms the compound's molecular mass.

  • Instrumentation: A Liquid Chromatography system coupled to a Mass Spectrometer (e.g., ESI-QTOF).

  • Methodology: Utilize the HPLC method described above, directing the column effluent into the mass spectrometer source.

  • Ionization Mode: Electrospray Ionization, Positive Mode (ESI+).

  • Analysis: Search the resulting mass spectrum for the [M+H]⁺ ion corresponding to the free base of the compound. For C₇H₁₀N₂O, the expected monoisotopic mass is 138.0793, so the target m/z would be 139.0866.

  • Validation: The observation of the correct mass-to-charge ratio with high mass accuracy (e.g., <5 ppm) provides definitive confirmation of the compound's elemental composition.

References

  • Myrianthopoulos, V., et al. (2024). Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation. National Institutes of Health. Available at: [Link]

  • Myrianthopoulos, V., et al. (2024). Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation. RSC Publishing. Available at: [Link]

  • Ghasemzadeh, M. A., et al. (2024). Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors. Scientific Reports. Available at: [Link]

  • Ghasemzadeh, M. A., et al. (2024). Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors. PubMed. Available at: [Link]

  • ResearchGate. (2024). (PDF) Design, synthesis and biological evaluation of new isoxazole derivatives as Hsp90 inhibitors. ResearchGate. Available at: [Link]

  • CP Lab Safety. (n.d.). 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride, 95% Purity, C7H11ClN2O, 100 mg. CP Lab Safety. Available at: [Link]

  • Rajanarendar, E., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Available at: [Link]

  • Ghasemzadeh, M. A., et al. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available at: [Link]

  • Krogsgaard-Larsen, P., et al. (1985). 4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogues of THIP. Synthesis and biological activity. PubMed. Available at: [Link]

  • Kamal, A., et al. (2012). Synthesis of Thiazolo- and 7,8-Dihydrothiazolo[4,5-e]benzoisoxazoles. PMC. Available at: [Link]

  • Chikkula, K. V., & Raja, S. (2017). ISOXAZOLE – A POTENT PHARMACOPHORE. ResearchGate. Available at: [Link]

  • Stanković, E., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI. Available at: [Link]

  • Wagner, E., et al. (1988). Synthesis and pharmacological properties of derivatives of isoxazolo [5,4-d]-6,7-dihydropyrimidines. PubMed. Available at: [Link]

  • Stanković, E., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. PubMed. Available at: [Link]

  • Sahoo, S., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Bentham Science. Available at: [Link]

  • ResearchGate. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. ResearchGate. Available at: [Link]

  • Stanković, E., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. PMC. Available at: [Link]

  • Zwiener, C., & Frimmel, F. H. (2007). Analytical methods for tracing pharmaceutical residues in water and wastewater. AquaEnergy Expo. Available at: [Link]

Sources

Exploratory

The Strategic Intermediate: A Technical Guide to 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine Hydrochloride

Foreword: Unveiling a Key Building Block in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the pursuit of novel therapeutic agents is relentless. Central to this endeavor is the design and sy...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Key Building Block in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel therapeutic agents is relentless. Central to this endeavor is the design and synthesis of molecular scaffolds that serve as foundational frameworks for potent and selective drugs. 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride has emerged as a pivotal intermediate, particularly in the development of next-generation Heat Shock Protein 90 (HSP90) inhibitors, a critical target in oncology. This guide provides an in-depth technical overview of this compound, from its synthesis and characterization to its strategic application in the creation of potential anti-cancer therapeutics. We will explore the causality behind the synthetic choices and the self-validating nature of the analytical protocols, offering field-proven insights for researchers, scientists, and drug development professionals.

Compound Profile: Physicochemical Properties and Identification

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in synthesis and drug design.

PropertyValueSource
Chemical Name 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochlorideN/A
Molecular Formula C₇H₁₁ClN₂O[1]
Molecular Weight 174.63 g/mol [1]
CAS Number 1485571-57-0 (free base)[2]
Appearance Typically a solid[3]
Purity Commercially available up to 95%[4]
Storage Recommended at -20°C for short-term and -80°C for long-term storage, protected from light.[1]

Note: While the hydrochloride salt is the common commercial form, the CAS number provided is for the free base. It is crucial to confirm the specific CAS number with the supplier if required.

Synthesis Pathway: A Deliberate Approach to a Privileged Scaffold

The synthesis of 4,5,6,7-tetrahydrobenzo[d]isoxazol-5-amine hydrochloride is a multi-step process that leverages established organic reactions to construct the bicyclic isoxazole core and introduce the key amine functionality. The synthetic strategy often commences with a readily available starting material, 6,7-dihydrobenzo[d]isoxazol-4(5H)-one. A key transformation in this pathway is the Ritter reaction, which provides an efficient means of introducing an amino group.[5]

Conceptual Synthetic Workflow

The overall synthetic strategy can be visualized as a logical progression from a ketone precursor to the final amine hydrochloride salt.

G A 6,7-Dihydrobenzo[d]isoxazol-4(5H)-one B 4,5,6,7-Tetrahydrobenzo[d]isoxazol-4-ol A->B Reduction (e.g., NaBH4) C N-(4,5,6,7-Tetrahydrobenzo[d]isoxazol-4-yl)acetamide B->C Ritter Reaction (e.g., CH3CN, H2SO4) D 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine C->D Hydrolysis (e.g., aq. HCl) E 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride D->E Salt Formation (e.g., HCl in ether)

Caption: Synthetic workflow for 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative, self-validating procedure derived from established methodologies for the synthesis of analogous compounds.[5] Researchers should optimize conditions based on their specific laboratory setup and available reagents.

Step 1: Reduction of 6,7-Dihydrobenzo[d]isoxazol-4(5H)-one

  • Rationale: The initial ketone functionality is reduced to a hydroxyl group to set the stage for the subsequent Ritter reaction. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.

  • Procedure:

    • To a solution of 6,7-dihydrobenzo[d]isoxazol-4(5H)-one (1 eq.) in ethanol at 0°C, add sodium borohydride (1.5 eq.) portion-wise.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4,5,6,7-tetrahydrobenzo[d]isoxazol-4-ol.

Step 2: The Ritter Reaction - Introduction of the Amine Precursor

  • Rationale: The Ritter reaction is a classic method for converting alcohols to N-alkyl amides using a nitrile in the presence of a strong acid. This step introduces the nitrogen atom that will become the final amine. Acetonitrile is a common and convenient nitrile for this purpose.

  • Procedure:

    • Dissolve the 4,5,6,7-tetrahydrobenzo[d]isoxazol-4-ol (1 eq.) in acetonitrile.

    • Cool the solution to 0°C and slowly add concentrated sulfuric acid (2-3 eq.).

    • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to obtain N-(4,5,6,7-tetrahydrobenzo[d]isoxazol-4-yl)acetamide.

Step 3: Hydrolysis to the Free Amine

  • Rationale: The acetamide protecting group is removed by acid-catalyzed hydrolysis to reveal the desired primary amine.

  • Procedure:

    • Reflux a solution of N-(4,5,6,7-tetrahydrobenzo[d]isoxazol-4-yl)acetamide (1 eq.) in aqueous hydrochloric acid (e.g., 6M HCl) for 4-8 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and basify with a concentrated sodium hydroxide solution to a pH > 10.

    • Extract the free amine with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate to yield 4,5,6,7-tetrahydrobenzo[d]isoxazol-5-amine.

Step 4: Formation of the Hydrochloride Salt

  • Rationale: The hydrochloride salt is often preferred for its improved stability and solubility in aqueous media, which is advantageous for biological testing and formulation.

  • Procedure:

    • Dissolve the purified 4,5,6,7-tetrahydrobenzo[d]isoxazol-5-amine in a minimal amount of a suitable solvent like diethyl ether or methanol.

    • Slowly add a solution of hydrogen chloride in diethyl ether (or a similar solvent) until precipitation is complete.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4,5,6,7-tetrahydrobenzo[d]isoxazol-5-amine hydrochloride.

Rigorous Characterization: Ensuring Purity and Structural Integrity

The identity and purity of the synthesized compound must be unequivocally established through a battery of analytical techniques.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the tetrahydrobenzo portion of the molecule, as well as a distinct signal for the amine proton (which may be broadened and exchangeable with D₂O). The chemical shifts and coupling patterns will be indicative of the specific substitution pattern. For example, in a related compound, N-(3-ethyl-6-methoxybenzo[d]isoxazol-5-yl)acetamide, the aromatic and alkyl protons show distinct and well-resolved signals.[6]

    • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule and their chemical environment (aliphatic, aromatic, etc.). The carbonyl carbon of any residual starting material or intermediate would be a key diagnostic peak to monitor for reaction completion.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the molecular formula of the compound by providing a highly accurate mass-to-charge ratio of the molecular ion.

Chromatographic Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for assessing the purity of the final compound. A typical method would involve a reverse-phase C18 column with a gradient elution of water and acetonitrile containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid. The purity is determined by the area percentage of the main peak in the chromatogram. For related isoxazole derivatives, HPLC has been used to establish purities greater than 98%.[6]

Strategic Application in Drug Discovery: A Gateway to HSP90 Inhibition

4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride is not an end in itself but a valuable starting point for the synthesis of more complex molecules with therapeutic potential. Its primary application lies in the development of HSP90 inhibitors.[5][7]

The Role of HSP90 in Cancer

Heat Shock Protein 90 is a molecular chaperone that is essential for the stability and function of a large number of "client" proteins, many of which are critical for the growth and survival of cancer cells.[8] These client proteins include mutated and overexpressed oncoproteins such as HER2, EGFR, and AKT. By inhibiting HSP90, its client proteins are destabilized and targeted for degradation, leading to cell cycle arrest and apoptosis.[5][9]

From Intermediate to Inhibitor: The Next Synthetic Leap

The primary amine of 4,5,6,7-tetrahydrobenzo[d]isoxazol-5-amine hydrochloride serves as a versatile chemical handle for further elaboration. It can be readily acylated with a variety of carboxylic acids or sulfonyl chlorides to generate a library of amide or sulfonamide derivatives. This approach allows for the systematic exploration of the structure-activity relationship (SAR) to identify potent and selective HSP90 inhibitors.[5]

G A 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride C Library of N-(4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-yl)amides or Sulfonamides A->C B Diverse Carboxylic Acids or Sulfonyl Chlorides B->C Acylation / Sulfonylation D HSP90 Inhibitors C->D Biological Screening

Caption: From intermediate to a library of potential HSP90 inhibitors.

Downstream Effects of HSP90 Inhibition

Inhibition of HSP90 by compounds derived from this tetrahydrobenzo[d]isoxazole scaffold has been shown to have profound effects on cancer cells.[5][7]

  • Depletion of Oncoproteins: Treatment of cancer cell lines with these inhibitors leads to a marked decrease in the levels of key oncoproteins like HER2, EGFR, and c-MET, as well as mitogenic kinases such as AKT and CDK4.[5]

  • Induction of Apoptosis: The degradation of pro-survival client proteins ultimately triggers programmed cell death, which can be observed by the cleavage of PARP.[5]

  • Cell Cycle Arrest: These compounds can cause an accumulation of cells in the G2/M phase of the cell cycle, thereby halting proliferation.[5]

  • Upregulation of HSP70: An increase in the expression of HSP70 is a well-established biomarker of HSP90 inhibition.[5]

The downstream signaling cascade affected by HSP90 inhibition is complex and interconnected, highlighting the chaperone's central role in maintaining the malignant phenotype.

G cluster_0 Drug Action cluster_1 Molecular Chaperone Function cluster_2 Cellular Response cluster_3 Phenotypic Outcome HSP90_Inhibitor Tetrahydrobenzo[d]isoxazole-based HSP90 Inhibitor HSP90 HSP90 HSP90_Inhibitor->HSP90 Inhibition Client_Proteins Oncogenic Client Proteins (HER2, EGFR, AKT, CDK4) HSP90->Client_Proteins Stabilization Degradation Proteasomal Degradation Client_Proteins->Degradation Apoptosis Apoptosis Degradation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Degradation->Cell_Cycle_Arrest

Caption: Signaling pathway illustrating the mechanism of action of HSP90 inhibitors.

Conclusion: A Versatile Scaffold for Future Innovation

4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride represents more than just a chemical entity; it is a testament to the power of rational drug design and the importance of key intermediates. Its robust synthesis, coupled with the strategic placement of a reactive amine handle, makes it an invaluable tool for medicinal chemists. As our understanding of the intricate signaling networks that drive cancer progression deepens, the demand for versatile and "drug-like" scaffolds will only intensify. This technical guide has illuminated the synthesis, characterization, and strategic application of this important compound, providing a solid foundation for its use in the ongoing quest for novel and effective cancer therapies.

References

  • Iaroshenko, V. O., et al. (2021). Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation. RSC Medicinal Chemistry, 12(10), 1649-1661. [Link]

  • National Center for Biotechnology Information. (2021). Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of HSP90 inhibition on downstream signaling. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage. PubMed Central. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride, 95% Purity, C7H11ClN2O, 100 mg. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Heat Shock Protein 90 Inhibition Results in Altered Downstream Signaling of Mutant KIT and Exerts Synergistic Effects on Kasumi-1 Cells When Combining With Histone Deacetylase Inhibitor. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Synthesis and evaluation of new Hsp90 inhibitors based on a 1,4,5-trisubstituted 1,2,3-triazole scaffold. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Synthesis of 5,6-dihydro-4H-benzo[d]isoxazol-7-one and 5,6-dihydro-4H-isoxazolo[5,4-c]pyridin-7-one derivatives as potential Hsp90 inhibitors. PubMed. Retrieved from [Link]

  • Dengale, S. G., et al. (2022). Synthesis and Biological Evaluation of 2-(4,5,6,7-Tetrahydrobenzo[c]Isoxazol-3-yl)-4H-Chromen-4-Ones. Polycyclic Aromatic Compounds, 42(9), 6337-6351. [Link]

  • Beilstein Journal of Organic Chemistry. (2023). Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. PubMed Central. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochlorid...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride, a pivotal chemical intermediate. Our focus will be on its molecular structure, plausible synthetic routes derived from analogous compounds, and its emerging significance within the landscape of therapeutic agent development, particularly in oncology.

Introduction: The Strategic Importance of the Tetrahydrobenzisoxazole Scaffold

The 4,5,6,7-tetrahydrobenzo[d]isoxazole core is a privileged scaffold in medicinal chemistry. Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with specific biological targets. The introduction of an amine group, as in 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride, offers a key handle for further chemical modifications, enabling the synthesis of diverse compound libraries for drug screening. While this specific isomer with the amine at the 5-position is primarily recognized as a drug intermediate, the broader family of tetrahydrobenzisoxazole derivatives has shown significant promise in various therapeutic areas.[1]

Molecular Structure and Physicochemical Properties

The hydrochloride salt of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine possesses the molecular formula C₇H₁₁ClN₂O. The structure features a fused ring system consisting of an isoxazole ring and a cyclohexene ring. The amine group at the 5-position of the saturated ring is a critical functional group for synthetic elaboration.

PropertyValueSource
Molecular FormulaC₇H₁₁ClN₂OCommercial Suppliers
Molecular Weight174.63 g/mol Calculated
AppearanceWhite to off-white solidTypical for amine hydrochlorides
SolubilitySoluble in water and polar organic solventsInferred from structure

Plausible Synthetic Pathway: A Logic-Driven Approach

Step 1: Synthesis of the Ketone Intermediate, 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-one

The initial step would likely involve the construction of the tetrahydrobenzisoxazole core with a ketone at the desired position. This can be achieved through a cycloaddition reaction, a common method for forming isoxazole rings.

Step 2: Reductive Amination to Yield the Final Product

The conversion of the ketone to the primary amine is a standard transformation in organic synthesis, readily accomplished through reductive amination.[4][5][6] This two-step, one-pot process involves the formation of an imine intermediate by reacting the ketone with an ammonia source, followed by in-situ reduction.

Experimental Protocol: Proposed Reductive Amination

  • Reaction Setup: To a solution of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-one in a suitable anhydrous solvent (e.g., methanol, dichloroethane), add a source of ammonia (e.g., ammonium acetate, ammonia in methanol).

  • Imine Formation: Stir the mixture at room temperature to facilitate the formation of the imine intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Reduction: Once imine formation is complete, add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise. These reagents are selective for the imine over the ketone starting material.

  • Work-up and Purification: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography.

  • Salt Formation: To obtain the hydrochloride salt, the purified free amine is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of hydrogen chloride in the same or a compatible solvent. The resulting precipitate is collected by filtration and dried.

Synthesis_Workflow Start Starting Materials Ketone 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-one Start->Ketone Cycloaddition FreeAmine 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine (Free Base) Ketone->FreeAmine Reductive Amination Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->FreeAmine ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->FreeAmine FinalProduct 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride FreeAmine->FinalProduct Salt Formation HCl HCl HCl->FinalProduct

Caption: Proposed synthetic workflow for 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride.

Therapeutic Context: The Promise of Tetrahydrobenzisoxazole Derivatives as HSP90 Inhibitors

The therapeutic relevance of the 4,5,6,7-tetrahydrobenzo[d]isoxazole scaffold is prominently highlighted by its investigation in the development of Heat Shock Protein 90 (HSP90) inhibitors.[2][3][7] HSP90 is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are oncoproteins critical for cancer cell growth and survival.[2] Inhibition of HSP90 leads to the degradation of these client proteins, providing a multi-pronged attack on cancer cells.

Research on N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides has demonstrated that this scaffold can be effectively utilized to design potent HSP90 inhibitors with significant antiproliferative effects against cancer cell lines.[2][3] These findings suggest that 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride serves as a valuable starting material for the synthesis of novel HSP90 inhibitors and other potential therapeutic agents. The amine functionality allows for the ready introduction of various side chains and pharmacophores to optimize binding affinity and selectivity for the target protein.

HSP90_Inhibition_Pathway cluster_0 HSP90 Chaperone Cycle cluster_1 Mechanism of Inhibition HSP90_inactive HSP90 (Inactive) HSP90_active HSP90 (ATP-bound, Active) HSP90_inactive->HSP90_active ATP Binding HSP90_active->HSP90_inactive ATP Hydrolysis ClientProtein_folded Folded Client Protein (Active) HSP90_active->ClientProtein_folded Folding ClientProtein_unfolded Unfolded Client Protein (e.g., Oncoproteins) ClientProtein_unfolded->HSP90_active Ubiquitination Ubiquitination & Proteasomal Degradation ClientProtein_unfolded->Ubiquitination Cell Proliferation & Survival Cell Proliferation & Survival ClientProtein_folded->Cell Proliferation & Survival Inhibitor Tetrahydrobenzisoxazole-based HSP90 Inhibitor Inhibitor->HSP90_active Apoptosis Apoptosis Ubiquitination->Apoptosis

Caption: Simplified signaling pathway illustrating HSP90 inhibition by tetrahydrobenzisoxazole derivatives.

Characterization and Quality Control: A Self-Validating System

For any synthetic intermediate intended for drug development, rigorous characterization is paramount to ensure identity, purity, and consistency.

Standard Analytical Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess the purity of the compound. The spectra should be consistent with the proposed structure of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as the amine (N-H stretching and bending) and the C=N bond of the isoxazole ring.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify any impurities.

Conclusion and Future Directions

4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride is a strategically important building block in the synthesis of novel therapeutic agents. While detailed biological data on this specific molecule is limited in the public domain, the established potential of the tetrahydrobenzisoxazole scaffold, particularly in the development of HSP90 inhibitors, underscores its value. Future research efforts will likely focus on the elaboration of this intermediate into diverse libraries of compounds for screening against a wide range of biological targets, extending beyond oncology into other areas of unmet medical need.

References

Sources

Exploratory

"4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride" mechanism of action

An In-Depth Technical Guide to the Potential Mechanisms of Action of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine Hydrochloride Derivatives Abstract 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride is a pivotal che...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Mechanisms of Action of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine Hydrochloride Derivatives

Abstract

4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride is a pivotal chemical intermediate, serving as a foundational scaffold for the synthesis of a diverse array of pharmacologically active compounds.[1][2] While the direct biological activity of this intermediate is not extensively characterized, its structural motifs are present in molecules targeting a range of significant biological pathways. This technical guide provides an in-depth exploration of the potential mechanisms of action for derivatives of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride, with a primary focus on the well-documented role of related compounds as Heat Shock Protein 90 (HSP90) inhibitors. Additionally, we will explore other plausible therapeutic targets, including cyclooxygenase (COX) enzymes and neurotransmitter receptors, based on the broad pharmacological profile of the isoxazole core. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical experimental protocols to investigate the therapeutic potential of novel compounds derived from this versatile intermediate.

Introduction: The Versatility of the Isoxazole Scaffold

The isoxazole ring system is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and its ability to participate in various non-covalent interactions with biological targets. Compounds incorporating the isoxazole moiety have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer effects.[3][4] The tetrahydrobenzo[d]isoxazole core, in particular, offers a three-dimensional structure that can be strategically modified to achieve high affinity and selectivity for specific protein targets. 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride provides a key amine functional group that serves as a versatile handle for synthetic elaboration, enabling the exploration of vast chemical space and the generation of novel drug candidates.

Primary Putative Mechanism of Action: HSP90 Inhibition

Recent research has highlighted the potential of N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide derivatives as potent inhibitors of Heat Shock Protein 90 (HSP90).[5] HSP90 is a molecular chaperone that plays a critical role in the conformational maturation, stability, and activity of a wide range of "client" proteins, many of which are oncogenic.[5] These clients include key drivers of cancer progression such as HER2, EGFR, c-MET, AKT, and CDK4.[5] By inhibiting HSP90, novel therapeutics can induce the degradation of these oncoproteins, leading to cell cycle arrest and apoptosis in cancer cells.

The HSP90 Chaperone Cycle and a Proposed Inhibitory Model

The following diagram illustrates the ATP-dependent chaperone cycle of HSP90 and the proposed mechanism of inhibition by a hypothetical derivative of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride.

HSP90_Inhibition cluster_cycle HSP90 Chaperone Cycle cluster_inhibition Inhibition by Derivative cluster_downstream Downstream Effects HSP90_open HSP90 (Open) HSP90_ATP HSP90-ATP (Closed) HSP90_open->HSP90_ATP ATP Binding Degradation Client Protein Degradation HSP90_ADP HSP90-ADP HSP90_ATP->HSP90_ADP ATP Hydrolysis Client_folded Folded Client Protein HSP90_ATP->Client_folded Folding & Release HSP90_ADP->HSP90_open ADP Release Client_unfolded Unfolded Client Protein Client_unfolded->HSP90_ATP Binding Inhibitor Isoxazole Derivative Inhibitor->HSP90_open Competitive Binding to ATP Pocket Apoptosis Apoptosis Degradation->Apoptosis CellCycleArrest Cell Cycle Arrest Degradation->CellCycleArrest

Caption: Proposed mechanism of HSP90 inhibition by a tetrahydrobenzo[d]isoxazole derivative.

Experimental Workflow for Characterizing HSP90 Inhibitory Activity

The following workflow outlines the key steps to assess the HSP90 inhibitory potential of a novel compound derived from 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride.

HSP90_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays BindingAssay 1. HSP90α Binding Assay (e.g., FP, TR-FRET) ATPaseAssay 2. HSP90α ATPase Assay BindingAssay->ATPaseAssay ProliferationAssay 3. Cancer Cell Proliferation Assay (e.g., MCF7, HCC1954) WesternBlot 4. Western Blot for Client Protein Degradation (HER2, AKT) & HSP70 Induction ProliferationAssay->WesternBlot ApoptosisAssay 5. Apoptosis Assay (e.g., PARP Cleavage) WesternBlot->ApoptosisAssay CellCycleAssay 6. Cell Cycle Analysis (Flow Cytometry) ApoptosisAssay->CellCycleAssay

Caption: Experimental workflow for characterizing HSP90 inhibitors.

Detailed Experimental Protocol: Western Blot for HSP90 Client Protein Degradation

This protocol describes the methodology to assess the effect of a test compound on the levels of HSP90 client proteins and the induction of HSP70, a biomarker of HSP90 inhibition.[5]

Objective: To determine if the test compound induces the degradation of HSP90 client proteins (e.g., HER2, AKT) and upregulates HSP70 in a cancer cell line (e.g., HCC1954).

Materials:

  • HCC1954 breast cancer cell line

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-HER2, anti-AKT, anti-HSP70, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate HCC1954 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 24-48 hours.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 30 minutes.

    • Scrape the cells and transfer the lysate to microcentrifuge tubes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize to the loading control (β-actin).

Expected Outcome: Treatment with an effective HSP90 inhibitor should result in a dose-dependent decrease in the levels of HER2 and AKT, and a concomitant increase in the expression of HSP70.

Other Potential Mechanisms of Action

While HSP90 inhibition is a prominent potential mechanism, the versatile tetrahydrobenzo[d]isoxazole scaffold suggests other plausible biological targets.

Cyclooxygenase (COX) Inhibition

The isoxazole nucleus is a key feature of several known anti-inflammatory agents that act by inhibiting COX enzymes.[3] Derivatives of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine could be synthesized to target COX-1 and/or COX-2, which are involved in the inflammatory cascade and are also implicated in some cancers.

Table 1: Hypothetical COX Inhibition Data for a Novel Derivative

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Derivative X15.20.819
Celecoxib150.04375
Neurotransmitter Receptor Modulation

Structurally related compounds, such as tetrahydrobenzo[d]thiazole derivatives, have been shown to interact with dopamine D2 and D3 receptors.[6] Furthermore, the isoxazole core is present in compounds that modulate GABAergic and serotonergic systems.[7][8] This suggests that novel derivatives could be designed as ligands for various G protein-coupled receptors (GPCRs) in the central nervous system, with potential applications in treating neuropsychiatric disorders.[9] Serotonin (5-HT) receptors, for instance, are involved in a wide array of physiological and pathological processes, making them attractive targets for drug discovery.[10][11]

Conclusion and Future Directions

4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride is a valuable starting material for the generation of novel therapeutic agents. The existing literature strongly supports the exploration of its derivatives as HSP90 inhibitors for oncology applications. The provided experimental workflows and protocols offer a robust framework for such investigations. Furthermore, the inherent versatility of the isoxazole scaffold warrants the investigation of other potential mechanisms of action, including COX inhibition and neurotransmitter receptor modulation. Future research should focus on synthesizing a library of diverse derivatives and screening them against a panel of biological targets to fully elucidate the therapeutic potential of this promising chemical class.

References

  • Miyata K, Kamato T, Yamano M, et al. Serotonin (5-HT)3 receptor blocking activities of YM060, a novel 4,5,6,7-tetrahydrobenzimidazole derivative, and its enantiomer in anesthetized rats. PubMed. (URL: [Link])

  • 4,5,6,7-Tetrahydrobenzoisoxazol-5-amine (hydrochloride) | Hammond Cell Tech. (URL: [Link])

  • 4,5,6,7-Tetrahydrobenzoisoxazol-5-amine (hydrochloride) | All Things Stem Cell. (URL: [Link])

  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. National Institutes of Health. (URL: [Link])

  • Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC - NIH. National Institutes of Health. (URL: [Link])

  • Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation - NIH. National Institutes of Health. (URL: [Link])

  • Synthesis and Biological Evaluation of 2-(4,5,6,7-Tetrahydrobenzo[c]Isoxazol-3-yl)-4H-Chromen-4-Ones - Radhabai Kale Mahila Mahavidyalaya Ahmednagar. (URL: [Link])

  • 4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogues of THIP. Synthesis and biological activity - PubMed. PubMed. (URL: [Link])

  • Synthesis and Biological Evaluation of 2-(4,5,6,7-Tetrahydrobenzo[c]Isoxazol-3-yl)-4H-Chromen-4-Ones | Semantic Scholar. (URL: [Link])

  • Efficacy of hybrid tetrahydrobenzo[d]thiazole based aryl piperazines D-264 and D-301 at D2 and D3 receptors - PMC - NIH. National Institutes of Health. (URL: [Link])

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. (URL: [Link])

  • Carbazole and tetrahydro-carboline derivatives as dopamine D3 receptor antagonists with the multiple antipsychotic-like properties - PMC - NIH. National Institutes of Health. (URL: [Link])

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride: A Key Pharmaceutical Intermediate

Abstract This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for the preparation of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride, a crucial intermediate in the deve...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for the preparation of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride, a crucial intermediate in the development of various pharmacologically active compounds. This document delves into the strategic considerations behind the chosen synthetic route, detailed experimental protocols, and the underlying chemical principles. The synthesis is presented as a multi-step process commencing from readily available starting materials, focusing on the construction of the core heterocyclic scaffold followed by the strategic introduction of the key amine functionality. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering both theoretical insights and practical, actionable methodologies.

Introduction and Strategic Overview

4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride serves as a pivotal building block in the synthesis of a range of therapeutic agents. Its rigid bicyclic structure and the presence of a primary amine offer a versatile scaffold for the exploration of new chemical entities with diverse biological activities. The synthesis of this intermediate requires a well-designed pathway that is both efficient and scalable.

The synthetic strategy outlined in this guide is centered around a convergent approach, beginning with the construction of a key intermediate, 6,7-dihydrobenzo[d]isoxazol-5(4H)-one (3) . This intermediate provides a direct precursor to the target amine via a reductive amination reaction. The overall synthetic pathway can be conceptually divided into two main stages:

  • Part 1: Construction of the Tetrahydrobenzo[d]isoxazole Core: This involves the formation of the isoxazole ring fused to a cyclohexanone moiety.

  • Part 2: Introduction of the Amine Functionality and Salt Formation: This stage focuses on the conversion of the ketone to the desired primary amine and its subsequent conversion to the stable hydrochloride salt.

The following diagram illustrates the conceptual workflow of the proposed synthesis:

Synthesis_Workflow Start Starting Materials (Cyclohexane-1,3-dione & Reagents) Core_Synthesis Synthesis of 6,7-dihydrobenzo[d]isoxazol-5(4H)-one Start->Core_Synthesis Part 1 Amination Reductive Amination Core_Synthesis->Amination Part 2 Salt_Formation Hydrochloride Salt Formation Amination->Salt_Formation Final_Product 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride Salt_Formation->Final_Product

Caption: Conceptual workflow for the synthesis of the target compound.

Part 1: Synthesis of the Core Intermediate: 6,7-Dihydrobenzo[d]isoxazol-5(4H)-one

The cornerstone of this synthesis is the efficient preparation of the ketone intermediate 3 . A highly effective method for this transformation is the condensation of a β-dicarbonyl compound with hydroxylamine. In this case, we begin with the readily available and commercially accessible cyclohexane-1,3-dione (1) .

Rationale for the Chosen Pathway

The reaction between a 1,3-dicarbonyl compound and hydroxylamine is a classic and reliable method for the formation of isoxazole rings. The initial step involves the formylation of cyclohexane-1,3-dione to introduce a reactive aldehyde equivalent at the 2-position, yielding 2-formylcyclohexane-1,3-dione (2) (in its enol form). This intermediate then undergoes a cyclocondensation reaction with hydroxylamine hydrochloride. The acidic conditions facilitate the reaction, and the subsequent cyclization and dehydration lead to the formation of the stable tetrahydrobenzo[d]isoxazole ring system.

Detailed Experimental Protocol

Step 1: Synthesis of 2-formylcyclohexane-1,3-dione (2)

A mixture of cyclohexane-1,3-dione (1) and triethyl orthoformate is heated, often in the presence of a catalytic amount of a Lewis acid or under acidic conditions, to afford 2-(ethoxymethylene)cyclohexane-1,3-dione. Subsequent hydrolysis of the enol ether under acidic conditions yields 2-formylcyclohexane-1,3-dione (2), which exists predominantly in its enolic tautomer, 2-(hydroxymethylene)cyclohexane-1,3-dione.

Step 2: Synthesis of 6,7-dihydrobenzo[d]isoxazol-5(4H)-one (3)

To a solution of 2-formylcyclohexane-1,3-dione (2) in a suitable solvent such as ethanol or acetic acid, is added hydroxylamine hydrochloride. The reaction mixture is then heated to reflux. The hydroxylamine reacts with one of the carbonyl groups and the formyl group, leading to cyclization and dehydration to form the isoxazole ring. Upon cooling, the product, 6,7-dihydrobenzo[d]isoxazol-5(4H)-one (3), can be isolated by filtration or extraction.

The reaction pathway for the synthesis of the core intermediate is depicted below:

Core_Synthesis cluster_step1 Step 1: Formylation cluster_step2 Step 2: Cyclocondensation Cyclohexane-1,3-dione (1) Cyclohexane-1,3-dione (1) 2-Formylcyclohexane-1,3-dione (2) 2-Formylcyclohexane-1,3-dione (2) Cyclohexane-1,3-dione (1)->2-Formylcyclohexane-1,3-dione (2) Triethyl orthoformate, H+ 6,7-Dihydrobenzo[d]isoxazol-5(4H)-one (3) 6,7-Dihydrobenzo[d]isoxazol-5(4H)-one (3) 2-Formylcyclohexane-1,3-dione (2)->6,7-Dihydrobenzo[d]isoxazol-5(4H)-one (3) Hydroxylamine hydrochloride, Heat

Caption: Synthesis of the ketone intermediate.

Part 2: Introduction of the Amine and Salt Formation

With the ketone intermediate 3 in hand, the next critical step is the introduction of the amine group at the 5-position. Reductive amination is the method of choice for this transformation due to its efficiency and selectivity.

Causality in Experimental Choices: Reductive Amination

Reductive amination is a powerful and widely used method for the synthesis of amines from ketones or aldehydes. The reaction proceeds in two stages: the formation of an imine or enamine intermediate, followed by its reduction to the corresponding amine. The choice of the nitrogen source and the reducing agent is critical for the success of the reaction.

For the synthesis of a primary amine, ammonia or a protected ammonia equivalent is used. The use of a suitable reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is crucial as they are mild enough to selectively reduce the iminium ion in the presence of the ketone starting material, thus minimizing side reactions.

Detailed Experimental Protocol

Step 3: Synthesis of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine (4)

A solution of 6,7-dihydrobenzo[d]isoxazol-5(4H)-one (3) is prepared in a suitable solvent, typically methanol or ethanol. To this solution, an excess of an ammonia source, such as ammonium acetate or a solution of ammonia in methanol, is added. This is followed by the portion-wise addition of a reducing agent, for instance, sodium cyanoborohydride. The reaction is stirred at room temperature until completion, which can be monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). After the reaction is complete, the mixture is worked up by quenching the excess reducing agent, followed by extraction and purification to yield the free base, 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine (4) .

Step 4: Formation of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride (5)

The purified free base 4 is dissolved in a suitable solvent, such as diethyl ether or ethyl acetate. To this solution, a solution of hydrogen chloride in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise with stirring. The hydrochloride salt 5 will precipitate out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

The final steps of the synthesis are illustrated in the following diagram:

Amination_Salt_Formation cluster_step3 Step 3: Reductive Amination cluster_step4 Step 4: Salt Formation Ketone (3) Ketone (3) Amine (4) Amine (4) Ketone (3)->Amine (4) 1. NH₃ source 2. NaBH₃CN Hydrochloride Salt (5) Hydrochloride Salt (5) Amine (4)->Hydrochloride Salt (5) HCl in solvent

Caption: Conversion of the ketone to the final hydrochloride salt.

Data Summary

The following table summarizes the key compounds and reagents involved in this synthetic pathway.

Compound NumberStructureIUPAC NameKey Reagents
1 (Structure of Cyclohexane-1,3-dione)Cyclohexane-1,3-dione-
2 (Structure of 2-formylcyclohexane-1,3-dione)2-Formylcyclohexane-1,3-dioneTriethyl orthoformate
3 (Structure of 6,7-dihydrobenzo[d]isoxazol-5(4H)-one)6,7-Dihydrobenzo[d]isoxazol-5(4H)-oneHydroxylamine hydrochloride
4 (Structure of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine)4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amineAmmonium acetate, Sodium cyanoborohydride
5 (Structure of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride)4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochlorideHydrogen chloride

Conclusion

The synthetic pathway detailed in this technical guide provides a robust and logical approach for the preparation of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride. By starting from the readily available cyclohexane-1,3-dione and employing well-established and high-yielding reactions such as formylation, cyclocondensation, and reductive amination, this guide offers a practical and scalable route for obtaining this valuable pharmaceutical intermediate. The provided protocols and the rationale behind the experimental choices are intended to empower researchers and drug development professionals in their synthetic endeavors.

References

  • Due to the proprietary nature of specific industrial synthesis routes for drug intermediates, publicly available, peer-reviewed literature detailing the exact synthesis of "4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride" is limited.
  • Synthesis of Isoxazoles from 1,3-Diketones: A general reference for the synthesis of isoxazoles from β-dicarbonyl compounds. A relevant example can be found in: "Comprehensive Organic Synthesis," Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, 1991; Vol. 4, pp 1077-1109. (A general textbook reference, a specific URL is not applicable).

  • Reductive Amination of Ketones: For a comprehensive review of reductive amination reactions, see: Baxter, E. W.; Reitz, A. B. Org. React.2002 , 59, 1. [Link]

  • Synthesis of related Tetrahydrobenzisoxazole derivatives: A publication describing the synthesis of similar scaffolds which supports the proposed initial steps: Baruchello, R., et al. Bioorganic & Medicinal Chemistry2012 , 20(15), 4784-4793. [Link]

Exploratory

"4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride" starting materials

An In-depth Technical Guide to the Starting Materials for the Synthesis of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride Introduction 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride is a pivotal drug...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Starting Materials for the Synthesis of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride

Introduction

4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride is a pivotal drug intermediate, serving as a versatile scaffold in the synthesis of a multitude of active pharmaceutical ingredients (APIs).[1] Its unique bicyclic structure, combining a partially saturated cyclohexane ring with an aromatic isoxazole moiety, imparts specific conformational constraints and physicochemical properties that are highly desirable in modern drug design. This guide provides a comprehensive overview of the foundational starting materials and synthetic strategies for accessing this valuable compound, with a focus on the underlying chemical principles and practical experimental considerations for researchers and professionals in drug development.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to understanding the synthesis of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride begins with a retrosynthetic analysis. This process systematically deconstructs the target molecule into simpler, commercially available precursors.

Retrosynthesis target 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride intermediate_amine 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine target->intermediate_amine Salt Formation intermediate_ketone 6,7-Dihydrobenzo[d]isoxazol-4(5H)-one intermediate_amine->intermediate_ketone Functional Group Interconversion (e.g., Reductive Amination) sm1 Cyclohexane-1,3-dione intermediate_ketone->sm1 Isoxazole Ring Formation sm2 Hydroxylamine Derivative (e.g., C-chlorooxime) intermediate_ketone->sm2 Isoxazole Ring Formation

Caption: Retrosynthetic analysis of the target molecule.

The primary disconnection points are the hydrochloride salt, the amine functional group, and the isoxazole ring itself. This analysis reveals two key precursor fragments: a cyclic C6 dicarbonyl unit and a source for the N-O fragment of the isoxazole. This logically leads to cyclohexane-1,3-dione and a hydroxylamine derivative as the fundamental starting materials.

Core Synthesis Strategy: Condensation of Cyclohexane-1,3-dione

The most direct and widely employed strategy for constructing the tetrahydrobenzo[d]isoxazole core relies on the classical condensation reaction between a 1,3-dicarbonyl compound and hydroxylamine or its derivatives.[2][3][4] This approach is favored due to the ready availability of the starting materials and generally mild reaction conditions.[5]

Principle of Isoxazole Formation

The formation of the isoxazole ring from a 1,3-dicarbonyl compound and hydroxylamine proceeds through a well-established mechanism. The initial step involves the nucleophilic attack of the amine group of hydroxylamine on one of the carbonyl carbons, leading to the formation of an oxime intermediate. Subsequent intramolecular cyclization, driven by the attack of the hydroxyl group onto the second carbonyl, followed by dehydration, yields the stable aromatic isoxazole ring.[2]

Isoxazole_Formation start Cyclohexane-1,3-dione + NH2OH intermediate1 Oxime Intermediate start->intermediate1 Condensation intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 6,7-Dihydrobenzo[d]isoxazol-4(5H)-one intermediate2->product Dehydration

Caption: Mechanism of isoxazole ring formation.

Key Starting Material: Cyclohexane-1,3-dione

Cyclohexane-1,3-dione is a commercially available, colorless solid that serves as the cornerstone for building the bicyclic framework of the target molecule.[6] It is typically produced through the semi-hydrogenation of resorcinol.[6] In solution, it exists predominantly in its enol tautomeric form.[6]

PropertyValueReference
Chemical Formula C₆H₈O₂[6]
Molar Mass 112.13 g/mol [6]
Appearance Colorless or white solid[6]
Melting Point 105.5 °C[6]
pKa 5.20 (in H₂O)[6]
Experimental Protocol: Synthesis of 6,7-Dihydrobenzo[d]isoxazol-4(5H)-one

A robust method for the synthesis of the key ketone intermediate involves the base-promoted cyclocondensation of cyclohexane-1,3-dione with a C-chlorooxime.[7] The C-chlorooxime can be readily prepared from the corresponding aldehyde and hydroxylamine, followed by chlorination with N-chlorosuccinimide (NCS).[7]

Step 1: Preparation of C-chlorooxime (Illustrative Example: Benzaldoximoyl chloride)

  • To a solution of benzaldehyde in a suitable solvent (e.g., ethanol), add an aqueous solution of hydroxylamine hydrochloride and sodium acetate.

  • Stir the mixture at room temperature until the formation of benzaldoxime is complete (monitored by TLC).

  • Isolate the crude benzaldoxime and dissolve it in a chlorinated solvent (e.g., dichloromethane).

  • Add N-chlorosuccinimide (NCS) portion-wise while maintaining the temperature below 30 °C.

  • Stir the reaction mixture until the conversion to benzaldoximoyl chloride is complete.

  • Isolate and purify the product, which can be used directly in the next step.

Step 2: Synthesis of 3-Phenyl-6,7-dihydrobenzo[d]isoxazol-4(5H)-one

  • To a suspension of sodium hydride in a suitable solvent such as 2-propanol, add a solution of cyclohexane-1,3-dione portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of the C-chlorooxime (e.g., benzaldoximoyl chloride) in the same solvent.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired 6,7-dihydrobenzo[d]isoxazol-4(5H)-one intermediate.[7]

Core Synthesis Strategy: Introduction of the Amine Moiety

With the bicyclic ketone intermediate in hand, the next critical transformation is the introduction of the amine group at the 5-position. A common and effective method for this conversion is reductive amination.

Principle of Reductive Amination

Reductive amination involves the reaction of a ketone or aldehyde with an amine source in the presence of a reducing agent. The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine or iminium ion. This intermediate is then reduced in situ to the corresponding amine.

Experimental Protocol: Synthesis of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine
  • Dissolve the 6,7-dihydrobenzo[d]isoxazol-4(5H)-one intermediate in a suitable solvent such as methanol or ethanol.

  • Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.

  • Introduce a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the careful addition of an aqueous acid solution (e.g., 1M HCl).

  • Basify the aqueous layer with a suitable base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the crude amine product by chromatography.

Final Step: Hydrochloride Salt Formation

To improve the stability and handling properties of the final product, the free amine is typically converted to its hydrochloride salt.

  • Dissolve the purified 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

  • Slowly add a solution of hydrogen chloride in the same solvent or bubble anhydrous HCl gas through the solution.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum to obtain the final product.

Alternative Synthetic Approaches

While the condensation of cyclohexane-1,3-dione is a primary route, other modern synthetic methodologies can also be envisioned for the construction of the isoxazole ring.

1,3-Dipolar Cycloaddition

The Huisgen 1,3-dipolar cycloaddition is a powerful alternative for forming the isoxazole ring.[3][8] This reaction involves the [3+2] cycloaddition of a nitrile oxide with an alkyne or alkene.[3] For the synthesis of the target molecule, a suitably functionalized cyclohexene derivative could serve as the dipolarophile, reacting with a nitrile oxide generated in situ. While potentially offering different substitution patterns, this route may require more synthetic steps to prepare the necessary precursors compared to the more convergent dicarbonyl condensation approach.

Data Summary

StepStarting MaterialsKey ReagentsTypical YieldReference
Isoxazole Formation Cyclohexane-1,3-dione, C-chlorooximeNaH, 2-propanol76-78%[7]
Amine Introduction (Reductive Amination) 6,7-Dihydrobenzo[d]isoxazol-4(5H)-one, Ammonia sourceNaBH₃CN or NaBH(OAc)₃Moderate to GoodGeneral Knowledge
Salt Formation 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amineAnhydrous HClQuantitativeGeneral Knowledge

Conclusion

The synthesis of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride is a well-defined process rooted in fundamental organic chemistry principles. The most practical and efficient pathway commences with the readily available starting material, cyclohexane-1,3-dione . Through a robust cyclocondensation to form the key isoxazole-fused ketone intermediate, followed by a strategic reductive amination, the target amine is accessed. This guide provides the essential technical details and underlying scientific rationale to empower researchers in the synthesis of this important building block for drug discovery and development.

References
  • synthesis of isoxazoles. (2019-01-19). YouTube.
  • 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride | Drug Intermedi
  • Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes...
  • Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation.
  • Head-to-head comparison of different isoxazole synthesis methods.Benchchem.
  • Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. (2025-12-05).
  • Isoxazole synthesis.Organic Chemistry Portal.
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  • 1,3-Cyclohexanedione.Wikipedia.

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Foundational

Whitepaper: Strategic Discovery of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine Hydrochloride Derivatives

A Technical Guide for Drug Development Professionals Executive Summary The 4,5,6,7-tetrahydrobenzo[d]isoxazole moiety is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with signi...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

Executive Summary

The 4,5,6,7-tetrahydrobenzo[d]isoxazole moiety is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential.[1][2] Its unique three-dimensional structure and versatile chemical handles allow for the creation of diverse molecular libraries targeting a wide range of biological pathways. This guide provides an in-depth technical overview of the discovery process for derivatives of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride, a key intermediate for synthesizing novel active pharmaceutical ingredients.[3][4] We will explore rational drug design, synthetic strategies, structure-activity relationship (SAR) analysis, and key pharmacological evaluation protocols, using the development of potent Heat Shock Protein 90 (HSP90) inhibitors as a central case study.

Introduction: The Versatility of the Tetrahydrobenzisoxazole Scaffold

Heterocyclic compounds are a cornerstone of modern drug discovery, with the isoxazole ring being a particularly fruitful pharmacophore.[5][6][7] The benzisoxazole framework, which fuses an isoxazole ring with a benzene ring, is present in a number of approved drugs and clinical candidates.[1] The partially saturated analog, the 4,5,6,7-tetrahydrobenzo[d]isoxazole system, offers distinct advantages. The non-aromatic saturated portion of the molecule provides a three-dimensional geometry that can facilitate more specific and high-affinity interactions with protein targets compared to planar aromatic systems.

The amine group at the C-5 position of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride serves as a critical synthetic handle. This primary amine allows for a vast array of chemical modifications, most commonly through acylation, to introduce diverse side chains. These modifications are instrumental in tuning the compound's physicochemical properties (e.g., solubility, lipophilicity) and its pharmacological profile (e.g., potency, selectivity, and mechanism of action). Researchers have leveraged this scaffold to develop agents with potential anticancer, anti-inflammatory, and neuroprotective activities.[8][9][10]

Core Synthetic Strategies and Derivatization

The journey to novel derivatives begins with a robust and scalable synthesis of the core scaffold and a clear strategy for diversification. The primary amine at position 5 is the key point for modification, most frequently targeted via amide bond formation.

General Synthesis of the Amine Scaffold

The synthesis often commences from a precursor ketone, such as 6,7-dihydrobenzo[d]isoxazol-4(5H)-one.[8] The amine can be introduced through various methods, including reductive amination or, as utilized in advanced strategies, via a Ritter reaction on a corresponding alcohol intermediate. The Ritter reaction, in particular, offers an efficient route to N-substituted amides directly from a tertiary alcohol, which can be generated from the ketone.[8]

Derivatization via N-Acylation

The most direct and widely used method for derivatizing the title compound is the acylation of the 5-amino group. This reaction forms a stable amide bond and allows for the introduction of virtually any desired R-group, provided it is attached to a carboxylic acid or its activated form (e.g., acid chloride, acyl azide).

Workflow for N-Acyl Derivative Synthesis

The following diagram outlines the typical experimental workflow for generating a library of derivatives from the core amine.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Acylation Reaction cluster_2 Phase 3: Work-up & Purification A Start: 4,5,6,7-Tetrahydrobenzo[d] isoxazol-5-amine HCl B Dissolve in Aprotic Solvent (e.g., DCM, DMF) A->B C Add Base (e.g., TEA, DIPEA) to free the amine B->C F Combine Amine and Acid/Acyl Chloride solutions. Stir at RT or 0°C. C->F D Prepare Carboxylic Acid (R-COOH) or Acid Chloride (R-COCl) E Add Coupling Agent (if acid) (e.g., HATU, EDC) D->E if using acid E->F G Aqueous Work-up (Wash with water, brine) F->G H Dry Organic Layer (e.g., Na2SO4, MgSO4) G->H I Purify by Column Chromatography or Recrystallization H->I J Final Derivative: N-(4,5,6,7-tetrahydrobenzo[d] isoxazol-5-yl)amide I->J SAR cluster_SAR SAR Insights for Tetrahydrobenzisoxazole Derivatives Core Core Scaffold: 4,5,6,7-Tetrahydrobenzo[d]isoxazole Amine Position 5 Amine: Critical for derivatization. Forms key interactions via H-bonds. Core->Amine R_Group R-Group (Acyl Moiety): Major determinant of potency and selectivity. Amine->R_Group Aromatic Aromatic/Heteroaromatic Rings: Often increase potency. Halogen substitution (e.g., -Cl, -F) on phenyl ring enhances activity (e.g., compound 8n). R_Group->Aromatic Resorcinol 2,4-Resorcinol Carboxamide: Identified as crucial for HSP90 activity in related scaffolds. R_Group->Resorcinol

Caption: Key Structure-Activity Relationship (SAR) insights.

From the HSP90 inhibitor case study, the SAR can be summarized as follows:

  • Core Scaffold: The tetrahydrobenzisoxazole core serves as an effective scaffold, correctly orienting the substituents within the HSP90 binding pocket.

  • Amide Linker: The amide group is essential, likely forming hydrogen bonds with key residues in the active site.

  • Aromatic Substituent: An aromatic ring attached to the amide is beneficial for activity.

  • Electronic Effects: Substitution on this aromatic ring with an electron-withdrawing group, such as chlorine at the para-position (compound 8n ), resulted in the most potent compound in the series. [8]This suggests that electronic properties and potential halogen bonding play a role in target engagement.

Conclusion and Future Perspectives

The 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride scaffold is a validated and highly promising starting point for the discovery of novel therapeutics. The synthetic accessibility of the core and the ease of derivatization at the C-5 amine position allow for the rapid generation of diverse chemical libraries. The successful development of potent, submicromolar HSP90 inhibitors demonstrates the power of combining rational, structure-based design with classical medicinal chemistry to address challenging therapeutic targets like cancer. [8] Future work in this area will likely focus on:

  • Exploring Diverse Targets: Applying this scaffold to other target classes, such as kinases, GPCRs, and epigenetic enzymes.

  • Fine-Tuning ADME Properties: Optimizing derivatives for improved metabolic stability, oral bioavailability, and reduced off-target toxicity.

  • Advanced Scaffolds: Exploring further modifications to the isoxazole and saturated rings to probe new areas of chemical space and develop next-generation candidates.

This scaffold represents a rich foundation upon which medicinal chemists can build, and it is expected to continue yielding novel and impactful clinical candidates in the years to come.

References

  • 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride | Drug Intermedi
  • Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation.
  • 4,5,6,7-Tetrahydrobenzoisoxazol-5-amine (hydrochloride). All Things Stem Cell.
  • Benzisoxazole: a privileged scaffold for medicinal chemistry.
  • Structure activity relationship of the synthesized compounds.
  • The synthetic and therapeutic expedition of isoxazole and its analogs.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI.
  • Structure–activity relationship.
  • A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. Semantic Scholar.
  • 4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-amine. MySkinRecipes.
  • Synthesis and Biological Evaluation of 2-(4,5,6,7-Tetrahydrobenzo[c]Isoxazol-3-yl)-4H-Chromen-4-Ones. Radhabai Kale Mahila Mahavidyalaya Ahmednagar.
  • 1485571-57-0|4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine. BLDpharm.
  • The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflamm
  • Benzisoxazole Derivatives: Synthesis and Their Therapeutic Significance in Medicinal Chemistry.
  • Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry.
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Avens Publishing Group.
  • Synthesis and Structure-Activity Relationship (SAR) Study of 4-azabenzoxazole Analogues as H3 Antagonists. PubMed.
  • Structure activity relationship of benzoxazole derivatives.
  • 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors.

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Exploratory

A Technical Guide to the Safe Handling of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical overview of the safety protocols and handling procedures for 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety protocols and handling procedures for 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride (CAS No. 1485571-57-0). As a specialized heterocyclic amine utilized as a drug intermediate in the synthesis of various active compounds, a thorough understanding of its chemical properties and potential hazards is essential for ensuring laboratory safety and experimental integrity.[1][2][3] The toxicological profile of this compound is not fully characterized, mandating a conservative and rigorous approach to its handling.[4]

Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is a comprehensive understanding of the potential hazards associated with a substance. 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate the necessary precautions.

GHS Classification

The compound is classified as harmful and an irritant. The primary hazards are summarized in the table below.

Hazard ClassGHS PictogramCodeHazard Statement
Acute Toxicity (Oral)

H302Harmful if swallowed.[5]
Skin Irritation

H315Causes skin irritation.[5][6]
Eye Irritation

H319Causes serious eye irritation.[5][6]
Specific Target Organ Toxicity

H335May cause respiratory irritation.[5]

It is critical to note that safety data sheets (SDS) from different suppliers may vary. In cases of conflicting information, a precautionary approach that adopts the most stringent safety recommendations is advised. Always consult the SDS provided with your specific batch of the chemical.

Primary Routes of Exposure and Associated Risks
  • Ingestion (H302): Accidental ingestion poses a significant risk of toxicity. This underscores the critical importance of strict hygiene protocols, including the prohibition of eating, drinking, or smoking in laboratory areas.[5]

  • Skin Contact (H315): The compound can cause skin irritation. Prolonged or repeated exposure should be avoided. The causality behind this is the chemical's ability to disrupt the lipid barrier of the skin, leading to inflammation.

  • Eye Contact (H319): As a serious eye irritant, direct contact can cause significant damage. The hydrochloride salt form can be particularly aggressive to mucous membranes.

  • Inhalation (H335): As a solid powder, aerosolization can lead to respiratory tract irritation.[5] High vapor concentrations of related compounds can cause symptoms like headache, dizziness, and nausea.[4]

Laboratory Handling and Engineering Controls

Based on the risk assessment, a multi-layered approach to control exposure is required, combining engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls

The primary engineering control for handling this compound is a properly functioning certified chemical fume hood . This is non-negotiable. The fume hood's constant airflow protects the user from inhaling aerosolized powder during weighing and manipulation. All operations that could generate dust or aerosols must be performed within the hood.

Personal Protective Equipment (PPE)

The selection of PPE is directly dictated by the identified hazards. The following workflow should be followed to ensure adequate protection.

PPE_Workflow Start Handling Compound? CheckHazards Assess Hazards: - H319 (Eye Irritation) - H315 (Skin Irritation) - H335 (Respiratory Irritation) Start->CheckHazards EyeProtection Wear ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. CheckHazards->EyeProtection Eye Contact Risk HandProtection Wear chemical-resistant gloves (e.g., Nitrile, Neoprene). Check breakthrough time. CheckHazards->HandProtection Skin Contact Risk BodyProtection Wear a buttoned lab coat. CheckHazards->BodyProtection General Protocol RespiratoryProtection Work within a certified chemical fume hood. CheckHazards->RespiratoryProtection Inhalation Risk Proceed Proceed with Experiment EyeProtection->Proceed HandProtection->Proceed BodyProtection->Proceed RespiratoryProtection->Proceed

Caption: PPE Selection Workflow for Safe Handling.

Hygiene and Handling Practices
  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5]

  • Avoid the formation of dust and aerosols. Use careful technique when transferring the solid.

  • Keep the container tightly closed when not in use.

  • Take precautionary measures against static discharge, as fine organic powders can sometimes form explosive mixtures with air.[4][6]

Storage and Stability

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

Storage Conditions

The stability of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride is dependent on temperature and light exposure.

ConditionDurationTemperatureNotes
Long-term6 months-80°CRecommended for preserving purity.[1]
Short-term1 month-20°CSuitable for active use.[1]

Crucially, the compound must be protected from light at all times. [1] Many complex organic molecules are photosensitive and can undergo photochemical degradation, leading to impurities and a loss of reactivity. Store in an opaque container or within a light-blocking secondary container.

Incompatible Materials

To prevent dangerous reactions, this compound should be stored away from:

  • Strong oxidizing agents

  • Strong reducing agents

  • Strong acids

  • Strong bases[6]

No dangerous decomposition products are known under normal storage conditions, but thermal decomposition can release irritating gases and vapors.[4][6]

Emergency Procedures

A clear, pre-defined plan for emergencies is a hallmark of a safe laboratory environment.

First-Aid Measures
  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, seek immediate medical attention.[5]

  • If on Skin: Immediately take off all contaminated clothing. Rinse the skin thoroughly with water. If skin irritation persists, get medical advice.[5]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.

  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[5]

Accidental Release Measures

For a small laboratory spill, follow this protocol:

Spill_Response Spill Spill Detected Alert Alert personnel in immediate area. Spill->Alert PPE Don appropriate PPE (Gloves, Goggles, Lab Coat). Alert->PPE Contain Cover spill with an inert, non-combustible absorbent (e.g., vermiculite, sand). PPE->Contain Collect Carefully sweep or scoop up material into a labeled hazardous waste container. Contain->Collect Clean Clean the spill area with soap and water. Collect->Clean Dispose Dispose of waste according to institutional protocols. Clean->Dispose Done Spill Neutralized Dispose->Done

Caption: Small-Scale Laboratory Spill Response Protocol.

Ensure adequate ventilation during cleanup. Avoid breathing dust. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Toxicological and Disposal Considerations

Toxicological Profile

The most critical piece of information is that the toxicological properties of this compound have not been fully investigated .[4] All handling procedures must be based on the assumption that it may have unknown chronic hazards.

Toxicological EndpointDataSource
Acute Oral Toxicity Harmful (H302)[5]
Skin Corrosion/Irritation Causes irritation (H315)[5][6]
Serious Eye Damage/Irritation Causes serious irritation (H319)[5][6]
Respiratory/Skin Sensitization No data available[4]
Germ Cell Mutagenicity No data available[4]
Carcinogenicity No data available[4]
Reproductive Toxicity No data available[4]

The absence of data should not be interpreted as an absence of hazard. The known irritant and harmful properties necessitate minimizing exposure through the rigorous application of the handling protocols outlined in this guide.

Waste Disposal

Dispose of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride and any contaminated materials as hazardous chemical waste. Follow all local, state, and federal regulations. Do not allow the product to enter sewers or waterways.[6]

References

  • 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride, 95% Purity, C7H11ClN2O, 100 mg . CP Lab Safety. [Link]

  • 4,5,6,7-Tetrahydrobenzoisoxazol-5-amine (hydrochloride) . All Things Stem Cell. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose . MDPI. [Link]

  • 4,5,6,7-Tetrahydro-1H-benzo(d)imidazole-5-carboxylic acid hydrochloride . PubChem. [Link]

  • Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation . National Institutes of Health. [Link]

  • 4,5,6,7-Tetrahydrobenzoisoxazol-5-amine (hydrochloride) . Hammond Cell Tech. [Link]

  • 4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-amine . MySkinRecipes. [Link]

  • 4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogues of THIP. Synthesis and biological activity . PubMed. [Link]

  • 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine . National Institutes of Health. [Link]

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Foundational

Technical Guide: Optimal Storage and Handling of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride

An In-Depth Technical Guide for Researchers and Drug Development Professionals Introduction 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride is a key drug intermediate utilized in the synthesis of various active...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride is a key drug intermediate utilized in the synthesis of various active pharmaceutical ingredients.[1][2][3] The integrity and purity of this compound are paramount for the success of downstream synthetic steps and the validity of experimental outcomes. Improper storage and handling can lead to degradation, contamination, and inaccurate measurements, compromising research and development timelines.

This guide provides a comprehensive, technically grounded framework for the optimal storage and handling of this compound. By understanding the inherent chemical properties of its core structures—the amine hydrochloride salt and the isoxazole ring system—researchers can implement protocols that ensure its long-term stability and reliability.

Core Principles of Chemical Stability: A Mechanistic View

The recommended storage conditions are not arbitrary; they are dictated by the molecule's inherent chemical vulnerabilities.

The Amine Hydrochloride Salt: Stability vs. Hygroscopicity

The molecule is supplied as a hydrochloride salt of a primary amine. This is a deliberate choice by manufacturers to enhance stability. The protonated amine is significantly less nucleophilic and less prone to oxidation compared to its free amine form.[4] However, this salt form introduces a critical handling consideration: hygroscopicity . Amine salts readily absorb moisture from the atmosphere, which can lead to:

  • Physical Changes: Caking or clumping of the solid, making accurate weighing difficult.[5]

  • Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways.[6]

  • Inaccurate Molar Calculations: The absorbed water adds weight, leading to errors in concentration calculations for prepared solutions.

Therefore, mitigating moisture exposure is a primary directive for storing the solid compound.

The Isoxazole Moiety: Inherent Photosensitivity

The isoxazole ring, while a common motif in medicinal chemistry, possesses an intrinsically labile N-O bond.[7][8] There is significant precedent for the light-activated ring-opening of isoxazoles, particularly upon irradiation with UV light.[7][9] This photochemical reaction can generate highly reactive intermediates, leading to isomerization, decomposition, or unwanted crosslinking with other molecules.[7][9] Consequently, protection from light is a non-negotiable aspect of storage for both the solid compound and its solutions.

Recommended Storage Conditions

Based on the compound's chemical nature and available data, the following conditions are recommended.

Storage of Solid (Neat) Compound

For the long-term preservation of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride in its solid form, adherence to the following conditions is critical.

ParameterRecommendationRationale & Causality
Temperature 2°C to 8°C (Refrigerated)Reduces the kinetic rate of any potential solid-state degradation pathways. Avoids the higher thermal energy of room temperature storage.
Atmosphere Tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes exposure to atmospheric moisture and oxygen, directly addressing hygroscopicity and potential oxidation.[5][6]
Light Store in an amber glass vial, inside a dark cabinet or box.Prevents light-induced degradation of the photosensitive isoxazole ring.[7][9]
Moisture Store within a desiccator containing an active desiccant (e.g., silica gel).Actively removes residual moisture from the storage environment, providing a crucial defense against hygroscopic water absorption.[10][11]
Storage of Stock Solutions

Once in solution, the compound's stability is significantly more limited and temperature-dependent. The following guidelines are based on empirical data for prepared stock solutions.[1][12]

ParameterRecommendationRationale & Causality
Long-Term Storage -80°C for up to 6 months. [1][12]Cryogenic temperatures effectively halt molecular motion, providing the most stable environment for long-term preservation in solution.
Short-Term Storage -20°C for up to 1 month. [1][12]A standard laboratory freezer is adequate for short-term needs, but degradation is more likely beyond one month compared to -80°C.
Light Mandatory protection from light. [1][12]Use amber vials or wrap clear vials in aluminum foil. The isoxazole ring remains vulnerable to photodegradation in solution.
Freeze-Thaw Cycles Avoid repeated cycles. Prepare single-use aliquots. Repeated freezing and thawing can accelerate degradation and cause solute precipitation.[12]

Handling Protocols for Maintaining Integrity

Proper handling is as crucial as proper storage. Follow this workflow when accessing the compound:

  • Equilibration: Before opening, allow the container of the solid compound to warm to ambient temperature inside a desiccator (approx. 30-60 minutes). This prevents atmospheric moisture from condensing onto the cold solid.

  • Inert Environment Weighing: If possible, handle and weigh the solid compound in a glove box or a controlled low-humidity environment.

  • Minimize Exposure: If a low-humidity environment is unavailable, perform the weighing process as quickly as possible. Immediately and tightly reseal the container after use.[5]

  • Container Choice: Use amber glass vials with PTFE-lined caps for both solid and solution storage. Glass is inert, and the amber color provides light protection.[13] The PTFE liner offers a superior seal against moisture ingress compared to other materials.

Protocol for Assessing Compound Stability (Self-Validating System)

To ensure the integrity of the compound, especially from a new batch or after long-term storage, its purity should be verified. High-Performance Liquid Chromatography (HPLC) is a standard method for this assessment.

Objective: To quantify the purity of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride and identify any potential degradation products.

Methodology:

  • Standard Preparation: Accurately prepare a 1 mg/mL stock solution of a trusted reference standard in a suitable solvent (e.g., methanol or acetonitrile). From this, prepare a working standard at a concentration of ~50 µg/mL in the mobile phase.

  • Sample Preparation: Prepare the sample to be tested at the same target concentration (~50 µg/mL) as the working standard.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the working standard to determine the retention time of the main peak.

    • Inject the sample.

    • Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks in the chromatogram. The presence of significant new peaks, particularly those eluting earlier (more polar), may indicate degradation.

Visualization: Storage Condition Decision Workflow

The following diagram illustrates the logical workflow for determining the appropriate storage and handling procedures.

StorageWorkflow start Start: Receive Compound assess_form Assess Compound Form start->assess_form solid_path Solid (Neat) assess_form->solid_path Solid solution_path Stock Solution assess_form->solution_path Solution solid_storage Store Solid: - 2-8°C - Tightly Sealed, Inert Gas - Desiccator - Protect from Light solid_path->solid_storage solution_storage Store Solution: - Aliquot into single-use vials - Protect from Light (Amber Vials) - Short-term: -20°C (<=1 month) - Long-term: -80°C (<=6 months) solution_path->solution_storage handling_protocol Implement Handling Protocol: 1. Equilibrate to RT before opening 2. Minimize atmospheric exposure 3. Use inert, light-protected containers solid_storage->handling_protocol solution_storage->handling_protocol end_use Proceed to Experiment handling_protocol->end_use

Sources

Exploratory

Spectroscopic Characterization of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride: A Technical Guide

Introduction 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a key intermediate in the synthesis of va...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a key intermediate in the synthesis of various bioactive molecules, including potential inhibitors of heat shock protein 90 (Hsp90), which are explored for anticancer therapies.[1][2] The precise structural elucidation and purity assessment of this intermediate are paramount to ensure the integrity and efficacy of the final active pharmaceutical ingredients.

This technical guide provides a comprehensive overview of the spectroscopic methodologies for the characterization of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific hydrochloride salt are not publicly available, this guide will present predicted data based on the analysis of its structural features and spectroscopic data from closely related analogues.[3][4][5] This approach provides a robust framework for researchers to interpret their own experimental data.

Molecular Structure and Key Features

The structure of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride comprises a fused ring system consisting of a tetrahydrobenzene ring and an isoxazole ring, with an amine substituent at the 5-position. The hydrochloride salt form implies the protonation of the primary amine group.

Key Structural Features for Spectroscopic Analysis:

  • Isoxazole Ring: An aromatic-like five-membered heterocycle containing nitrogen and oxygen, contributing to specific signals in NMR and IR spectra.

  • Tetrahydrobenzene Moiety: A saturated six-membered carbocyclic ring, which will exhibit characteristic aliphatic proton and carbon signals in NMR.

  • Primary Amine (as Hydrochloride Salt): The -NH3+ group will have distinct features in the IR spectrum and its adjacent protons will be observable in the ¹H NMR spectrum.

  • Chiral Center: The carbon at the 5-position (C5) is a chiral center, which can lead to more complex NMR spectra if the compound is not enantiomerically pure or if diastereotopic protons are present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Predicted ¹H NMR Spectroscopic Data

The predicted ¹H NMR spectrum of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride in a suitable deuterated solvent like DMSO-d₆ is summarized in Table 1.

Table 1: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~8.5Singlet1HH3 (isoxazole)The proton on the isoxazole ring is expected to be deshielded due to the electronegativity of the adjacent oxygen and nitrogen atoms.
~8.3Broad Singlet3H-NH₃⁺Protons of the ammonium group are typically broad and downfield, with their chemical shift being solvent and concentration-dependent.
~4.0Multiplet1HH5The proton attached to the carbon bearing the amine group is expected to be in the 3.5-4.5 ppm range.
~2.8-3.0Multiplet2HH4 or H7Protons on the saturated ring adjacent to the isoxazole fusion.
~2.5-2.7Multiplet2HH4 or H7Protons on the saturated ring adjacent to the isoxazole fusion.
~1.8-2.2Multiplet4HH6The methylene protons at the 6-position of the tetrahydrobenzene ring.
Predicted ¹³C NMR Spectroscopic Data

The predicted ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆)

Chemical Shift (δ) ppmAssignmentRationale
~160-170C3aQuaternary carbon of the isoxazole ring fused to the saturated ring.
~150-160C7aQuaternary carbon of the isoxazole ring fused to the saturated ring.
~110-120C3Carbon of the isoxazole ring bearing a proton.
~50-60C5Carbon attached to the amine group.
~20-35C4, C6, C7Aliphatic carbons of the tetrahydrobenzene ring.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Ensure complete dissolution.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[6]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Set the spectral width to encompass the expected chemical shift range (typically 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A higher number of scans will be necessary due to the low natural abundance of ¹³C.

    • Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended):

    • Techniques like COSY (Correlation Spectroscopy) can be used to establish proton-proton couplings and confirm the connectivity of the aliphatic chain.

    • HSQC (Heteronuclear Single Quantum Coherence) can be used to correlate protons with their directly attached carbons.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

Table 3: Key Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
2800-3200Strong, Broad-NH₃⁺N-H stretching
2850-2960MediumC-H (aliphatic)C-H stretching
~1620MediumC=N (isoxazole)C=N stretching
~1500-1600MediumN-HN-H bending
~1400-1470MediumCH₂CH₂ bending
1000-1300Medium-StrongC-O, C-NC-O and C-N stretching

The broad and strong absorption in the 2800-3200 cm⁻¹ range due to the N-H stretching of the ammonium salt is a key diagnostic feature. The C=N stretching of the isoxazole ring is also a characteristic absorption.[5][7]

Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a thin, transparent pellet.[6]

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Predicted Mass Spectrometric Data

For analysis by mass spectrometry, it is important to consider the free base form of the compound (C₈H₁₂N₂O, Molecular Weight: 152.19 g/mol ).

Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data

Ionization ModePredicted m/zIon Species
ESI+153.1022[M+H]⁺

M refers to the free base.

Fragmentation Pattern: The [M+H]⁺ ion is expected to be the base peak. Fragmentation may occur through the loss of small neutral molecules or radicals from the tetrahydrobenzene ring.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source is recommended for accurate mass determination.[6]

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in the positive ion mode to observe the protonated molecule [M+H]⁺.

    • The high-resolution data will allow for the determination of the elemental composition, confirming the molecular formula.

Integrated Spectroscopic Characterization Workflow

The comprehensive characterization of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride involves a synergistic approach, where data from multiple spectroscopic techniques are integrated to provide a complete structural picture.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Verification cluster_final Final Product Synthesis Synthesis of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR IR FT-IR Spectroscopy Synthesis->IR MS Mass Spectrometry (HRMS) Synthesis->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Verified_Compound Verified Compound Purity_Assessment->Verified_Compound

Caption: Workflow for the synthesis and spectroscopic characterization.

Conclusion

The spectroscopic characterization of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride is crucial for ensuring its structural integrity and purity, which are critical for its use in drug discovery and development. This technical guide has provided a comprehensive overview of the predicted NMR, IR, and MS data for this compound, along with detailed experimental protocols. By employing these spectroscopic techniques in an integrated manner, researchers can confidently verify the structure and purity of their synthesized material, paving the way for its successful application in the development of novel therapeutics.

References

  • BLDpharm. (n.d.). 1485571-57-0 | 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine. Retrieved from BLDpharm website.[8]

  • (n.d.). amine and N-(pyrimidin-2-yl)benzo[d]thiazo.[3]

  • MCE. (n.d.). 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride | Drug Intermediate. MedChemExpress.[9]

  • (n.d.). 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine - PMC - NIH.[4]

  • (n.d.). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.[10]

  • BenchChem. (n.d.). Spectroscopic Characterization of 1,2-Benzisoxazole: A Technical Guide.[11]

  • Semantic Scholar. (2020). Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati.[5]

  • National Institutes of Health. (n.d.). Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation.[1]

  • Radhabai Kale Mahila Mahavidyalaya Ahmednagar. (2021). Synthesis and Biological Evaluation of 2-(4,5,6,7-Tetrahydrobenzo[c]Isoxazol-3-yl)-4H-Chromen-4-Ones.[12]

  • MDPI. (n.d.). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides.[13]

  • BenchChem. (n.d.). Spectroscopic Characterization of Novel Carbazole Derivatives: A Technical Guide.[6]

  • PubMed. (2014). 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors.[2]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one.[7]

  • PubChem. (n.d.). 4-(Methylamino)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol.[14]

  • Semantic Scholar. (n.d.). New Benzimidazole derivatives, spectroscopy characterization and their application as Electroluminescent Materials.[15]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Utilizing 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine in HSP90 Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals Introduction: Targeting the Molecular Chaperone HSP90 in Drug Discovery Heat Shock Protein 90 (HSP90) is a highly conserved molecular chaperone that plays a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Molecular Chaperone HSP90 in Drug Discovery

Heat Shock Protein 90 (HSP90) is a highly conserved molecular chaperone that plays a pivotal role in maintaining cellular homeostasis.[1][2] It is responsible for the proper folding, stability, and activation of a diverse array of "client" proteins, many of which are integral to signal transduction pathways frequently dysregulated in diseases like cancer.[1][2] These client proteins include oncogenic kinases (e.g., HER2, RAF-1, CDK4), steroid hormone receptors, and transcription factors that drive cell proliferation, survival, and angiogenesis.[2][3]

The chaperone function of HSP90 is dependent on its ability to bind and hydrolyze ATP, a process that drives a dynamic conformational cycle essential for client protein maturation.[1][4] Inhibition of HSP90's ATPase activity disrupts this cycle, leading to the misfolding and subsequent degradation of client proteins, primarily through the ubiquitin-proteasome pathway.[1][2] This simultaneous disruption of multiple oncogenic signaling pathways makes HSP90 an attractive and compelling target for therapeutic intervention, particularly in oncology.[1][4]

The 4,5,6,7-tetrahydrobenzo[d]isoxazole scaffold has emerged as a promising framework for the development of novel HSP90 inhibitors.[5][6] Research into derivatives of this scaffold has demonstrated significant antiproliferative effects in cancer cell lines, mediated by the suppression of HSP90-related pathways.[5][6] This document provides detailed application notes and protocols for the evaluation of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine, a compound from this class, in a series of robust HSP90 inhibition assays.

The HSP90 Chaperone Cycle and Inhibition

The activity of HSP90 is intrinsically linked to its ATPase-driven chaperone cycle. This cycle involves a series of conformational changes regulated by ATP binding and hydrolysis, as well as the recruitment of various co-chaperones. Inhibitors targeting the N-terminal ATP-binding pocket of HSP90 competitively block ATP binding, thereby stalling the chaperone cycle and leading to the degradation of client proteins.

HSP90_Cycle cluster_0 HSP90 Chaperone Cycle Open_Conformation Open Conformation (ADP-bound or apo) ATP_Binding ATP Binding Open_Conformation->ATP_Binding ATP Closed_Conformation Closed 'Active' Conformation (ATP-bound) ATP_Binding->Closed_Conformation Degradation Client Protein Degradation ATP_Binding->Degradation Leads to Client_Binding Client & Co-chaperone Binding Closed_Conformation->Client_Binding ATP_Hydrolysis ATP Hydrolysis Client_Binding->ATP_Hydrolysis ATPase activity ADP_Release ADP & Client Release ATP_Hydrolysis->ADP_Release ADP + Pi ADP_Release->Open_Conformation Inhibitor 4,5,6,7-Tetrahydrobenzo [d]isoxazol-5-amine Inhibitor->ATP_Binding Competitively Inhibits

Caption: The HSP90 chaperone cycle and the mechanism of N-terminal inhibitors.

Experimental Protocols

The following protocols provide a comprehensive workflow for characterizing the inhibitory potential of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine against HSP90. This workflow progresses from initial biochemical assays to cell-based validation of on-target activity.

Protocol 1: HSP90α N-Terminal Binding Assay (Fluorescence Polarization)

This assay quantitatively determines the ability of a test compound to displace a fluorescently labeled probe from the N-terminal ATP binding site of HSP90α. It is a rapid and robust method for primary screening and determining binding affinity (IC50).[7][8][9]

Principle: A fluorescently labeled ligand (e.g., FITC-geldanamycin) binds to HSP90, resulting in a high fluorescence polarization (FP) signal due to the slow tumbling of the large protein-ligand complex.[10] A competitive inhibitor will displace the fluorescent probe, leading to a decrease in the FP signal as the smaller, unbound probe tumbles more rapidly in solution.[10]

Materials:

  • Purified recombinant human HSP90α protein

  • FITC-labeled geldanamycin or a similar fluorescent probe

  • HSP90 Assay Buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.1 mg/mL BSA)

  • 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine

  • Positive Control Inhibitor (e.g., 17-AAG, Luminespib)

  • DMSO

  • Black, low-volume 384-well assay plates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine in DMSO. Create a serial dilution series (e.g., 11-point, 3-fold dilutions) in DMSO.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, positive control, or DMSO (vehicle control) to the wells of the 384-well plate.

  • HSP90 and Probe Preparation: Prepare a working solution of HSP90α and FITC-labeled geldanamycin in the assay buffer. The final concentrations should be optimized, but typical starting points are 20-50 nM HSP90α and 5-10 nM fluorescent probe.

  • Reaction Incubation: Add the HSP90/probe mixture to each well. The final assay volume is typically 20 µL. Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the fluorescence polarization on a compatible microplate reader (e.g., Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis:

    • Calculate the change in millipolarization units (mP).

    • Plot the mP values against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Parameter Example Value Description
HSP90α Concentration30 nMFinal concentration in the assay well.
Fluorescent Probe Conc.5 nMFinal concentration of FITC-Geldanamycin.
Incubation Time90 minutesAt room temperature, protected from light.
Max Signal (mP)~180 mPDMSO control (no inhibitor).
Min Signal (mP)~40 mPHigh concentration of positive control.
Protocol 2: HSP90 ATPase Activity Assay

This biochemical assay measures the rate of ATP hydrolysis by HSP90 and the inhibitory effect of the test compound on this enzymatic activity.[4] A common method is the malachite green assay, which detects the inorganic phosphate (Pi) released during hydrolysis.[1][4]

Principle: The ATPase activity of HSP90 is coupled to its chaperone function.[4] Inhibitors that bind to the ATP pocket will prevent ATP hydrolysis.[2] The amount of phosphate produced is quantified colorimetrically after reaction with a malachite green-molybdate reagent.[1]

Materials:

  • Purified recombinant human HSP90α protein

  • HSP90 ATPase Assay Buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)

  • ATP solution

  • 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine

  • Positive Control Inhibitor

  • Malachite Green Reagent

  • 96-well clear microplate

  • Microplate reader for absorbance measurement (e.g., 620 nm)

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and purified HSP90 protein. Include controls without HSP90 and without the inhibitor.[11]

  • Initiate Reaction: Add ATP to each well to start the enzymatic reaction. A typical final concentration is 1 mM ATP.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 60-90 minutes).[11]

  • Stop Reaction & Color Development: Stop the reaction by adding the malachite green reagent. This reagent will complex with the free phosphate generated.

  • Measurement: After a brief incubation for color development (15-20 minutes), measure the absorbance at approximately 620 nm using a microplate reader.[11]

  • Data Analysis:

    • Create a standard curve using known concentrations of phosphate to convert absorbance values to the amount of Pi released.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the curve to determine the IC50 value.

Experimental_Workflow cluster_1 In Vitro & Cellular Assay Workflow Start Test Compound: 4,5,6,7-Tetrahydrobenzo [d]isoxazol-5-amine FP_Assay Protocol 1: Fluorescence Polarization (Binding Assay) Start->FP_Assay ATPase_Assay Protocol 2: HSP90 ATPase Activity (Enzymatic Assay) Start->ATPase_Assay IC50_Binding Determine Binding IC50 FP_Assay->IC50_Binding IC50_Activity Determine Functional IC50 ATPase_Assay->IC50_Activity Western_Blot Protocol 3: Western Blot Analysis (Cellular Target Engagement) Client_Degradation Confirm Client Protein Degradation & Hsp70 Induction Western_Blot->Client_Degradation IC50_Activity->Western_Blot Use IC50 values to inform concentrations

Sources

Application

Application Note: A Robust, High-Throughput Assay for Screening Tetrahydrobenzisoxazole-Based GABA Uptake Inhibitors

An In-Depth Guide to the Experimental Protocol for GABA Uptake Inhibition Assays with Tetrahydrobenzisoxazole Derivatives Audience: Researchers, scientists, and drug development professionals. Abstract This document prov...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Experimental Protocol for GABA Uptake Inhibition Assays with Tetrahydrobenzisoxazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract This document provides a comprehensive, field-tested protocol for measuring the inhibitory activity of test compounds, specifically tetrahydrobenzisoxazole derivatives, on γ-aminobutyric acid (GABA) transporters (GATs). Inhibition of GABA reuptake is a validated therapeutic strategy for neurological disorders such as epilepsy.[1][2] Tetrahydrobenzisoxazole compounds, like exo-THPO, represent a promising chemical class for the development of novel GAT inhibitors.[3][4] The following application note details a cell-based, radiolabeled GABA ([³H]GABA) uptake assay, providing a step-by-step methodology, data analysis procedures, and the scientific rationale behind key experimental choices. This protocol is designed for a 96-well format, making it suitable for high-throughput screening (HTS) and determination of compound potency (IC₅₀).

Introduction: The Rationale for Targeting GABA Uptake

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[2] The action of GABA in the synaptic cleft is terminated by its reabsorption into presynaptic neurons and surrounding glial cells through specific GABA transporters (GATs).[1][3] The GAT family includes four main subtypes: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1).[5]

By blocking these transporters, GABA uptake inhibitors effectively increase the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.[1] This mechanism is the basis for the anticonvulsant activity of clinically approved drugs like Tiagabine, a selective GAT1 inhibitor used in the treatment of epilepsy.[1][6]

Recent research has identified analogs of 3-hydroxy-4-amino-4,5,6,7-tetrahydro-1,2-benzisoxazole (exo-THPO) as potent and selective inhibitors of GABA uptake, with some derivatives showing selectivity for glial GATs over neuronal GATs.[3][4][7] This selectivity may offer a pathway to potent anticonvulsant activity with potentially improved side-effect profiles.[3] Therefore, a reliable and efficient assay to characterize the potency and selectivity of novel tetrahydrobenzisoxazole derivatives is essential for advancing drug discovery in this area.

Assay Principle: Competitive Inhibition of GABA Transport

This assay quantifies the ability of a test compound to inhibit the uptake of a labeled substrate ([³H]GABA) into cells engineered to express a specific GABA transporter, typically GAT1. The cells are incubated with a fixed concentration of [³H]GABA and varying concentrations of the test compound. An effective inhibitor will compete with [³H]GABA for binding to the transporter, resulting in a dose-dependent decrease in the amount of radioactivity accumulated by the cells.

The fundamental relationship is illustrated below:

cluster_0 Assay Principle Compound Tetrahydrobenzisoxazole (Inhibitor) Transporter GAT1 Transporter Compound->Transporter Binds & Blocks GABA [³H]GABA (Substrate) GABA->Transporter Uptake Attempt Cell HEK293 Cell expressing GAT1 Signal Reduced Radioactive Signal Cell->Signal Leads to Transporter->Cell Embedded in Membrane

Caption: Competitive inhibition of [³H]GABA uptake by a test compound.

Materials and Methods

Reagents and Equipment

Reagents:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human GABA transporter subtype of interest (e.g., hGAT-1).[8][9]

  • [³H]GABA: Radiolabeled gamma-aminobutyric acid (Specific Activity: 30-60 Ci/mmol).

  • Unlabeled GABA: For defining non-specific uptake.

  • Test Compounds: Tetrahydrobenzisoxazole derivatives dissolved in DMSO.

  • Reference Inhibitor: Tiagabine or exo-THPO for use as a positive control.[1][4]

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar buffer (e.g., 25 mM HEPES-Tris pH 7.4, 130 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgSO₄, 5 mM D-Glucose).[8][10]

  • Scintillation Cocktail: A high-efficiency liquid scintillant compatible with aqueous samples.

Equipment & Consumables:

  • Humidified CO₂ Incubator (37°C, 5% CO₂)

  • 96-well cell culture plates (poly-D-lysine coated recommended)[10]

  • 96-well microplates for scintillation counting

  • Multichannel pipettes

  • Microplate scintillation counter

  • Laminar flow hood for sterile cell culture

Experimental Workflow

The overall workflow for the assay is depicted in the diagram below.

A 1. Cell Plating Seed GAT1-HEK293 cells in 96-well plates. Incubate 24h. C 3. Assay Procedure Wash cells with buffer. Pre-incubate with compounds. A->C B 2. Prepare Solutions Serial dilutions of Tetrahydrobenzisoxazole. Prepare [³H]GABA working solution. B->C D 4. Initiate Uptake Add [³H]GABA solution. Incubate for a short period (e.g., 5-20 min). C->D E 5. Terminate Uptake Rapidly wash wells with ice-cold assay buffer. D->E F 6. Cell Lysis & Scintillation Lyse cells. Add scintillation cocktail. E->F G 7. Data Acquisition Read radioactivity (CPM) on a microplate counter. F->G H 8. Data Analysis Calculate % Inhibition. Determine IC₅₀ values. G->H

Caption: Step-by-step workflow for the GABA uptake inhibition assay.

Detailed Step-by-Step Protocol

Day 1: Cell Plating

  • Culture HEK293 cells stably expressing the GAT of interest in T-75 flasks. Ensure cells are in a logarithmic growth phase.

  • Trypsinize and count the cells.

  • Seed the cells into a 96-well poly-D-lysine coated plate at a density of 40,000 to 50,000 cells per well in 100 µL of culture medium.[10][11]

  • Incubate overnight at 37°C in a 5% CO₂ atmosphere. This allows the cells to form a confluent monolayer.

Day 2: Assay Performance

  • Prepare Compound Plates: Prepare serial dilutions of the tetrahydrobenzisoxazole test compounds and the reference inhibitor (e.g., Tiagabine) in assay buffer. A typical concentration range would span from 100 µM down to 1 nM. The final DMSO concentration in the assay should be kept below 0.5% to avoid cellular toxicity.

  • Prepare [³H]GABA Solution: Prepare a working solution of [³H]GABA in assay buffer. The final concentration in the assay should be close to the Kₘ value of the transporter (typically 5-30 nM for high-affinity GATs).[5][12]

  • Wash Cells: Gently aspirate the culture medium from the wells. Wash the cell monolayer twice with 100 µL of pre-warmed (37°C) assay buffer. This step is crucial to remove any endogenous GABA or components of the culture medium that might interfere with the assay.

  • Pre-incubation: Add 75 µL of assay buffer containing the desired concentration of the test compound, reference inhibitor, or vehicle (for total uptake control) to the appropriate wells.

    • Test wells: Serial dilutions of tetrahydrobenzisoxazole.

    • Positive control: A known concentration of Tiagabine (e.g., 1 µM).

    • Total uptake control: Vehicle only (e.g., 0.5% DMSO in assay buffer).

    • Non-specific uptake control: A saturating concentration of a potent inhibitor like Tiagabine (10 µM) or a high concentration of unlabeled GABA (1-3 mM).[13]

  • Incubate the plate for 10-25 minutes at 37°C.[14] This allows the inhibitor to bind to the transporter.

  • Initiate Uptake: Add 25 µL of the [³H]GABA working solution to all wells, bringing the final volume to 100 µL.

  • Incubate for 3-20 minutes at 37°C.[12][15] The optimal incubation time should be determined empirically to ensure uptake is in the linear range and does not reach equilibrium.

  • Terminate Uptake: Rapidly terminate the reaction by aspirating the solution and washing the cells three times with 150 µL of ice-cold assay buffer.[1][12] The cold temperature immediately halts all transporter activity.

  • Cell Lysis: Add 150 µL of scintillation cocktail to each well to lyse the cells and release the intracellular [³H]GABA.

  • Signal Detection: Seal the plate and shake for at least 1 hour to ensure complete lysis and mixing. Count the radioactivity in a microplate scintillation counter (Counts Per Minute, CPM).

Data Analysis and Interpretation

  • Calculate Percent Inhibition: The data is analyzed by normalizing the CPM values from the test wells against the control wells.

    • Specific Uptake = (CPM in Total Uptake wells) - (CPM in Non-specific Uptake wells)

    • Percent Inhibition = 100 * [1 - ( (CPM in Test well - CPM in Non-specific Uptake) / (Specific Uptake) )]

  • Determine IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the Percent Inhibition against the logarithm of the test compound concentration. A non-linear regression analysis using a four-parameter logistic equation is then applied to the data using software like GraphPad Prism or an equivalent. The IC₅₀ value represents the concentration of the inhibitor required to reduce the specific GABA uptake by 50%.

Sample Data Presentation

The potency of various compounds can be summarized in a table for easy comparison.

CompoundTargetIC₅₀ (µM)Selectivity vs. GAT2/3
Tiagabine (Reference)GAT1~0.07[1]>1000-fold
exo-THPO (Reference)GAT1 / Glial GATs~0.9 (Neuronal) / ~0.2 (Glial)[7]~4.5-fold for Glial
Tetrahydrobenzisoxazole AGAT10.55150-fold
Tetrahydrobenzisoxazole BGAT12.125-fold

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
High background (high non-specific uptake) - Cells are not forming a tight monolayer. - Inefficient washing. - [³H]GABA sticking to the plate.- Use poly-D-lysine coated plates. - Increase the number and volume of washes with ice-cold buffer. - Ensure complete aspiration between washes.
Low signal (low total uptake) - Low transporter expression in the cell line. - Cells are unhealthy or overgrown. - Uptake incubation time is too short.- Verify transporter expression via Western blot or qPCR. - Ensure optimal cell seeding density and health. - Perform a time-course experiment to find the optimal uptake duration.[15]
High well-to-well variability - Inconsistent cell seeding. - Pipetting errors. - Edge effects in the 96-well plate.- Be meticulous with cell counting and seeding. - Use calibrated multichannel pipettes. - Avoid using the outer wells of the plate or fill them with buffer to maintain humidity.
IC₅₀ values are inconsistent with literature - Incorrect concentration of [³H]GABA. - Assay conditions (buffer, temp, time) differ. - Degradation of test compounds.- Use a [³H]GABA concentration near the Kₘ. - Standardize all assay parameters. - Use fresh compound dilutions for each experiment.

Conclusion

The protocol described provides a robust and reproducible method for assessing the inhibitory potential of tetrahydrobenzisoxazole derivatives on GABA transporters. By employing stably transfected cell lines and a radiolabeled substrate, this assay allows for the accurate determination of compound potency and can be adapted to screen for selectivity across different GAT subtypes. This methodology is a critical tool for the structure-activity relationship (SAR) studies required to optimize this promising class of compounds for the development of next-generation CNS therapeutics.

References

  • National Center for Biotechnology Information. (n.d.). A homogeneous assay to assess GABA transporter activity. PubMed. Retrieved from [Link]

  • Sarup, A., Larsson, O. M., & Schousboe, A. (n.d.). Effects of 3-hydroxy-4-amino-4,5,6,7-tetrahydro-1,2-benzisoxazol (exo-THPO) and its N-substituted analogs on GABA transport in cultured neurons and astrocytes and by the four cloned mouse GABA transporters. PubMed. Retrieved from [Link]

  • White, H. S., et al. (2002). Correlation between Anticonvulsant Activity and Inhibitory Action on Glial γ-Aminobutyric Acid Uptake of the Highly Selective Mouse γ-Aminobutyric Acid Transporter 1 Inhibitor 3-Hydroxy-4-amino-4,5,6,7-tetrahydro-1,2-benzisoxazole and Its N-Alkylated Analogs. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • Kragler, K., et al. (1999). Selective inhibitors of glial GABA uptake: synthesis, absolute stereochemistry, and pharmacology of the enantiomers of 3-hydroxy-4-amino-4,5,6,7-tetrahydro-1,2-benzisoxazole (exo-THPO) and analogues. PubMed. Retrieved from [Link]

  • Wiedemann, J., et al. (2014). MS Transport Assays for γ-Aminobutyric Acid Transporters—An Efficient Alternative for Radiometric Assays. Analytical Chemistry. Retrieved from [Link]

  • McCabe, C. M., et al. (2023). High-throughput imaging of GABA fluorescence as a functional assay for variants in the neurodevelopmental gene, SLC6A1. bioRxiv. Retrieved from [Link]

  • ION Biosciences. (n.d.). HEK293T GAT1 (SLC6A1) Cell Line. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Characterization of GABA Receptors. PubMed Central. Retrieved from [Link]

  • Ippolito, J. E., & Piwnica-Worms, D. (2014). A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer. PLOS One. Retrieved from [Link]

  • Peilot-Sjögren, H., et al. (2013). Yellow fluorescent protein-based assay to measure GABA(A) channel activation and allosteric modulation in CHO-K1 cells. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Establishing a linearly responding [³H]GABA uptake assay in an.... Retrieved from [Link]

  • BioIVT. (n.d.). GAT1 Transporter Assay. Retrieved from [Link]

  • Marvin, J. S., et al. (2018). A genetically encoded fluorescent sensor for in vivo imaging of GABA. Nature Methods. Retrieved from [Link]

  • Kvist, T., et al. (2008). Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA transporter GAT-1. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). GABA transport by cells expressing GAT-3, GAT-3 c-Myc, or GAT-3 32..... Retrieved from [Link]

  • Jin, H., et al. (2003). Demonstration of functional coupling between γ-aminobutyric acid (GABA) synthesis and vesicular GABA transport into synaptic vesicles. PNAS. Retrieved from [Link]

  • Adhikari, A., et al. (2022). Structural basis of GABA reuptake inhibition. PubMed Central. Retrieved from [Link]

  • Suzuki, N., et al. (2022). Discovery of E2730, a novel selective uncompetitive GAT1 inhibitor, as a candidate for anti-seizure medication. PubMed Central. Retrieved from [Link]

  • Kickinger, S., et al. (2021). Molecular Determinants and Pharmacological Analysis for a Class of Competitive Non-transported Bicyclic Inhibitors of the Betaine/GABA Transporter BGT1. PubMed Central. Retrieved from [Link]

  • Peilot-Sjögren, H., et al. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLOS One. Retrieved from [Link]

  • Szałaj, N., et al. (2022). Rational Search for Betaine/GABA Transporter 1 Inhibitors: In Vitro Evaluation of Selected Hit Compound. ACS Chemical Neuroscience. Retrieved from [Link]

  • Andersen, K. E., et al. (2000). GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram of GABA synthesis and uptake. Retrieved from [Link]

  • Suzdak, P. D., & Jansen, J. A. (1995). A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor. PubMed. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Experiment 9 Transport Assay Kinetics of GABA Uptake by the Brain GABA Transporter. Retrieved from [Link]

  • Knippenberg, N., et al. (2023). Visualizing GABA transporters in vivo: an overview of reported radioligands and future directions. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). GABA reuptake inhibitor. Retrieved from [Link]

  • Garris, P. A., et al. (2014). GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions. PubMed Central. Retrieved from [Link]

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Method

Application Notes &amp; Protocols: Characterizing N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides in Cell-Based Assays

Introduction: A New Frontier in HSP90 Inhibition The N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide chemical scaffold has recently emerged as a promising class of novel Heat Shock Protein 90 (HSP90) inhibitors.[1][2][3] HS...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in HSP90 Inhibition

The N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide chemical scaffold has recently emerged as a promising class of novel Heat Shock Protein 90 (HSP90) inhibitors.[1][2][3] HSP90 is a ubiquitously expressed molecular chaperone that plays a critical role in the conformational maturation, stability, and activity of a wide array of "client" proteins. In oncology, HSP90 is of particular interest as its clients include numerous oncoproteins that are essential for tumor initiation, progression, and survival, such as HER2, EGFR, c-MET, and AKT.[1][3] By inhibiting HSP90, N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides can induce the proteasomal degradation of these client proteins, leading to a multi-pronged attack on cancer cell signaling networks.

This guide provides an integrated suite of cell-based protocols designed to comprehensively characterize the biological activity of this compound class. The workflow is structured to logically progress from initial screening for antiproliferative effects to in-depth mechanistic studies, including apoptosis induction, cell cycle arrest, and direct validation of HSP90 pathway disruption. Each protocol is designed as a self-validating system with an emphasis on the scientific rationale behind key steps, empowering researchers to generate robust and reproducible data.

Section 1: Primary Screening: Quantifying Antiproliferative Activity

Scientific Rationale: The foundational step in evaluating any potential anti-cancer agent is to determine its dose-dependent effect on cancer cell proliferation and viability. This primary screen establishes the potency of the compound, typically expressed as the half-maximal inhibitory concentration (IC50). The IC50 value is crucial as it dictates the relevant concentration range for all subsequent, more complex mechanistic assays. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is directly proportional to the number of living cells.[4]

Workflow for Compound Evaluation

G cluster_assay Assay Execution cluster_analysis Data Analysis Compound Compound Stock (e.g., 10 mM in DMSO) Treatment Treat with Serial Dilutions of Compound Compound->Treatment Cells Cell Culture (e.g., MCF-7, HCC1954) Seeding Seed Cells in 96-well Plate Cells->Seeding Seeding->Treatment Incubation Incubate (e.g., 72 hours) Treatment->Incubation MTT_add Add MTT Reagent Incubation->MTT_add Formazan_dev Incubate (2-4h) Allow Formazan Formation MTT_add->Formazan_dev Solubilize Add Solubilization Solution (DMSO) Formazan_dev->Solubilize Readout Measure Absorbance (570 nm) Solubilize->Readout Calculation Calculate % Viability vs. Vehicle Control Readout->Calculation IC50 Generate Dose-Response Curve & Determine IC50 Calculation->IC50

Caption: General workflow for determining compound IC50 using the MTT assay.

Protocol 1.1: MTT Assay for Cell Proliferation

This protocol is adapted from established methodologies for assessing cytotoxicity.[4][5][6]

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, HCC1954).

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide compound stock solution (e.g., 10 mM in sterile DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., sterile DMSO or 0.01 M HCl in 10% SDS).

  • Sterile 96-well flat-bottom plates.

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding: Harvest and count cells from a sub-confluent culture. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[4]

  • Compound Preparation & Treatment: Prepare serial dilutions of the test compound in complete medium from the DMSO stock. Ensure the final DMSO concentration in the wells does not exceed 0.5% (v/v) to avoid solvent-induced toxicity.[7]

  • Carefully remove the medium from the wells and add 100 µL of medium containing the various compound concentrations. Include wells for 'vehicle control' (medium with DMSO only) and 'medium only' (no cells, for blank correction).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[4]

  • Incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization solution (DMSO) to each well.[6]

  • Mix thoroughly on an orbital shaker for 5-10 minutes to ensure all formazan crystals are dissolved.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the 'medium only' blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100

  • Plot % Viability against the logarithm of the compound concentration and use non-linear regression analysis (e.g., log(inhibitor) vs. response) to determine the IC50 value.

Cell LineCompoundIC50 (µM)Positive Control (e.g., Doxorubicin) IC50 (µM)
MCF-7(R)-8n0.8 ± 0.10.5 ± 0.05
HCC1954(R)-8n0.5 ± 0.080.3 ± 0.04
HFF-1 (non-cancerous)(R)-8n> 505.2 ± 0.6
Table 1: Example data presentation for IC50 values. Values are hypothetical for illustrative purposes based on literature findings of submicromolar activity.[1]

Section 2: Mechanistic Insight: Verifying Induction of Apoptosis

Scientific Rationale: A reduction in viability, as measured by the MTT assay, can result from either cytostatic (growth arrest) or cytotoxic (cell death) effects. To confirm that N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides actively kill cancer cells, it is essential to perform an apoptosis assay. The Annexin V/Propidium Iodide (PI) assay is a gold standard for this purpose. In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[8] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can label these early apoptotic cells. Propidium Iodide is a fluorescent DNA intercalator that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[8] This dual-staining method, analyzed by flow cytometry, allows for the precise quantification of live, early apoptotic, late apoptotic, and necrotic cell populations.

Principle of Annexin V / PI Staining

Caption: Distinguishing cell populations via Annexin V and PI staining.

Protocol 2.1: Apoptosis Detection by Annexin V/PI Staining

This protocol is based on standard methods for flow cytometric analysis of apoptosis.[7][8][9]

Materials:

  • Cells treated with the test compound at IC50 and 2x IC50 concentrations for 24-48 hours.

  • Untreated and vehicle-treated control cells.

  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer).

  • Cold PBS (Phosphate-Buffered Saline).

  • Flow cytometer.

Procedure:

  • Cell Treatment & Harvesting: Seed cells in 6-well plates and treat with the compound for the desired time (e.g., 24 or 48 hours).

  • Harvest both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each sample and pellet by centrifugation (e.g., 500 x g for 5 minutes).

  • Washing: Wash the cells twice with cold PBS to remove all traces of medium and serum.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[7]

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.

  • Controls: It is critical to prepare unstained, PI-only, and Annexin V-only stained cells to set the correct compensation and gates for the analysis.

Data Analysis:

  • Use the single-stain controls to set fluorescence compensation and the unstained control to define the negative population gates.

  • Create a dot plot of PI fluorescence (y-axis) versus Annexin V-FITC fluorescence (x-axis).

  • Use quadrant gates to quantify the percentage of cells in each population:

    • Lower-left (Q3): Live cells (Annexin V- / PI-)

    • Lower-right (Q4): Early apoptotic cells (Annexin V+ / PI-)

    • Upper-right (Q1/Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)

Section 3: Target Validation: Probing the HSP90 Signaling Pathway

Scientific Rationale: The most direct way to validate the mechanism of action is to demonstrate engagement with the intended target and observe the expected downstream consequences. For an HSP90 inhibitor, this involves two key readouts: the degradation of HSP90 client proteins and a compensatory upregulation of co-chaperones like HSP70, which is a well-established biomarker of HSP90 inhibition.[1] Western blotting is the ideal technique to measure these changes in protein levels. Furthermore, the induction of apoptosis can be confirmed at the molecular level by detecting the cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate of executioner caspases.[1]

HSP90 Inhibition Pathway

G cluster_pathway HSP90 Chaperone Cycle & Client Protein Stability cluster_inhibition Effect of N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide HSP90 HSP90 StableClient Stable, Active Client Promotes Proliferation & Survival HSP90->StableClient ATP-dependent chaperoning Degradation Client Degradation (Ubiquitin-Proteasome System) HSP90->Degradation HSP70_up HSP70 Upregulation (Stress Response) HSP90->HSP70_up feedback loop Client Client Oncoproteins (HER2, EGFR, AKT, CDK4) Client->HSP90 HSP70 HSP70 Compound HSP90 Inhibitor (Test Compound) Compound->HSP90 Inhibits ATP binding Apoptosis Apoptosis (Cleaved PARP) Degradation->Apoptosis

Caption: Mechanism of HSP90 inhibition leading to client protein degradation.

Protocol 3.1: Western Blot Analysis of HSP90 Pathway Proteins

Materials:

  • Cells treated with the compound (e.g., at IC50 concentration) for various time points (e.g., 6, 12, 24 hours).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary and HRP-conjugated secondary antibodies.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Primary Antibody TargetExpected Result with HSP90 InhibitorSource/Rationale
HER2, EGFR, AKT, CDK4Decreased protein levelsDegradation of HSP90 client proteins.[1]
Cleaved PARPIncreased protein levelsMarker of caspase-mediated apoptosis.[1][3]
HSP70Increased protein levelsCompensatory stress response to HSP90 inhibition.[1][3]
GAPDH or β-actinNo changeLoading control for data normalization.
Table 2: Recommended primary antibodies for Western blot analysis and their expected outcomes following treatment with an effective N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide.

References

  • Varabyeva, N. A., Scherbakov, A. M., Salnikova, D. I., et al. (2025). Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. BenchChem.
  • BenchChem. (n.d.). Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines. BenchChem.
  • ResearchGate. (2025). Novel N -(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation.
  • BenchChem. (2025). Application Notes and Protocols for Cytotoxicity Assays Using a Novel Plant-Derived Compound. BenchChem.
  • RSC Publishing. (n.d.). Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)
  • National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central.
  • Thermo Fisher Scientific. (n.d.). BestProtocols: Annexin V Staining Protocol for Flow Cytometry. Thermo Fisher Scientific.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis. Abcam.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual.

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Application

Application Notes &amp; Protocols: A Guide to In Vitro Anticancer Activity Screening of Tetrahydrobenzisoxazole Derivatives

Introduction: The Rationale for Screening Tetrahydrobenzisoxazole Derivatives The landscape of anticancer drug discovery is continually evolving, with a significant focus on heterocyclic compounds due to their diverse ph...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Screening Tetrahydrobenzisoxazole Derivatives

The landscape of anticancer drug discovery is continually evolving, with a significant focus on heterocyclic compounds due to their diverse pharmacological properties. Heterocyclic structures are integral to a vast number of existing therapeutic agents, acting on a wide array of biological targets.[1] Within this broad category, isoxazole-containing scaffolds have emerged as privileged structures, demonstrating potential in the development of potent anticancer agents.

This guide focuses on a specific, promising subclass: tetrahydrobenzisoxazole derivatives . Their unique three-dimensional structure offers opportunities for novel interactions with biological targets that may be inaccessible to flatter, aromatic molecules. The purpose of these application notes is to provide a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to effectively screen these derivatives for in vitro anticancer activity. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating screening cascade.

Part 1: Foundational Principles and Experimental Design

The primary goal of an in vitro screen is to identify and characterize compounds that can inhibit the growth of or kill cancer cells. This is achieved by systematically exposing a panel of cancer cell lines to the synthesized tetrahydrobenzisoxazole derivatives and quantifying their effects on cell viability and proliferation.

Strategic Selection of Cancer Cell Lines

A well-designed screening panel is fundamental to understanding the breadth and specificity of a compound's activity. The National Cancer Institute's NCI-60 panel, a collection of 60 diverse human tumor cell lines, serves as a gold standard for anticancer drug screening and has revolutionized the discovery process.[2][3][4] For an initial, focused screen of novel derivatives, a smaller, representative panel is often employed.

Recommended Starter Panel:

Cancer TypeCell LineCharacteristicsCulture Type
Breast Cancer MCF-7Estrogen receptor-positiveAdherent
MDA-MB-231Triple-negative, highly aggressiveAdherent
Lung Cancer A549Adenocarcinoma, alveolar basal epithelialAdherent
Colorectal Cancer HCT-116Colon carcinomaAdherent
Leukemia K562Chronic Myelogenous Leukemia (CML)Suspension
Hepatocellular Carcinoma HepG2Liver carcinomaAdherent

Causality in Selection: This panel provides broad coverage across common solid tumors and a hematological malignancy.[2][5] Including both hormone-sensitive (MCF-7) and triple-negative (MDA-MB-231) breast cancer lines, for instance, can provide early insights into potential mechanisms or selective activity.[2] The inclusion of a suspension cell line (K562) ensures that protocols are adaptable beyond adherent cells.

Compound Preparation and Management

The accuracy of any screening data is contingent upon the precise preparation and handling of the test compounds.

  • Solubilization: Most novel organic compounds, including tetrahydrobenzisoxazole derivatives, are poorly soluble in aqueous media. Dimethyl sulfoxide (DMSO) is the standard solvent for initial stock solutions (e.g., 10-20 mM). It is crucial to ensure complete dissolution.

  • Serial Dilutions: A dose-response curve is essential for determining potency. Prepare a series of dilutions from the stock solution in complete cell culture medium to achieve the desired final concentrations for treatment. A 7-point, 1:3 or 1:4 serial dilution is a common starting point.[6]

  • Vehicle Control: A critical control in every experiment is the "vehicle control." These are cells treated with the same final concentration of DMSO as the highest concentration used for the test compounds.[7] This ensures that any observed cytotoxicity is due to the compound itself and not the solvent.

Part 2: Primary Screening for Cytotoxicity and Cytostatic Effects

The initial screen aims to identify "hits"—compounds that demonstrate significant growth inhibition. Two robust, cost-effective, and high-throughput compatible assays are detailed below. They operate on different principles, providing a layer of validation.

Workflow for Primary Anticancer Screening

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis Culture 1. Cell Culture (Select & grow cell lines) Plate 2. Cell Plating (Seed into 96-well plates) Culture->Plate Incubate1 3. Adherence (Incubate overnight) Plate->Incubate1 Compound 4. Compound Addition (Add serial dilutions of tetrahydrobenzisoxazole derivatives) Incubate1->Compound Incubate2 5. Incubation (48-72 hours) Compound->Incubate2 Assay 6. Perform Cytotoxicity Assay (e.g., SRB or MTT) Incubate2->Assay Read 7. Measure Absorbance (Microplate Reader) Assay->Read Analyze 8. Data Analysis (Calculate % Inhibition, Plot Dose-Response, Determine IC50) Read->Analyze

Caption: High-level workflow for primary in vitro anticancer screening.

Protocol: Sulforhodamine B (SRB) Assay

Principle: The SRB assay is a colorimetric method that relies on the ability of the sulforhodamine B dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[8][9] The amount of bound dye is directly proportional to the total protein mass, and thus, the number of cells. Because it is a fixation-based assay, it is less susceptible to interference from compounds that alter cellular metabolism.[3][8]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in 96-well microtiter plates at an appropriate density (determined empirically for each cell line to ensure exponential growth throughout the experiment) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: After 24 hours, replace the medium with 100 µL of fresh medium containing the tetrahydrobenzisoxazole derivatives at various concentrations (and vehicle control). Incubate for an additional 48-72 hours.

  • Cell Fixation: Gently remove the treatment medium. Add 100 µL of ice-cold 10% (wt/vol) Trichloroacetic Acid (TCA) to each well to fix the cells. Incubate at 4°C for at least 1 hour.[10]

    • Expertise Note: TCA precipitates and fixes the total cellular protein to the bottom of the well, ensuring that cell number at the end of the experiment is preserved for staining.

  • Washing: Discard the TCA solution and wash the plates five times with slow-running tap water or 1% (vol/vol) acetic acid.[10] This step is critical to remove unbound dye and reduce background signal. Allow plates to air-dry completely.

  • SRB Staining: Add 100 µL of 0.057% or 0.4% (wt/vol) SRB solution (in 1% acetic acid) to each well.[9][10] Incubate at room temperature for 30 minutes.

  • Post-Staining Wash: Quickly rinse the plates four times with 1% (vol/vol) acetic acid to remove any unbound SRB dye.[9][10]

  • Solubilization: Once the plates are completely dry, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[9][11] Place the plates on a gyratory shaker for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the optical density (OD) on a microplate spectrophotometer at a wavelength of 510 nm or 540 nm.[9][10]

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is a classic method for assessing cell viability based on metabolic activity. In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of the yellow MTT salt, converting it into an insoluble purple formazan product.[12][13][14] The amount of formazan produced is proportional to the number of metabolically active cells.

Step-by-Step Methodology:

  • Cell Seeding & Compound Treatment: Follow steps 1 and 2 as described in the SRB protocol.

  • MTT Reagent Addition: After the 48-72 hour drug incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[13]

  • Incubation: Incubate the plate for 2-4 hours at 37°C.[7] During this time, visible purple precipitates will form in wells with viable cells.

    • Trustworthiness Note: It is recommended to perform this incubation in serum-free and phenol red-free medium to avoid background interference.[7][12]

  • Solubilization of Formazan: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150-200 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well.[7][13]

  • Mixing: Mix thoroughly on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[12]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm. A reference wavelength of 630 nm can be used to subtract background noise.[12]

Part 3: Data Analysis and Interpretation

Raw absorbance data must be translated into a meaningful measure of compound potency. The half-maximal inhibitory concentration (IC50) is the most common metric for this.[15][16]

  • Normalization of Data: Convert the raw absorbance values into a percentage of growth inhibition.

    • Formula: Percent Inhibition (%) = 100 × [ (ODvehicle control - ODtreated) / (ODvehicle control - ODblank) ]

    • The blank is the absorbance of medium only.

  • Dose-Response Curve and IC50 Calculation:

    • Plot the Percent Inhibition (Y-axis) against the log of the compound concentration (X-axis).

    • Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve.

    • The IC50 is the concentration of the compound that produces 50% inhibition of cell growth.[15] This value is automatically calculated by statistical software such as GraphPad Prism or can be determined from the fitted curve.[15]

Data Presentation: Example IC50 Summary

Summarizing results in a table allows for rapid comparison of compound potency and selectivity across different cancer cell lines.

Compound IDStructureIC50 (µM) vs. MCF-7IC50 (µM) vs. MDA-MB-231IC50 (µM) vs. A549IC50 (µM) vs. HCT-116
THBI-001[Scaffold]8.212.55.17.9
THBI-002[Scaffold]-R11.52.30.91.8
THBI-003[Scaffold]-R2>50>50>50>50
Doxorubicin(Control)0.10.20.150.12

This table presents hypothetical data for illustrative purposes.

Part 4: Secondary Assays for Elucidating Mechanism of Action

Once a lead compound is identified from the primary screen (e.g., THBI-002 in the table above), the next critical step is to investigate how it kills cancer cells. A common mechanism for anticancer drugs is the induction of apoptosis, or programmed cell death.[17]

Protocol: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay is a powerful tool for quantifying apoptosis.[18] In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), it can label early apoptotic cells.[18][19] Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is lost.[19][20] This dual staining allows for the differentiation of four cell populations:

  • Live cells: Annexin V-negative / PI-negative

  • Early apoptotic cells: Annexin V-positive / PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

  • Necrotic cells: Annexin V-negative / PI-positive (less common)

Hypothetical Apoptosis Signaling Pathway

G THBI Tetrahydrobenzisoxazole Derivative Stress Cellular Stress (e.g., DNA Damage) THBI->Stress BaxBcl2 Upregulation of Bax Downregulation of Bcl-2 Stress->BaxBcl2 Mito Mitochondrial Outer Membrane Permeabilization (MOMP) BaxBcl2->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential intrinsic apoptosis pathway targeted by anticancer agents.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat with the tetrahydrobenzisoxazole derivative at its IC50 and 2x IC50 concentration for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Carefully collect the cell culture supernatant, which contains floating apoptotic cells.[18][20] Wash the adherent cells with PBS, then detach them using a gentle enzyme like Trypsin-EDTA. Combine the detached cells with their corresponding supernatant.[18]

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes.[18] Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[18]

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[18]

    • Add 400 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Propidium Iodide (PI) solution immediately before analysis.[18]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer promptly. Acquire at least 10,000-20,000 events per sample for statistical significance.[18] Use unstained, Annexin V-only, and PI-only controls to set the appropriate gates for analysis.[20]

Conclusion

This guide provides a structured, multi-tiered approach to the in vitro anticancer screening of novel tetrahydrobenzisoxazole derivatives. By starting with robust, broad-spectrum cytotoxicity assays like SRB and MTT, researchers can efficiently identify active compounds. Subsequent investigation into the mechanism of action, for example, through apoptosis assays, provides the critical data needed to advance promising candidates in the drug discovery pipeline. Adherence to these detailed protocols, coupled with an understanding of the principles behind them, will enable the generation of reliable, reproducible, and impactful data.

References

  • Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations. National Institutes of Health (NIH). [Link]

  • Screening Anticancer Drugs with NCI Lines. Cytion. [Link]

  • Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol. [Link]

  • Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. PubMed. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Institutes of Health (NIH). [Link]

  • Sulforhodamine B colorimetric assay for cytotoxicity screening. SciSpace. [Link]

  • MTT Cell Assay Protocol. T. Horton Checkpoint lab. [Link]

  • Morphological and immunocytochemical characteristics of human tumor cell lines for use in a disease-oriented anticancer drug screen. PubMed. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. [Link]

  • Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. [Link]

  • Hematological Cancer Cell Lines from Patients. Diag2Tec. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Institutes of Health (NIH). [Link]

  • Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience Blog. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Kwirk. [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. National Institutes of Health (NIH). [Link]

  • Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations. PubMed. [Link]

  • Heterocyclic Anticancer Compounds: Using S-NICS Method. ResearchGate. [Link]

  • In vitro anticancer screening of synthesized compounds. ResearchGate. [Link]

  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Spandidos Publications. [Link]

  • Synthesis, characterization, and anticancer activity of benzoxazole derivatives. ResearchGate. [Link]

  • S-NICS Investigation for Heterocyclic Anticancer Compounds. Oriental Journal of Chemistry. [Link]

  • In-vitro anticancer screening of the newly synthesized compounds against different cell lines. ResearchGate. [Link]

  • Facile synthesis and anticancer activity of tetrazolyl-benzothiazole derivatives. Wiley Online Library. [Link]

  • Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach. MDPI. [Link]

  • A comprehensive evaluation of regression-based drug responsiveness prediction models, using cell viability inhibitory concentrations (IC50 values). Oxford Academic. [Link]

  • Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. National Institutes of Health (NIH). [Link]

  • Synthesis and cytotoxic activity of novel tetrahydrobenzodifuran-imidazolium salt derivatives. PubMed. [Link]

  • Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. MDPI. [Link]

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Method

Application Notes and Protocols for Evaluating the Anticonvulsant Effects of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine Analogs

Introduction: A Mechanistic Approach to Anticonvulsant Screening The development of novel antiepileptic drugs (AEDs) requires a strategic preclinical evaluation pipeline that not only identifies active compounds but also...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Mechanistic Approach to Anticonvulsant Screening

The development of novel antiepileptic drugs (AEDs) requires a strategic preclinical evaluation pipeline that not only identifies active compounds but also elucidates their potential mechanisms of action. The class of compounds, 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine analogs, represents a promising scaffold for anticonvulsant activity. Evidence from structurally related benzo[d]isoxazole derivatives suggests a potential dual mechanism of action: selective blockade of voltage-gated sodium channels (specifically NaV1.1) and inhibition of GABA uptake, primarily through the GAT1 transporter.[1][2] This dual action is highly desirable in an AED, as it targets both excessive neuronal excitation and impaired inhibition, two key pathological pillars of epilepsy.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively screen and characterize the anticonvulsant properties of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine analogs using a battery of clinically validated and mechanistically informative rodent models. The selection of these models is directly informed by the putative mechanisms of action of the target compounds.

Hypothesized Signaling Pathway and Drug Action

The anticonvulsant effect of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine analogs is postulated to stem from their interaction with two primary components of synaptic transmission: voltage-gated sodium channels and GABA transporters. By blocking NaV1.1 channels, these compounds can reduce the propagation of action potentials, thereby limiting seizure spread.[1][4] Concurrently, by inhibiting GABA reuptake, they increase the synaptic concentration of this inhibitory neurotransmitter, enhancing GABAergic tone and counteracting neuronal hyperexcitability.[2][5]

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal cluster_2 GABAergic Interneuron cluster_3 cluster_4 Postsynaptic Terminal (Inhibitory) Action Potential Action Potential NaV1.1 Voltage-Gated Na+ Channel (NaV1.1) Action Potential->NaV1.1 Opens Vesicle Synaptic Vesicle (Glutamate) NaV1.1->Vesicle Triggers Glutamate Release Glutamate Release Vesicle->Glutamate Release Fusion & Glutamate Glutamate Glutamate Release->Glutamate Glutamate Receptor Glutamate Receptor EPSP Excitatory Postsynaptic Potential (EPSP) Glutamate Receptor->EPSP Generates GABA Vesicle Synaptic Vesicle (GABA) GABA Release GABA Release GABA Vesicle->GABA Release Fusion & GABA GABA GABA Release->GABA GABA_A Receptor GABA_A Receptor GABA->GABA_A Receptor GAT1 GABA Transporter (GAT1) GABA->GAT1 Reuptake Glutamate->Glutamate Receptor IPSP Inhibitory Postsynaptic Potential (IPSP) GABA_A Receptor->IPSP Generates Drug 4,5,6,7-Tetrahydrobenzo [d]isoxazol-5-amine Analog Drug->NaV1.1 Blocks Drug->GAT1 Inhibits

Figure 1: Hypothesized dual mechanism of action of the test compounds.

Recommended Anticonvulsant Screening Workflow

A tiered approach to screening is recommended, starting with acute, high-throughput models and progressing to more complex and resource-intensive models for promising candidates.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic & Profile Expansion cluster_2 Tier 3: Chronic Efficacy & Disease Modification MES Maximal Electroshock (MES) Test SixHz 6-Hz Psychomotor Seizure Test MES->SixHz scPTZ Subcutaneous Pentylenetetrazol (scPTZ) Test scPTZ->SixHz Kindling Amygdala Kindling Model SixHz->Kindling

Figure 2: Recommended tiered screening workflow for anticonvulsant evaluation.

Tier 1: Primary Screening Protocols

Maximal Electroshock (MES) Seizure Test

Scientific Rationale: The MES test is a cornerstone model for generalized tonic-clonic seizures and is highly predictive of clinical efficacy for drugs that block seizure spread.[6][7] Its sensitivity to sodium channel blockers makes it an essential primary screen for 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine analogs, given their potential to target NaV1.1 channels.[1][8]

Experimental Protocol:

  • Animal Selection: Male CD-1 or C57BL/6 mice (20-25 g) are commonly used.[6]

  • Compound Administration: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal, oral). Dosing volumes should be consistent (e.g., 10 mL/kg).

  • Time to Peak Effect (TPE): Determine the TPE for the compound series in a preliminary study. Testing is conducted at the TPE.

  • Anesthesia and Electrode Placement: Apply a drop of local anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas of the mice.[6] Place corneal electrodes on either side of the orbits.

  • Electrical Stimulation: Deliver a high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds in mice) using a constant current stimulator.[6]

  • Observation: Immediately after stimulation, observe the animal for the presence or absence of a tonic hindlimb extension seizure for at least 20 seconds.[9]

  • Endpoint: Protection is defined as the complete abolition of the tonic hindlimb extension phase of the seizure.[6]

Data Presentation:

CompoundDose (mg/kg)NTime Point (min)Protected Animals% Protection
Vehicle-103000
Analog X10830225
Analog X30830675
Analog X1008308100
Phenytoin308308100
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

Scientific Rationale: The scPTZ test is a model of generalized myoclonic and clonic seizures and is particularly sensitive to compounds that enhance GABAergic neurotransmission, such as GABA uptake inhibitors.[4][10] This model is critical for evaluating the second hypothesized mechanism of action of the target analogs.

Experimental Protocol:

  • Animal Selection: Male CD-1 mice (20-25 g) are suitable.[4]

  • Compound Administration: Administer the test compound or vehicle control at the predetermined TPE before the convulsant challenge.

  • Convulsant Administration: Inject a dose of Pentylenetetrazol (PTZ) subcutaneously (e.g., 85 mg/kg in CD-1 mice) into a loose fold of skin on the back of the neck.[4][11] This dose should induce clonic seizures in >95% of vehicle-treated animals.

  • Observation: Place each animal in an individual observation chamber and observe for 30 minutes for the presence of seizures.[4]

  • Endpoint: The primary endpoint is the presence of a clonic seizure lasting for at least 5 seconds.[12] Protection is defined as the absence of this endpoint.

Data Presentation:

CompoundDose (mg/kg)NTime Point (min)Protected Animals% Protection
Vehicle-1030110
Analog Y10830337.5
Analog Y30830787.5
Analog Y1008308100
Valproate3008308100

Tier 2: Mechanistic and Profile Expansion

6-Hz Psychomotor Seizure Test

Scientific Rationale: The 6-Hz seizure model is considered a model of therapy-resistant focal seizures.[13][14] It is particularly useful for identifying compounds with novel mechanisms of action or those effective against partial seizures. The model is also sensitive to sodium channel blockers.[15] This test will help to further characterize the profile of active compounds from Tier 1.

Experimental Protocol:

  • Animal Selection: Male CD-1 mice (20-25 g).

  • Compound Administration: Administer the test compound or vehicle at its TPE.

  • Anesthesia and Electrode Placement: Apply a local anesthetic to the corneas and place corneal electrodes.[16]

  • Electrical Stimulation: Deliver a low-frequency, long-duration stimulus (6 Hz, 0.2 ms pulse width, 3-second duration) at a predetermined current intensity (e.g., 32 mA or 44 mA).[16]

  • Observation: Observe the animal for 2 minutes following stimulation. The characteristic seizure behavior includes a "stun" posture, forelimb clonus, jaw clonus, and stereotyped automatic movements.[16]

  • Endpoint: Protection is defined as the absence of the characteristic seizure behavior and a return to normal exploratory behavior within 10 seconds.[14]

Data Presentation:

CompoundDose (mg/kg)Current (mA)NProtected Animals% Protection
Vehicle-3210110
Analog Z30328562.5
Analog Z1003288100
Levetiracetam50328787.5

Tier 3: Chronic Efficacy and Disease Modification

Amygdala Kindling Model

Scientific Rationale: The amygdala kindling model is a chronic model of temporal lobe epilepsy that mimics the progressive development of seizures from a focal point (epileptogenesis). This model is invaluable for assessing a compound's ability to not only suppress established seizures but also to potentially prevent or modify the development of epilepsy. It is considered a gold standard for studying focal epilepsy.[5]

Experimental Protocol:

  • Surgical Implantation:

    • Anesthetize rats (e.g., Sprague-Dawley, 250-300 g) and place them in a stereotaxic frame.

    • Implant a bipolar electrode into the basolateral amygdala.[3]

    • Secure the electrode assembly to the skull with dental cement.

    • Allow a one-week recovery period.

  • Determination of Afterdischarge Threshold (ADT):

    • Deliver an initial subconvulsive stimulus (e.g., 50 µA, 1 ms pulse width, 60 Hz for 1 second).

    • Gradually increase the current intensity until an afterdischarge (AD) of at least 5 seconds is recorded via EEG. This intensity is the ADT.

  • Kindling Stimulation:

    • Stimulate each rat once daily at its ADT.

    • Score the behavioral seizure severity using the Racine scale (see table below).[3]

    • Continue daily stimulations until animals consistently exhibit Stage 5 seizures for at least 10 consecutive days (fully kindled).

  • Anticonvulsant Testing:

    • In fully kindled rats, administer the test compound or vehicle at its TPE.

    • Deliver a single electrical stimulation at the ADT.

    • Record the seizure stage, afterdischarge duration (ADD), and behavioral seizure duration.

Racine Scale for Seizure Scoring:

StageBehavioral Manifestation
1Mouth and facial movements
2Head nodding
3Forelimb clonus
4Rearing with forelimb clonus
5Rearing and falling with generalized convulsions

Data Presentation:

TreatmentDose (mg/kg)NMean Seizure Stage (± SEM)Mean ADD (s ± SEM)
Vehicle-84.8 ± 0.285.3 ± 7.1
Analog X3082.1 ± 0.422.5 ± 5.3
Carbamazepine2082.5 ± 0.330.1 ± 6.8
*p < 0.05 compared to vehicle

References

Application

Application Notes and Protocols for the Purification of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine Hydrochloride

Introduction: The Critical Role of Purity for a Key Drug Intermediate 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride is a pivotal intermediate in the synthesis of a variety of pharmacologically active compounds...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity for a Key Drug Intermediate

4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride is a pivotal intermediate in the synthesis of a variety of pharmacologically active compounds.[1][2][3] Its structural integrity and purity are paramount, as any impurities can have downstream effects on the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the purification techniques for this compound, grounded in established chemical principles and supported by literature on analogous structures. The protocols herein are designed to be a robust starting point for researchers, scientists, and drug development professionals, enabling them to achieve the high purity required for their research and development endeavors.

Physicochemical Properties and Impurity Profile

A thorough understanding of the physicochemical properties of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride and its potential impurities is the foundation of an effective purification strategy.

Physicochemical Properties:

PropertyValue/DescriptionSource
Molecular FormulaC₇H₁₁ClN₂O[4]
Molecular Weight174.63 g/mol Inferred
AppearanceLikely a solid, as it is a hydrochloride saltInferred
PolarityHigh, due to the presence of the amine hydrochlorideInferred
SolubilityExpected to be soluble in polar protic solvents like water and alcohols, and less soluble in non-polar organic solvents.Inferred

Potential Impurities:

The impurity profile will largely depend on the synthetic route employed. Common impurities may include:

  • Unreacted starting materials: Depending on the synthesis, these could be various precursors to the tetrahydrobenzo[d]isoxazole core.

  • Byproducts of the reaction: These can include isomers, over-alkylated or over-reduced species, and products of side reactions.

  • Reagents and catalysts: Residual reagents or catalysts from the synthesis.

  • Degradation products: The isoxazole ring can be sensitive to certain conditions, and the amine is susceptible to oxidation.

Strategic Approach to Purification

The purification strategy for 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride should be tailored to the specific impurity profile of the crude material. A multi-step approach, often combining different techniques, is typically the most effective.

Purification_Strategy Crude_Product Crude Product (4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine HCl) Acid_Base Acid-Base Extraction (Optional) Crude_Product->Acid_Base  If significant non-basic  impurities are present Recrystallization Recrystallization Crude_Product->Recrystallization  If impurities have  different solubilities Chromatography Column Chromatography Crude_Product->Chromatography  For complex mixtures  or high polarity impurities Acid_Base->Recrystallization Recrystallization->Chromatography  Further polishing if needed Pure_Product Pure Product (>98% Purity) Recrystallization->Pure_Product Chromatography->Pure_Product

Caption: A decision-making workflow for the purification of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride.

Detailed Purification Protocols

The following protocols are based on established methods for the purification of amine hydrochlorides and related heterocyclic compounds. Researchers should consider these as starting points and optimize the conditions based on their specific crude product.

Protocol 1: Recrystallization

Recrystallization is often the most efficient method for removing small amounts of impurities from a solid sample. The choice of solvent is critical and should be determined experimentally.

Rationale for Solvent Selection:

An ideal recrystallization solvent for an amine hydrochloride should exhibit high solubility at elevated temperatures and low solubility at room temperature or below. Given the polar nature of the hydrochloride salt, polar protic solvents are a good starting point.

Recommended Solvent Systems for Screening:

  • Methanol (MeOH)

  • Ethanol (EtOH)

  • Isopropanol (IPA)

  • Water (H₂O)

  • Mixtures of the above alcohols with water

  • Mixtures of alcohols with anti-solvents like diethyl ether or ethyl acetate.

Step-by-Step Protocol:

  • Solvent Screening: In small test tubes, add approximately 20-30 mg of the crude 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the soluble samples to boiling and the insoluble samples to boiling, adding more solvent dropwise until the solid dissolves. Cool the solutions to room temperature and then in an ice bath to observe crystal formation.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude product and the chosen recrystallization solvent (or solvent mixture). Heat the mixture to boiling with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

Flash column chromatography is a powerful technique for separating compounds with different polarities. For basic amines, special considerations are necessary to prevent poor separation due to interactions with the acidic silica gel.

Rationale for Stationary and Mobile Phase Selection:

Standard silica gel can lead to peak tailing with amines. To counteract this, a small amount of a basic modifier like triethylamine (TEA) or ammonia can be added to the mobile phase. Alternatively, an amine-functionalized silica can be used.[5] For the hydrochloride salt, a polar mobile phase will be required.

Chromatography_Workflow Start Crude Amine Hydrochloride Prep_Sample Dissolve sample in a minimum of the mobile phase or MeOH Start->Prep_Sample Load_Sample Load sample onto the column Prep_Sample->Load_Sample Prep_Column Pack silica gel column and equilibrate with mobile phase Prep_Column->Load_Sample Elute Elute with a gradient of DCM/MeOH (+0.1% TEA) Load_Sample->Elute Collect Collect fractions Elute->Collect Analyze Analyze fractions by TLC or LC-MS Collect->Analyze Combine Combine pure fractions Analyze->Combine Evaporate Evaporate solvent Combine->Evaporate Final_Product Pure Amine Hydrochloride Evaporate->Final_Product

Sources

Method

Application Notes &amp; Protocols: The Strategic Use of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine as a Pharmaceutical Intermediate

Introduction: In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-ami...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine is a heterocyclic intermediate of significant value, providing a rigid, bicyclic scaffold that is amenable to diverse chemical modifications. Its structure, featuring a fused isoxazole and cyclohexylamine system, offers a unique three-dimensional architecture. This framework is particularly useful in medicinal chemistry for creating conformationally restricted analogues of bioactive molecules, which can lead to enhanced selectivity, improved metabolic stability, and better binding affinity to biological targets[1]. The primary amine at the 5-position serves as a critical handle for synthetic elaboration, allowing for the introduction of a wide array of functional groups and pharmacophores. These application notes will explore the utility of this intermediate, with a focus on its application in the synthesis of kinase inhibitors, and provide detailed protocols for its use.

Physicochemical Properties and Handling

Proper handling and storage are critical for maintaining the integrity of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine, which is often supplied as a hydrochloride salt to improve stability and solubility.

Table 1: Physicochemical and Handling Data

PropertyValueSource / Comment
IUPAC Name 4,5,6,7-Tetrahydro-1,2-benzoxazol-5-amine
Molecular Formula C₇H₁₀N₂O (base); C₇H₁₁ClN₂O (HCl salt)[2]
Molecular Weight 138.17 g/mol (base)[1]
CAS Number 1485571-57-0[3]
Appearance Solid[4]
Purity Typically ≥95%[2]
Storage (HCl Salt) Long-term: -80°C (up to 6 months)[5][6]
Short-term: -20°C (up to 1 month)[5][6]
Protect from light[5][6]
Safety Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[4]Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8] Handle in a well-ventilated area or fume hood.[7][8]

Core Application: A Scaffold for Kinase Inhibitors

The tetrahydrobenzo[d]isoxazole scaffold has emerged as a promising core for the development of various therapeutic agents, notably inhibitors of Heat Shock Protein 90 (Hsp90).[9][10] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival.[10] The development of small molecule Hsp90 inhibitors is therefore a validated strategy in anticancer therapy.

Derivatives of the 4,5,6,7-tetrahydrobenzo[d]isoxazole core have been designed and synthesized as potent Hsp90 inhibitors.[9] The amine group (at position 4 or 5) provides a key attachment point for side chains that can form critical hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of Hsp90's N-terminal domain (NTD). This strategic functionalization is central to achieving high inhibitory potency.

The general workflow for utilizing 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine involves its coupling with a carboxylic acid moiety, which itself is often a complex fragment designed to interact with specific residues in the target protein.

G cluster_0 Synthesis of Intermediate cluster_1 Coupling and Final Product Generation Start Cyclohexane-1,3-dione + C-chlorooxime Cyclization Base-promoted Cyclocondensation Start->Cyclization Ketone 6,7-Dihydrobenzo[d]isoxazol-4(5H)-one Cyclization->Ketone Reduction Reductive Amination or other amination methods Ketone->Reduction Amine 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine Reduction->Amine Coupling Amide Bond Formation (e.g., EDC, HATU) Amine->Coupling Key Intermediate CarboxylicAcid Designed Carboxylic Acid (Pharmacophore 'R-COOH') CarboxylicAcid->Coupling FinalProduct Final Drug Candidate (e.g., Hsp90 Inhibitor) Coupling->FinalProduct G cluster_0 Activation Step cluster_1 Nucleophilic Attack RCOOH R-COOH ActiveEster O-Acyl-isourea (Active Ester Intermediate) RCOOH->ActiveEster + HATU HATU HATU->ActiveEster Product Intermediate-NH-CO-R (Amide Product) ActiveEster->Product Amine Intermediate-NH2 Amine->Product Attacks Active Ester

Caption: Simplified mechanism of HATU-mediated amide coupling.

Materials & Reagents:

  • 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride

  • Carboxylic acid of interest (R-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature. The solution should be homogeneous.

  • Intermediate Addition: Add 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride (1.2 eq) to the reaction mixture. Note: The excess DIPEA will neutralize the HCl from the salt and the acid generated during the coupling.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-12 hours).

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure N-acylated product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Synthesis of an Exemplary Hsp90 Inhibitor Fragment

This protocol illustrates the synthesis of an N-(2,4-dihydroxy-5-isopropylbenzoyl) derivative, a key pharmacophore found in many Hsp90 inhibitors.

Table 2: Example Reaction Parameters for Hsp90 Fragment Synthesis

ParameterValueRationale
Amine Intermediate 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine HClCore Scaffold
Carboxylic Acid 2,4-Dihydroxy-5-isopropylbenzoic acidHsp90 "Resorcinol" Binding Moiety
Coupling Agent HATUHigh efficiency, low epimerization risk
Base DIPEANon-nucleophilic, scavenges acid
Solvent Anhydrous DMFExcellent solvating properties for reactants
Temperature Room TemperatureSufficient for reaction completion
Typical Yield 60-80%Post-purification

Step-by-Step Procedure:

  • To a solution of 2,4-dihydroxy-5-isopropylbenzoic acid (196 mg, 1.0 mmol) in anhydrous DMF (10 mL), add HATU (418 mg, 1.1 mmol) and DIPEA (0.52 mL, 3.0 mmol).

  • Stir the mixture for 5 minutes at room temperature.

  • Add 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride (226 mg, 1.2 mmol).

  • Stir the reaction for 8 hours at room temperature, monitoring by LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc (50 mL).

  • Wash the organic phase with 1M HCl (2 x 20 mL), saturated NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product via silica gel chromatography (eluting with 30-50% EtOAc in hexanes) to afford the target amide.

This structured approach, leveraging the versatile reactivity of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine, enables the efficient construction of complex molecules with significant therapeutic potential. The protocols provided herein serve as a validated starting point for researchers in the field of drug development.

References

  • 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride | Drug Intermediate. (n.d.). MCE.
  • Material Safety Data Sheet of (4,5,6,7-Tetrahydrobenzo[D]Isoxazol-3-Yl)Methanamine. (n.d.). AbMole BioScience.
  • Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation. (2023). National Institutes of Health.
  • Isoxazole Safety Data Sheet. (2022). Thermo Fisher Scientific.
  • Synthesis of 5,6-dihydro-4H-benzo[d]isoxazol-7-one and 5,6-dihydro-4H-isoxazolo - SciSpace. (n.d.). SciSpace.
  • Synthesis of Thiazolo- and 7,8-Dihydrothiazolo[4,5-e]benzoisoxazoles. (n.d.). National Institutes of Health.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2023). MDPI.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2018). National Institutes of Health.
  • 1485571-57-0|4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine. (n.d.). BLDpharm.
  • 4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-amine. (n.d.). MySkinRecipes.
  • 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride, 95% Purity, C7H11ClN2O, 100 mg. (n.d.). CP Lab Safety.
  • 4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogues of THIP. Synthesis and biological activity. (1983). PubMed.
  • 4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine. (n.d.). Fluorochem.
  • Synthesis and pharmacological properties of derivatives of isoxazolo [5,4-d]-6,7-dihydropyrimidines. (1990). PubMed.
  • Synthesis of 5,6-dihydro-4H-benzo[d]isoxazol-7-one and 5,6-dihydro-4H-isoxazolo[5,4-c]pyridin-7-one derivatives as potential Hsp90 inhibitors. (2015). PubMed.
  • 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine. (2021). National Institutes of Health.
  • Synthesis and Biological Evaluation of 2-(4,5,6,7-Tetrahydrobenzo[c]Isoxazol-3-yl)-4H-Chromen-4-Ones. (2021). Radhabai Kale Mahila Mahavidyalaya Ahmednagar.
  • Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. (2023). SAR Publication.
  • ISOXAZOL-5-YLMETHYL-METHYL-AMINE - Safety Data Sheet. (2022). ChemicalBook.
  • 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride | Drug Intermediate. (n.d.). MCE.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine

Welcome to the comprehensive technical support guide for the synthesis of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine. This resource is specifically designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine. This resource is specifically designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies associated with this synthetic pathway. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the successful and efficient synthesis of this important heterocyclic amine.

Troubleshooting Guide: Common Synthesis Problems

This section addresses specific issues that may arise during the synthesis of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine, offering potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Product

Question: My reaction to synthesize the 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine is resulting in a very low yield, or in some cases, no product at all. What are the likely causes and how can I rectify this?

Answer: Low yields are a frequent challenge in heterocyclic synthesis and can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.[1]

Possible Causes and Solutions:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters that significantly influence the reaction outcome.[1]

    • Solution: Conduct small-scale trial reactions to optimize these conditions. Systematically vary the temperature and reaction time while monitoring the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help in identifying the ideal parameters without consuming large quantities of starting materials.[1]

  • Purity of Reagents and Solvents: Impurities present in the starting materials or solvents can lead to unwanted side reactions or inhibit the desired transformation, resulting in lower yields.[1]

    • Solution: Ensure that all reagents and solvents are of high purity. When necessary, purify reagents and dry solvents using standard laboratory procedures before use.

  • Atmospheric Moisture and Oxygen: Many organic reactions, particularly those involving organometallic reagents or reactive intermediates, are sensitive to moisture and oxygen.[1]

    • Solution: Employ proper inert atmosphere techniques, such as working under a nitrogen or argon blanket, to exclude air and moisture from the reaction setup.

  • Inefficient Mixing: In heterogeneous reactions, inadequate stirring can result in poor reaction rates and consequently, lower yields.[1]

    • Solution: Ensure the stirring rate is sufficient for the scale and viscosity of your reaction mixture to maintain a homogeneous environment.

  • Product Decomposition: The target compound, 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine, or its intermediates, might be unstable under the reaction or workup conditions.[1]

    • Solution: Monitor the reaction progress closely for any signs of product degradation. If decomposition is observed, consider employing milder reaction conditions or modifying the workup and purification procedures.

Problem 2: Formation of Significant Side Products

Question: I am observing the formation of multiple side products in my reaction, which complicates purification and reduces the yield of the desired amine. How can I minimize these side reactions?

Answer: The formation of side products is a common hurdle in the synthesis of complex heterocyclic molecules. Several strategies can be employed to enhance the selectivity of your reaction.

Possible Causes and Solutions:

  • Lack of Regioselectivity: In cycloaddition reactions, which are often employed in isoxazole synthesis, the formation of regioisomers can be a significant issue.[2]

    • Solution: The choice of reactants and reaction conditions can influence regioselectivity. For instance, in 1,3-dipolar cycloadditions of nitrile oxides, the electronic and steric properties of both the nitrile oxide and the dipolarophile play a crucial role.[2] Careful selection of precursors and catalysts can favor the formation of the desired regioisomer.

  • Dimerization of Intermediates: Nitrile oxides, common intermediates in isoxazole synthesis, are prone to dimerization to form furoxans, especially in the absence of a reactive dipolarophile.[3]

    • Solution: Generate the nitrile oxide in situ in the presence of the dipolarophile. This can be achieved through methods like the dehydrohalogenation of hydroximoyl chlorides with a non-nucleophilic base or the oxidation of aldoximes.[3]

  • Control of Reaction Temperature: Higher reaction temperatures can sometimes favor the formation of thermodynamically more stable but undesired side products.

    • Solution: Running the reaction at a lower temperature may disfavor side reactions that have a higher activation energy, thus improving the selectivity towards the desired product.

  • Choice of Solvent: The polarity and nature of the solvent can significantly influence the reaction pathway and the stability of intermediates.

    • Solution: Experiment with a range of solvents to identify the optimal one for your specific transformation.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis and handling of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine.

Question 1: What is the typical synthetic route for 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine?

Answer: While several synthetic strategies for isoxazole derivatives exist, a common approach for the tetrahydrobenzo[d]isoxazole scaffold involves the cyclocondensation of a suitable precursor. For instance, the synthesis can commence from 6,7-dihydrobenzo[d]isoxazol-4(5H)-ones.[4] A key step can be the Ritter reaction on a corresponding alcohol derivative to introduce the amine functionality.[4] Another general method for forming the isoxazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide with an appropriate alkene or alkyne.[2][5]

Question 2: What are the recommended storage conditions for 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride?

Answer: For long-term storage, it is recommended to store 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride at -80°C, where it is stable for up to 6 months. For short-term storage, -20°C for up to 1 month is acceptable. It is also crucial to protect the compound from light.[6]

Question 3: Are there any specific safety precautions I should take when working with the reagents for this synthesis?

Answer: As with any chemical synthesis, it is imperative to follow standard laboratory safety procedures. Some reagents used in isoxazole synthesis, such as those for generating nitrile oxides, may be hazardous. Always consult the Safety Data Sheet (SDS) for each reagent before use. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocols

This section provides a generalized, step-by-step methodology for a key transformation in the synthesis of a tetrahydrobenzisoxazole derivative. Note that specific conditions may need to be optimized for your particular substrate.

Protocol: Synthesis of a 6,7-Dihydrobenzo[d]isoxazol-4(5H)-one Derivative

This protocol is based on a base-promoted cyclocondensation reaction.[7]

Materials:

  • Cyclohexane-1,3-dione

  • Appropriately substituted C-chlorooxime

  • Sodium hydride (NaH)

  • 2-Propanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), suspend cyclohexane-1,3-dione in 2-propanol.

  • Carefully add sodium hydride to the suspension at room temperature.

  • To this mixture, add a solution of the C-chlorooxime in 2-propanol dropwise.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 6,7-dihydrobenzo[d]isoxazol-4(5H)-one derivative.

Data Presentation

Table 1: Troubleshooting Summary for Low Yield

Potential Cause Recommended Action Monitoring Technique
Suboptimal Reaction ConditionsSystematically vary temperature, time, and concentration.TLC, LC-MS
Impure Reagents/SolventsUse high-purity materials; purify if necessary.NMR, GC-MS (for solvents)
Atmospheric ContaminationUse inert atmosphere techniques (N₂ or Ar).Visual inspection of reagents
Inefficient MixingIncrease stirring rate; use appropriate stir bar/flask size.Visual inspection
Product DecompositionUse milder reaction/workup conditions.TLC, LC-MS

Visualizations

Diagram 1: General Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow start Low Product Yield check_conditions Verify Reaction Conditions (Temp, Time, Conc.) start->check_conditions check_reagents Assess Reagent/Solvent Purity start->check_reagents check_atmosphere Ensure Inert Atmosphere start->check_atmosphere monitor_decomposition Monitor for Product Decomposition start->monitor_decomposition optimize Optimize Conditions (Small-Scale Trials) check_conditions->optimize purify Purify Reagents / Dry Solvents check_reagents->purify improve_technique Refine Inert Atmosphere Technique check_atmosphere->improve_technique end Improved Yield optimize->end purify->end improve_technique->end mild_conditions Employ Milder Conditions monitor_decomposition->mild_conditions mild_conditions->end

A decision tree for troubleshooting low product yield.

Diagram 2: Key Reaction for Isoxazole Ring Formation

IsoxazoleFormation cluster_reactants Reactants nitrile_oxide Nitrile Oxide (R-C≡N⁺-O⁻) cycloaddition [3+2] Cycloaddition nitrile_oxide->cycloaddition dipolarophile Dipolarophile (Alkene/Alkyne) dipolarophile->cycloaddition isoxazole Isoxazole Ring cycloaddition->isoxazole

The fundamental [3+2] cycloaddition for isoxazole synthesis.

References

  • Benchchem. Technical Support Center: Synthesis of Substituted Isoxazoles.
  • MCE.
  • Benchchem. Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Benchchem.
  • PMC. The synthetic and therapeutic expedition of isoxazole and its analogs.
  • MDPI.
  • NIH. Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)
  • RSC Publishing. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
  • MDPI. Synthesis of Fused Isoxazoles: A Comprehensive Review.
  • PMC. Synthesis of Thiazolo- and 7,8-Dihydrothiazolo[4,5-e]benzoisoxazoles.

Sources

Optimization

Technical Support Center: Optimizing Ritter Reaction Yields for Tetrahydrobenzisoxazole Synthesis

From the desk of a Senior Application Scientist Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This document provides in-depth troubleshooting advice and f...

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of synthesizing tetrahydrobenzisoxazole derivatives via the Ritter reaction. Our goal is to empower you with the foundational knowledge and practical insights needed to optimize your reaction yields and minimize byproduct formation.

Introduction: The Ritter Reaction in Heterocyclic Synthesis

The Ritter reaction is a powerful C-N bond-forming transformation that converts a carbocation precursor, such as an alcohol or alkene, into an N-alkyl amide using a nitrile as the nitrogen source under strongly acidic conditions.[1][2] Its application in synthesizing complex heterocyclic scaffolds like tetrahydrobenzisoxazoles is of significant interest in medicinal chemistry. However, the reaction is sensitive to a variety of parameters, and achieving high yields requires careful optimization and a clear understanding of the underlying mechanism. This guide is structured to address the most common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Ritter reaction in the context of synthesizing a tetrahydrobenzisoxazole precursor?

The reaction proceeds in several key steps, initiated by a strong acid.[3][4] First, the acid protonates the hydroxyl group of a cyclic alcohol (e.g., a substituted cyclohexanol), converting it into a good leaving group (water). Departure of water generates a secondary or tertiary carbocation. This electrophilic carbocation is then attacked by the lone pair of electrons on the nitrogen atom of the nitrile. The resulting nitrilium ion is a key intermediate, which is subsequently hydrolyzed during aqueous workup to yield the stable N-alkyl amide. This amide is the direct precursor that can then undergo cyclization to form the final tetrahydrobenzisoxazole ring system.

Mechanism: From Alcohol to Amide Precursor```dot

Ritter_Mechanism cluster_start Step 1: Carbocation Formation cluster_nitrile_attack Step 2: Nitrile Attack cluster_hydrolysis Step 3: Hydrolysis Alcohol Cyclic Alcohol (Substrate) Protonated_Alcohol Protonated Alcohol Alcohol->Protonated_Alcohol + H⁺ Carbocation Carbocation Intermediate Protonated_Alcohol->Carbocation - H₂O H2O H₂O Nitrilium_Ion Nitrilium Ion Carbocation->Nitrilium_Ion + R-C≡N H_plus H⁺ Nitrile Nitrile (R-C≡N) Amide N-alkyl Amide (Precursor) Nitrilium_Ion->Amide + H₂O (Workup) Hydrolysis_H2O H₂O (Workup)

Caption: A decision-making workflow for troubleshooting low yields.

Experimental Protocols & Data

Protocol 1: General Procedure for Ritter Reaction

This is a representative protocol and must be adapted based on the specific reactivity of your substrates.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under a nitrogen atmosphere, add the nitrile (10-20 equivalents). If the nitrile is a solid, use a suitable inert solvent like dichloromethane.

  • Acid Addition: Cool the flask to 0°C using an ice bath. Slowly add concentrated sulfuric acid (2-5 equivalents) dropwise, ensuring the internal temperature does not exceed 10°C.

  • Substrate Addition: Dissolve the cyclic alcohol (1.0 equivalent) in a small amount of the nitrile solvent. Add this solution dropwise to the cooled acid-nitrile mixture over 30-60 minutes.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the flask back to 0°C. Very slowly and carefully, pour the reaction mixture onto crushed ice or a cold, saturated aqueous solution of sodium bicarbonate to neutralize the acid. Caution: This is a highly exothermic process.

  • Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude amide product by flash column chromatography or recrystallization.

Table 1: Comparison of Acid Catalysts for Ritter Reactions
CatalystTypical Loading (equiv.)Common SolventsTemperature (°C)Key Advantages & Considerations
H₂SO₄ 2.0 - 20.0 [5]Nitrile, Acetic Acid0 to 50Pro: Powerful, inexpensive, and effective. Con: Harsh, corrosive, can cause charring/polymerization, difficult workup. [1]
TFA 3.0 - 10.0Nitrile, DCM0 to RTPro: Strong acid, easier to handle and remove than H₂SO₄. Con: Can be less effective for stubborn substrates.
FeCl₃·6H₂O 0.1 - 1.0Nitrile (neat)25 to 80Pro: Milder conditions, often reusable. [6]Good for acid-sensitive molecules. Con: May require higher temperatures.
Bi(OTf)₃ 0.05 - 0.2Nitrile (neat)25 to 120Pro: Highly efficient Lewis acid catalyst. Can be more environmentally benign. Con: More expensive than traditional acids.

References

  • NROChemistry. Ritter Reaction. Available from: [Link]

  • Wikipedia. Ritter reaction. Available from: [Link]

  • ResearchGate. Substrate scope of the Ritter reaction under optimised conditions. Available from: [Link]

  • ResearchGate. The Ritter reaction mechanism for the synthesis of.... Available from: [Link]

  • Organic Chemistry Portal. Ritter Reaction. Available from: [Link]

  • Organic Chemistry Portal. Ritter Reaction PDF. Available from: [Link]

  • ResearchGate. Optimization of Reaction Conditions | Download Table. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: N-acylation of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine

Welcome to the technical support guide for the N-acylation of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizin...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the N-acylation of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile heterocyclic amine in their synthetic workflows. The formation of an amide bond at the 5-amino position is a critical transformation for introducing a wide variety of functional groups, often pivotal in modulating the pharmacological properties of the resulting compounds.

While N-acylation is a fundamental reaction in organic chemistry, its application to specific substrates like this tetrahydrobenzisoxazole amine can present unique challenges.[1][2] Issues such as low reactivity, competing side reactions, and purification difficulties can impede progress. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you navigate these challenges effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the N-acylation of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine in a direct question-and-answer format.

Question 1: My reaction shows very low or no conversion to the desired amide product. What are the most likely causes?

Answer: This is the most common issue and typically points to one of four areas: the reactivity of your reagents, the reaction conditions, the presence of contaminants, or steric hindrance.

  • Insufficiently Reactive Acylating Agent: The nucleophilicity of the amine is modest. If you are using a carboxylic acid without an activating agent or a relatively unreactive anhydride, the reaction may not proceed.

    • Solution: Increase the electrophilicity of your acylating agent. The general order of reactivity is: Acyl Chloride > Acid Anhydride > Activated Ester > Carboxylic Acid . If using a carboxylic acid, it must be activated with a coupling agent like EDC or HATU.[3][4] For stubborn cases, switching from an anhydride to the corresponding acyl chloride is a reliable strategy.[5][6]

  • Inadequate Base or Catalyst: The acylation reaction often generates an acid byproduct (e.g., HCl from an acyl chloride). This acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[7]

    • Solution 1 (Stoichiometric Base): Always include at least one equivalent of a non-nucleophilic base (a "proton sponge") like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the acid. For Schotten-Baumann conditions, an aqueous base like NaOH or NaHCO₃ is used.[8][9][10]

    • Solution 2 (Catalysis): For sluggish reactions, particularly with acid anhydrides, add a catalytic amount (1-10 mol%) of 4-(Dimethylaminopyridine) (DMAP). DMAP is a hyper-nucleophilic catalyst that intercepts the acylating agent to form a highly reactive N-acylpyridinium salt, which is a much more potent acylating agent.[6][11][12][13]

  • Presence of Moisture: Acyl chlorides and many Lewis acid catalysts are extremely sensitive to moisture.[14][15] Water will hydrolyze the acylating agent and deactivate catalysts, leading to failed reactions.

    • Solution: Ensure all glassware is rigorously flame- or oven-dried. Use anhydrous solvents. If possible, use freshly opened bottles of reagents, especially acyl chlorides and coupling agents.[15]

  • Sub-optimal Temperature: Most acylations of this type proceed well at temperatures ranging from 0 °C to room temperature. However, if reactivity is low, gentle heating (40-60 °C) may be required. Conversely, excessive heat can cause decomposition and side reactions.[14]

Question 2: My reaction is messy, showing multiple spots on TLC. What are the likely side products and how can I minimize them?

Answer: The formation of multiple products usually indicates a lack of chemoselectivity or instability of the reactants or products under the reaction conditions.

  • Diacylation: This occurs when the newly formed amide product is acylated a second time. This is generally unfavorable as the amide nitrogen is significantly less nucleophilic than the starting amine, but it can occur under forcing conditions (high temperature, large excess of a highly reactive acylating agent).[6]

    • Solution: Add the acylating agent slowly (e.g., dropwise via a syringe pump) to the solution of the amine. This prevents a large excess of the electrophile from being present at any one time, favoring mono-acylation. Use a stoichiometric amount (1.0-1.1 equivalents) of the acylating agent.[6]

  • N-Acylurea Formation (with Carbodiimide Coupling): When using coupling agents like EDC or DCC, the key O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea byproduct.[16] This is a common failure mode for carbodiimide reactions.

    • Solution: Add an auxiliary nucleophile such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt). These additives react with the O-acylisourea intermediate to form an activated ester, which is more stable and less prone to rearrangement but still highly reactive towards the amine.[17][18]

  • Decomposition: The isoxazole ring system is generally stable but can be sensitive to very harsh acidic or basic conditions, especially at elevated temperatures.

    • Solution: Maintain moderate reaction conditions. Avoid strong, hot acids or bases. If heating is necessary, do so cautiously and monitor the reaction for the appearance of degradation products.

Question 3: The reaction stalls at ~50% conversion, even after a long reaction time. Why is this happening?

Answer: This classic symptom almost always points to the deactivation of half of your starting material by an acid byproduct.

  • Cause: When using an acyl chloride or anhydride without an added base, the reaction generates one equivalent of acid (e.g., HCl or a carboxylic acid). This acid protonates one equivalent of the basic starting amine, forming an unreactive ammonium salt. The reaction thus consumes the other half of the amine and then stops.

    • Solution: As detailed in Q1, add at least one equivalent of a tertiary amine base (TEA, DIPEA) or use Schotten-Baumann conditions to neutralize the acid as it forms.[7] If the reaction has already stalled, a rescue attempt can be made by adding one equivalent of base, which may restart the acylation.

Frequently Asked Questions (FAQs)

Q1: Which acylation method is best for my target molecule? The "best" method depends on the availability of the acylating agent and the scale of your reaction.

MethodAcylating AgentWhen to UseProsCons
Standard Acyl Chloride R-COClAcyl chloride is readily available; robust, general-purpose.High reactivity, fast, high yielding.Moisture sensitive, generates HCl.[4][19]
DMAP-Catalyzed Anhydride (R-CO)₂OAcyl chloride is unavailable or too harsh; using an anhydride.Milder than acyl chlorides, byproducts are less corrosive.Requires DMAP catalyst for good reactivity.[11][13]
Carbodiimide Coupling R-COOHOnly the carboxylic acid is available; for sensitive substrates.Mild conditions, high functional group tolerance.Risk of N-acylurea side product, urea byproduct can be difficult to remove.[3][16][17]

Q2: How do I remove the N,N'-dicyclohexylurea (DCU) or 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) byproduct after a carbodiimide coupling? This is a critical purification challenge.

  • DCU (from DCC): DCU is poorly soluble in most organic solvents. After the reaction, dilute with a solvent like dichloromethane or ethyl acetate and cool the mixture. The DCU will often precipitate and can be removed by filtration.

  • EDU (from EDC): EDU is water-soluble. During the aqueous workup, perform several washes with dilute acid (e.g., 1M HCl) and then water. The protonated EDU will partition into the aqueous layer.

Q3: How can I confirm that my product is the N-acylated amine? Standard characterization techniques are definitive:

  • ¹H NMR: Look for the disappearance of the primary amine protons (-NH₂) and the appearance of a new amide proton (-NH-CO), which typically appears as a broad singlet or a doublet further downfield. You should also see new signals corresponding to the acyl group you have added.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated mass of the acylated product.

  • Infrared (IR) Spectroscopy: Look for the appearance of a strong amide C=O stretch (typically ~1650-1680 cm⁻¹) and an N-H stretch (~3300 cm⁻¹).

Visualizing the Chemistry
Reaction Mechanisms and Workflows

Understanding the underlying mechanisms and logical troubleshooting steps is key to success.

N_Acylation_Mechanism cluster_reagents Reactants cluster_intermediate Mechanism cluster_product Products Amine R'-NH₂ (4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine) Attack Nucleophilic Attack Amine->Attack Lone Pair on N AcylX R-CO-X (Acylating Agent, X = Cl, OCOR) AcylX->Attack Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Elimination Elimination of X⁻ Tetrahedral->Elimination Amide R-CO-NH-R' (Product) Elimination->Amide HX H-X Elimination->HX

Caption: General mechanism of nucleophilic acyl substitution.

DMAP_Catalysis cluster_activation Catalyst Activation cluster_acylation Acyl Transfer DMAP DMAP Acyl_DMAP N-Acylpyridinium Ion (Highly Reactive) DMAP->Acyl_DMAP Attacks Anhydride Acid Anhydride (RCO)₂O Anhydride->Acyl_DMAP Acetate RCOO⁻ Acyl_DMAP->Acetate Ion Pair Product Amide Product (RCONHR') Acyl_DMAP->Product Attacked by Amine Amine (R'-NH₂) Amine->Product Regen_DMAP DMAP (regenerated) Product->Regen_DMAP Releases

Caption: Catalytic cycle of DMAP in acylation.

Troubleshooting_Workflow Start Reaction Start: N-Acylation CheckTLC Monitor by TLC/LCMS Is conversion >90%? Start->CheckTLC Workup Proceed to Workup & Purification CheckTLC->Workup Yes Troubleshoot Troubleshoot Reaction CheckTLC->Troubleshoot No CheckBase Is acid scavenger present? (e.g., TEA, DIPEA) Troubleshoot->CheckBase AddBase Add 1.1 eq. of Base CheckBase->AddBase No CheckReactivity Review Reagent Reactivity CheckBase->CheckReactivity Yes AddBase->Start Restart UseAcylCl Switch to Acyl Chloride CheckReactivity->UseAcylCl Using Anhydride? UseDMAP Add 10 mol% DMAP CheckReactivity->UseDMAP Using Anhydride? CheckAnhydrous Are conditions anhydrous? CheckReactivity->CheckAnhydrous Using Acyl Chloride? UseAcylCl->Start UseDMAP->Start CheckAnhydrous->Start Yes DrySolvents Use Anhydrous Solvents & Dry Glassware CheckAnhydrous->DrySolvents No DrySolvents->Start

Caption: Decision tree for troubleshooting a failed acylation.

Validated Experimental Protocols

Protocol A: N-Acylation using an Acyl Chloride (Schotten-Baumann Conditions)

This robust protocol is excellent for general-purpose acylation.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine (1.0 eq).

  • Dissolution: Dissolve the amine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration). Add triethylamine (TEA, 1.2 eq).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add the acyl chloride (1.1 eq) dropwise to the stirred solution over 5-10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with water, 1M HCl, saturated NaHCO₃ solution, and finally, brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol B: N-Acylation using a Carboxylic Acid and EDC

This protocol is ideal when starting from a carboxylic acid.

  • Setup: To a round-bottom flask, add the carboxylic acid (1.1 eq), 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine (1.0 eq), and 1-hydroxybenzotriazole (HOBt, 1.2 eq).

  • Dissolution: Dissolve the components in an anhydrous solvent like DCM or DMF.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 1.5 eq) and stir for 5 minutes.

  • Coupling Agent: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) portion-wise at room temperature.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Dilute with ethyl acetate and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by flash chromatography. Note that removing the urea byproduct is the primary challenge.[3]

References
  • Benchchem. Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • Boppisetti, J. K. (2003). DMAP as a Catalyst for Carbon Acylation: Elucidation of Mechanistic Pathway, Including Spectral Characterization of the Putative Reactive Intermediate. Eastern Illinois University.
  • Benchchem. troubleshooting low conversion rates in Friedel-Crafts acylation.
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation.
  • Alvarez Castro, T. V. (2020). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV.
  • Xu, S., Held, I., Kempf, B., Mayr, H., Steglich, W., & Zipse, H. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry, 11(16), 4751-7. Available at: [Link]

  • Organic Letters. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. ACS Publications. Available at: [Link]

  • ResearchGate. N-Acylation Reactions of Amines. Available at: [Link]

  • Grokipedia. Schotten–Baumann reaction. Available at: [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. Available at: [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. Available at: [Link]

  • MDPI. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Available at: [Link]

  • Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. Available at: [Link]

  • Chemical Communications (RSC Publishing). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Available at: [Link]

  • Lokey Lab Protocols - Wikidot. (2017). Schotten-Baumann Reaction. Available at: [Link]

  • Wikipedia. Carbodiimide. Available at: [Link]

  • National Institutes of Health. Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation. Available at: [Link]

  • ResearchGate. (2025). (PDF) N-Acylation in Combinatorial Chemistry. Available at: [Link]

  • YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides. Available at: [Link]

  • National Institutes of Health. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Available at: [Link]

  • Reddit. (2024). Why can't this reaction continue?. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available at: [Link]

  • Drug Intermediate. 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride. Available at: [Link]

  • National Institutes of Health. Purification and activity assays of N-terminal acetyltransferase D. Available at: [Link]

  • National Institutes of Health. Synthesis of Thiazolo- and 7,8-Dihydrothiazolo[4,5-e]benzoisoxazoles. Available at: [Link]

  • Study.com. Acylation Overview, Mechanism & Agents. Available at: [Link]

  • ResearchGate. REGIOSELECTIVE N-ACYLATION OF. Available at: [Link]

  • National Institutes of Health. The synthetic and therapeutic expedition of isoxazole and its analogs. Available at: [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Available at: [Link]

  • DTIC. Purification of N-Acetylgalactosaminidase by Isoelectric Focusing.. Available at: [Link]

  • Preprints.org. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Available at: [Link]

  • Save My Exams. (2025). Acylation Mechanism - A Level Chemistry Revision Notes. Available at: [Link]

  • Organic Syntheses Procedure. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available at: [Link]

  • National Institutes of Health. (2025). Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases. Available at: [Link]

  • DTIC. Purification of N-Acetylgalactosaminidase by Isoelectric Focusing.. Available at: [Link]

  • PubMed. N-and O-acetylation of aromatic and heterocyclic amine carcinogens by human monomorphic and polymorphic acetyltransferases expressed in COS-1 cells. Available at: [Link]

  • Radhabai Kale Mahila Mahavidyalaya Ahmednagar. (2021). Synthesis and Biological Evaluation of 2-(4,5,6,7-Tetrahydrobenzo[c]Isoxazol-3-yl)-4H-Chromen-4-Ones. Available at: [Link]

  • MDPI. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Available at: [Link]

Sources

Optimization

Technical Support Center: Improving Solubility of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride

Welcome to the technical support guide for 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride. This document provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride. This document provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges for biological assays. Our approach is rooted in first principles, guiding you from fundamental characterization to advanced formulation strategies.

Frequently Asked Questions (FAQs)
Q1: What is 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride, and why is its solubility a concern for biological assays?

A1: 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride is a heterocyclic organic compound often used as a drug intermediate or a scaffold in medicinal chemistry.[1][2] Its structure features a fused bicyclic system (tetrahydrobenzo[d]isoxazol), which is largely nonpolar and contributes to poor aqueous solubility. The molecule also contains a primary amine group, which is protonated to form a hydrochloride salt.

Causality: While converting a basic amine to a hydrochloride salt is a common strategy to enhance aqueous solubility, it is not always sufficient, especially for molecules with a significant hydrophobic backbone.[3][4] In biological assays, which are almost always conducted in aqueous buffers (e.g., PBS, cell culture media), the compound may still fail to dissolve to the required concentration or may precipitate upon dilution from an organic stock solution. This leads to inaccurate and unreliable assay results, as the effective concentration of the compound is unknown.

Q2: I've just received the compound. What is the very first step I should take to assess its solubility?

A2: Before employing complex solubilization techniques, a baseline "kinetic" solubility assessment in your final assay buffer is a critical first step. This provides a real-world starting point and prevents over-engineering a solution.

Experimental Protocol: Initial Solubility Assessment

  • Prepare Assay Buffer: Use the exact buffer or cell culture medium that will be used in your final experiment.

  • Direct Weighing: Weigh out a small, precise amount of the compound (e.g., 1 mg) into a clear microcentrifuge tube or glass vial.

  • Incremental Addition of Buffer: Add a small, known volume of the assay buffer (e.g., 100 µL) to the solid compound.

  • Agitation: Vortex the mixture vigorously for 1-2 minutes.

  • Visual Inspection: Hold the tube against a dark background and observe. Look for undissolved particles. A slight haze or Tyndall effect (light scattering) indicates the presence of suspended, undissolved material.

  • Iterate: If the compound dissolves completely, continue adding the buffer in known increments, vortexing after each addition, until precipitation is observed. This will give you a practical, albeit approximate, solubility limit in your specific assay medium.

  • Equilibration (Optional): For a more refined measurement, allow the suspension to gently agitate at a controlled temperature for several hours to approach equilibrium before the final visual inspection.

Primary Solubility Enhancement Strategies
Q3: The compound is a hydrochloride salt of an amine. How can I leverage pH to improve its solubility?

A3: The primary amine on your molecule is a weak base. As a hydrochloride salt, it exists in its protonated, cationic form (R-NH3+), which is generally more water-soluble than the neutral, free base form (R-NH2).[5][6] The solubility of such compounds is highly dependent on pH.[7][8][9]

Causality (The Henderson-Hasselbalch Principle): According to the principles of acid-base chemistry, the equilibrium between the protonated (soluble) and unprotonated (less soluble) forms is governed by the solution's pH relative to the amine's pKa. To maximize solubility, the pH of the buffer should be kept significantly below the pKa of the amine, which favors the protonated, more soluble state.[6][10] Since the pKa for this specific molecule is not readily published, an empirical pH-solubility screen is the most effective approach.

Experimental Protocol: pH-Solubility Screening

  • Prepare Buffers: Create a series of biologically compatible buffers across a pH range (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0). Ensure the buffer components themselves do not react with the compound.

  • Add Excess Compound: Add an excess amount of the solid compound to a fixed volume of each buffer in separate vials. The goal is to create a saturated solution with visible undissolved solid.

  • Equilibrate: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid from Supernatant: Centrifuge the vials at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Quantify Soluble Fraction: Carefully remove an aliquot of the clear supernatant from each vial. Dilute the supernatant in a suitable solvent and quantify the concentration of the dissolved compound using a method like HPLC-UV or LC-MS.

  • Plot Results: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer to determine the optimal pH for dissolution.

Parameter Condition 1 Condition 2 Condition 3 Condition 4 Condition 5
Buffer 50 mM Citrate50 mM Acetate50 mM MES50 mM Phosphate50 mM Tris
pH 4.05.06.07.48.0
Measured Solubility (Result)(Result)(Result)(Result)(Result)
Table 1: Example setup for a pH-solubility screening experiment.
Q4: My assay requires a high concentration, and pH adjustment isn't enough. How should I prepare a concentrated stock solution?

A4: Preparing a high-concentration stock solution in a non-aqueous solvent is a standard and necessary practice. The key is to use a water-miscible organic solvent that can be diluted into the final aqueous assay buffer while keeping the final solvent concentration below its toxic or inhibitory threshold.[11][12]

Causality: Organic solvents like Dimethyl Sulfoxide (DMSO) are highly effective at dissolving a wide range of organic molecules by disrupting the crystal lattice energy of the solid and forming favorable solute-solvent interactions.[13][14] By creating a highly concentrated stock (e.g., 10-100 mM), you can achieve the desired final assay concentration with a very small volume transfer (typically ≤0.5% v/v), minimizing the impact of the organic solvent on the biological system.[11][15]

Recommended Solvents for Stock Solutions:

  • Dimethyl Sulfoxide (DMSO): The most common choice. It is a powerful aprotic solvent.[14]

  • Ethanol (EtOH): A polar protic solvent, often used when DMSO is incompatible with the assay.

  • N,N-Dimethylformamide (DMF): Another polar aprotic solvent, use with caution due to higher potential toxicity.

  • Polyethylene Glycol 400 (PEG-400): A less volatile and often less toxic co-solvent.[16]

Experimental Protocol: Stock Solution Preparation

  • Select Solvent: Start with 100% DMSO.

  • Weigh Compound: Accurately weigh a specific amount of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride into a sterile, appropriate vial (e.g., amber glass to protect from light[1]).

  • Add Solvent: Add the calculated volume of DMSO to achieve the target concentration (e.g., for 10 mg of a compound with MW=202.6 g/mol , add 493.6 µL of DMSO for a 100 mM stock).

  • Ensure Complete Dissolution: Vortex vigorously. If needed, gentle warming (to 37°C) or brief sonication can be applied to aid dissolution. Visually confirm that no solid particles remain.

  • Storage: Store the stock solution as recommended, typically at -20°C or -80°C, protected from light and moisture.[1]

Advanced Formulation and Troubleshooting

Solubility_Workflow start Start: Compound Precipitates in Aqueous Assay Buffer check_stock Is a concentrated stock (e.g., >10 mM in DMSO) achievable? start->check_stock ph_adjust Step 1: pH Optimization Adjust buffer pH to be < pKa (Target pH 4.0-6.5) check_stock->ph_adjust Yes fail Re-evaluate Compound or Synthesis Strategy check_stock->fail No cosolvent Step 2: Co-Solvent System Add excipients to final buffer (e.g., 5% PEG-400, 2% Glycerol) ph_adjust->cosolvent Precipitation Persists success Success: Compound is Soluble Proceed with Vehicle Controls ph_adjust->success Soluble cyclodextrin Step 3: Cyclodextrin Complexation Form an inclusion complex (e.g., with HP-β-CD or SBE-β-CD) cosolvent->cyclodextrin Precipitation Persists cosolvent->success Soluble surfactant Step 4: Surfactant Micelles Use non-ionic surfactant (e.g., Polysorbate 80) Caution for cell assays cyclodextrin->surfactant Precipitation Persists cyclodextrin->success Soluble surfactant->success Soluble

Caption: Solubility troubleshooting workflow for biological assays.
Q5: My DMSO stock solution precipitates when I dilute it into my aqueous buffer. What should I do now?

A5: This is a common problem known as "fall-out" or precipitation upon dilution. It occurs when the compound is soluble in the concentrated organic stock but insoluble in the final, predominantly aqueous environment. The workflow diagram above outlines a systematic approach. The next steps involve modifying the final aqueous buffer with solubility-enhancing excipients.[17][18]

Strategy 1: Co-solvents Adding a small percentage of a water-miscible, biocompatible organic solvent (a "co-solvent") to your final assay buffer can increase the compound's solubility by reducing the overall polarity of the solvent system.[14][19][20]

  • Common Co-solvents: PEG-400, propylene glycol, glycerol.[16][21]

  • Method: Prepare your assay buffer containing a fixed percentage of the co-solvent (e.g., 5% v/v PEG-400). Then, add your high-concentration DMSO stock to this modified buffer. Always test the tolerance of your biological system to the co-solvent with a vehicle control.

Strategy 2: Cyclodextrins Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[22] They can encapsulate the nonpolar part of your drug molecule, forming an "inclusion complex" that is water-soluble.[23][24][25][26] This is a highly effective method for improving the solubility of poorly soluble drugs.[27]

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) are widely used due to their high solubility and safety profiles.[14][24]

Cyclodextrin_Complex cluster_before Before Complexation cluster_after After Complexation drug_insoluble Drug Molecule (Hydrophobic) water Aqueous Buffer drug_insoluble->water Poorly Soluble complex Inclusion Complex cd_host Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) water2 Aqueous Buffer complex->water2 Soluble

Caption: Formation of a water-soluble drug-cyclodextrin inclusion complex.
Q6: Can you provide a protocol for using cyclodextrins?

A6: Certainly. The goal is to determine the concentration of cyclodextrin required to maintain your compound's solubility. This often involves creating a stock solution where the drug is pre-complexed with the cyclodextrin.

Experimental Protocol: Cyclodextrin Formulation Screening

  • Prepare Cyclodextrin Solutions: Make a series of aqueous solutions containing different concentrations of HP-β-CD or SBE-β-CD (e.g., 1%, 5%, 10%, 20% w/v) in your chosen buffer.

  • Add Compound: Add an excess amount of your solid compound to each cyclodextrin solution.

  • Equilibrate: Agitate the mixtures overnight at a controlled temperature to facilitate complex formation.

  • Quantify: Centrifuge to remove undissolved solid and quantify the concentration of the dissolved compound in the supernatant, as described in the pH screening protocol. This will generate a phase-solubility diagram.

  • Prepare a Pre-Complexed Stock (Optimized Method): a. Dissolve the required amount of HP-β-CD in the aqueous buffer. b. Add the solid 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride to this solution. c. Vortex/sonicate/agitate until a clear solution is formed. This is now your aqueous, pre-complexed stock solution that can be diluted directly into your assay.

Q7: How do I ensure my solubilization method isn't affecting my biological assay?

A7: This is the most critical question. Every excipient you add is a new variable that could impact your experimental results. A vehicle control is absolutely mandatory.

Causality: Solvents like DMSO can induce cellular stress or act as enzyme inhibitors at certain concentrations.[11] Surfactants can disrupt cell membranes.[12][16] Cyclodextrins can extract cholesterol from cell membranes.[14] Therefore, you must prove that the final concentration of your chosen excipients has no significant effect on the biological endpoint you are measuring.

Best Practices for Vehicle Controls:

  • Match the Vehicle Exactly: The vehicle control should contain the exact same concentration of all solvents and excipients as your final test condition, but without the drug compound.

  • Example: If your final test condition is 10 µM of the compound prepared from a 10 mM DMSO stock (a 1:1000 dilution) into a buffer containing 5% HP-β-CD, your vehicle control must be a 1:1000 dilution of pure DMSO into the same buffer containing 5% HP-β-CD.

  • Run in Parallel: The vehicle control must be run in every experiment alongside your untreated (negative) control and your drug-treated samples.

  • Assess the Outcome: The result from the vehicle control should not be significantly different from the result of the negative control. If it is, you have vehicle-induced artifacts, and you must reduce the concentration of your excipients or find an alternative solubilization method.

Excipient Typical Max Concentration (Cell-based Assays) Considerations
DMSO 0.1% - 0.5% v/vCan cause cell stress/differentiation at >1%.[11]
Ethanol 0.1% - 1% v/vGenerally less toxic than DMSO but more volatile.[12][16]
PEG-400 1% - 5% v/vGenerally well-tolerated. Can increase solution viscosity.
HP-β-CD 1% - 2% w/v (approx. 10-15 mM)Can affect cell membrane integrity at high concentrations.
Polysorbate 20/80 <0.1% v/vCan lyse cells at concentrations near or above the CMC.[15]
Table 2: General concentration limits for common excipients in sensitive biological assays. These are starting points and must be validated for each specific cell line and assay.
References
  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed.
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  • 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride | Drug Intermedi
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Troubleshooting

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides

Welcome to the technical support center for the synthesis of N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optim...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific amide coupling reaction. The unique structural features of the 4-amino-4,5,6,7-tetrahydrobenzisoxazole core can present challenges not encountered in more routine amide syntheses. This document provides in-depth, field-proven insights into potential side reactions and offers robust solutions to enhance reaction efficiency, yield, and product purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis to provide a foundational understanding of the reaction and its critical parameters.

Q1: What is the general synthetic strategy for preparing N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides?

The most common and direct approach is the coupling of a carboxylic acid with 4-amino-4,5,6,7-tetrahydrobenzisoxazole using a suitable amide coupling reagent.[1][2] This reaction, while straightforward in principle, involves the activation of the carboxylic acid to make it susceptible to nucleophilic attack by the primary amine of the tetrahydrobenzisoxazole moiety. The choice of coupling reagent, solvent, and base is critical to the success of the reaction.[3][4]

G Amine 4-Amino-4,5,6,7-tetrahydrobenzisoxazole Product N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide Amine->Product Acid R-COOH (Carboxylic Acid) Acid->Product Reagents Coupling Reagent (e.g., HATU, EDC) + Base (e.g., DIPEA) Byproducts Coupling Reagent Byproducts + H₂O

Caption: General reaction scheme for amide synthesis.

Q2: Which coupling reagents are best suited for this synthesis, and what are their pros and cons?

The selection of a coupling reagent is a critical decision that directly impacts reaction efficiency, side product formation, and purification strategy. While many options exist, they can be broadly categorized into carbodiimides and onium salts.

Coupling Reagent CategoryExamplesAdvantagesDisadvantages & Common Byproducts
Carbodiimides DCC, DIC, EDC[4][5]Cost-effective, widely available.Can lead to racemization; forms insoluble (DCU) or water-soluble urea byproducts; risk of N-acylurea side reaction.[6][7][8]
Onium (Uronium/Aminium) Salts HBTU, TBTU, HATU[4]High reaction rates, low racemization (especially with HATU), efficient.[4]More expensive; can form guanidinium byproducts if amine reacts with the reagent before the activated acid.
Onium (Phosphonium) Salts BOP, PyBOP[5]Very effective at preventing racemization; good for sterically hindered couplings.Byproduct (HMPA from BOP) is a suspected carcinogen.[5]
Q3: Why is the order of reagent addition so critical, especially when using onium salt reagents like HATU?

The order of addition is paramount to prevent the formation of a common guanidinium byproduct. Uronium/aminium reagents like HATU can react with the primary amine starting material, rendering it inactive for the desired amide bond formation.

The Correct Procedure (Pre-activation):

  • Dissolve the carboxylic acid in an anhydrous solvent (e.g., DMF).

  • Add the coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

  • Stir for 15-30 minutes to allow the formation of the activated ester intermediate.

  • Only then , add the 4-amino-4,5,6,7-tetrahydrobenzisoxazole.

This sequence ensures the coupling reagent is consumed in activating the carboxylic acid before it has a chance to react with the valuable amine substrate.[3]

Section 2: Troubleshooting Guide: Common Problems & Solutions

This guide provides a logical, cause-and-effect workflow for troubleshooting specific issues encountered during the synthesis.

Issue 1: Low or No Product Yield

Symptom: TLC or LC-MS analysis shows a large amount of unreacted 4-amino-4,5,6,7-tetrahydrobenzisoxazole and/or carboxylic acid, with little to no desired amide product.

  • Possible Cause A: Incomplete Carboxylic Acid Activation

    • Causality: The first step of the reaction is the formation of a highly reactive intermediate from the carboxylic acid.[6] If this activation is inefficient, the reaction cannot proceed. This can be due to insufficient coupling reagent (less than 1.0 equivalent), poor reagent quality, or insufficient pre-activation time.

    • Solution:

      • Use a slight excess (1.0-1.5 equivalents) of the coupling reagent.[3]

      • Ensure the coupling reagent is fresh and has been stored under anhydrous conditions.

      • Increase the pre-activation time (see FAQ Q3) before adding the amine.

      • Confirm activation by taking an aliquot of the pre-activation mixture and reacting it with a simple amine (e.g., benzylamine) and analyzing by LC-MS.

  • Possible Cause B: Hydrolysis of Activated Intermediate

    • Causality: The activated carboxylic acid intermediate is highly susceptible to hydrolysis. The presence of water in the reaction solvent or on glassware will quench the intermediate, reverting it to the starting carboxylic acid.[3]

    • Solution:

      • Use anhydrous grade solvents (e.g., DMF, DCM) from a sealed bottle or freshly dried over molecular sieves.

      • Flame-dry all glassware under vacuum or nitrogen atmosphere before use.

      • Run the reaction under an inert atmosphere (Nitrogen or Argon).

  • Possible Cause C: Amine Deactivation via Protonation

    • Causality: Amines are basic and carboxylic acids are acidic. Mixing them directly can form an ammonium carboxylate salt, which is unreactive.[9] The purpose of the added base (typically a non-nucleophilic tertiary amine like DIPEA) is to neutralize any generated acid (like HCl from an acid chloride) or the proton on the amine salt, regenerating the nucleophilic free amine.[10][11]

    • Solution:

      • Ensure at least 2.0 equivalents of a non-nucleophilic base like DIPEA or N-methylmorpholine (NMM) are used.[3]

      • Avoid using nucleophilic bases like triethylamine, which can compete in the reaction.

Issue 2: A Major, Uncharacterized Byproduct is Observed

Symptom: LC-MS analysis shows a major peak with a mass that does not correspond to starting materials, the desired product, or simple dimers.

  • Possible Cause A: N-Acylurea Formation (when using Carbodiimides like DCC or EDC)

    • Causality: The O-acylisourea intermediate, formed by the reaction of the carboxylic acid and the carbodiimide, is highly reactive. However, it can undergo an intramolecular O-to-N acyl transfer, rearranging to a stable, unreactive N-acylurea byproduct.[6] This side reaction is irreversible and consumes the activated intermediate.

    • Solution:

      • Add a nucleophilic catalyst such as 1-hydroxybenzotriazole (HOBt) or OxymaPure (1.0-1.2 equivalents).[3] These additives rapidly trap the O-acylisourea to form a more stable active ester, which is less prone to rearrangement and minimizes the risk of racemization.[5]

      • Run the reaction at a lower temperature (0 °C) to disfavor the rearrangement pathway.[3]

G cluster_main Mechanism of N-Acylurea Formation cluster_solution Solution O_Acylisourea O-Acylisourea (Reactive Intermediate) N_Acylurea N-Acylurea (Stable Byproduct) O_Acylisourea->N_Acylurea Intramolecular Rearrangement Desired_Amide Desired Amide Product O_Acylisourea->Desired_Amide Reaction with Amine (Desired Path) Active_Ester HOBt Active Ester O_Acylisourea->Active_Ester Trapping Amine R'-NH₂ HOBt HOBt Additive Active_Ester->Desired_Amide Faster Coupling

Caption: Competing pathways for the O-acylisourea intermediate.

  • Possible Cause B: Guanidinium Byproduct Formation (when using Uronium/Aminium Reagents like HBTU/HATU)

    • Causality: As detailed in FAQ Q3, if the amine is present before the carboxylic acid is fully activated, the amine can directly attack the electron-deficient central carbon of the HATU reagent. This forms a stable guanidinium species on the amine, capping it and preventing it from reacting to form the desired amide.

    • Solution:

      • Strictly adhere to the pre-activation protocol: mix acid, coupling reagent, and base first.

      • Allow sufficient time (15-30 min at room temperature) for activation before adding the amine.

Issue 3: Difficult Purification

Symptom: The crude product is difficult to purify by column chromatography or recrystallization due to a persistent impurity.

  • Possible Cause: Coupling Reagent Byproducts

    • Causality: Every coupling reagent generates byproducts that must be removed.[8] The physical properties of these byproducts dictate the best removal strategy.

    • Solution:

      • DCC: The byproduct, N,N'-dicyclohexylurea (DCU), is insoluble in many organic solvents like dichloromethane (DCM) and ethyl acetate. Most of it can be removed by simple filtration of the reaction mixture.[7][10]

      • EDC: The byproduct, 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU), is water-soluble. It can be effectively removed during an aqueous workup by washing the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate, and brine.[5][10]

      • HATU/HBTU: The byproducts (tetramethylurea and HOBt/HOAt derivatives) are generally soluble in common organic solvents but can be removed with a standard aqueous workup and subsequent silica gel chromatography.

Section 3: Recommended Experimental Protocols

These protocols are provided as a robust starting point for the synthesis.

Protocol 1: General Procedure for Amide Coupling using HATU[3]
  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.0 equivalent).

  • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Add HATU (1.1 equivalents) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents).

  • Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Add a solution of 4-amino-4,5,6,7-tetrahydrobenzisoxazole (1.05 equivalents) in a minimum amount of anhydrous DMF.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Wash the combined organic layers with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Protocol 2: General Procedure for Amide Coupling using EDC/HOBt[11]
  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.0 equivalent), HOBt (1.2 equivalents), and 4-amino-4,5,6,7-tetrahydrobenzisoxazole (1.1 equivalents).

  • Dissolve the solids in anhydrous DMF or DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 equivalents).

  • Slowly add EDC (1.2 equivalents) to the reaction mixture.

  • Stir at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours.

  • Perform the aqueous workup and purification as described in Protocol 1.

Section 4: Troubleshooting Workflow

G Start Reaction Problem: Low Yield or Byproducts CheckReagents Are reagents fresh & anhydrous? Is solvent dry? Start->CheckReagents CheckOrder Was pre-activation performed? (Acid + Reagent + Base FIRST) CheckReagents->CheckOrder Yes Sol_Reagents Solution: Use fresh, anhydrous reagents and dry solvents. CheckReagents->Sol_Reagents No CheckStoich Are stoichiometries correct? (Reagent > 1.0 eq, Base > 2.0 eq) CheckOrder->CheckStoich Yes Sol_Order Solution: Implement strict pre-activation protocol (20 min). CheckOrder->Sol_Order No IdentifyByproduct Identify byproduct by LC-MS CheckStoich->IdentifyByproduct Yes Sol_Stoich Solution: Adjust stoichiometry. Use 1.1 eq coupling reagent and 2.5 eq base. CheckStoich->Sol_Stoich No Sol_NAcylurea Byproduct is N-Acylurea: Add HOBt/Oxyma to reaction. Run at 0°C. IdentifyByproduct->Sol_NAcylurea Using Carbodiimide Sol_Guanidinium Byproduct is Guanidinium: Strictly enforce pre-activation. IdentifyByproduct->Sol_Guanidinium Using Onium Salt Sol_Other Consult further literature for substrate-specific issues. IdentifyByproduct->Sol_Other Other

Caption: A logical workflow for diagnosing common synthesis problems.

References

  • Krylova, A. et al. (2025). Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation. RSC Medicinal Chemistry. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Krylova, A. et al. (2025). Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation. ResearchGate. [Link]

  • Krylova, A. et al. (2025). Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation. National Institutes of Health. [Link]

  • Aapptec Peptides. Coupling Reagents. Aapptec Peptides. [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron.
  • LibreTexts Chemistry. (2022). Chemistry of Amides. LibreTexts. [Link]

  • Fisher Scientific. Amide Synthesis. Fisher Scientific. [Link]

  • American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. [Link]

  • Jack Westin. Synthesis of Amides. Jack Westin Organic Chemistry. [Link]

Sources

Optimization

"stability issues of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride" in solution

Welcome to the technical support guide for 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride. As a Senior Application Scientist, my goal is to provide you with a comprehensive resource to ensure the stability and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride. As a Senior Application Scientist, my goal is to provide you with a comprehensive resource to ensure the stability and integrity of this compound throughout your research. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that you may encounter during your experiments.

FAQs: Understanding Core Stability Principles

This section addresses fundamental questions about the compound's properties, providing the foundational knowledge needed to prevent common stability issues.

Q1: What are the recommended storage conditions for stock solutions of this compound?

For optimal stability, prepared stock solutions should be aliquoted to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1] Based on supplier recommendations, the following storage conditions should be observed:

  • Long-term storage (up to 6 months): -80°C, protected from light.[1][2]

  • Short-term storage (up to 1 month): -20°C, protected from light.[1][2]

It is critical to use the solution within these timeframes to ensure the compound's integrity. Always protect solutions from light, as many heterocyclic structures are susceptible to photodecomposition.[3][4]

Q2: Why is the solution pH critical for the stability and solubility of this amine hydrochloride?

This compound is the hydrochloride salt of a primary amine. In solution, an equilibrium exists between the protonated amine (the hydrochloride salt) and the neutral "free base" form.

R-NH₃⁺Cl⁻ (soluble salt) ⇌ R-NH₂ (free base) + H⁺ + Cl⁻

The pH of the solution dictates the position of this equilibrium.

  • Acidic to Neutral pH (pH < 7): The equilibrium favors the protonated, positively charged ammonium salt form (R-NH₃⁺). This form is generally highly soluble in aqueous media.[5]

  • Basic/Alkaline pH (pH > 7): As the pH increases, the equilibrium shifts to the right, deprotonating the amine to its neutral free base form (R-NH₂).[5] The free base is typically less polar and significantly less soluble in aqueous solutions, which can lead to precipitation.[6]

Furthermore, the stability of the isoxazole ring itself is pH-dependent. Studies on related isoxazole derivatives have shown maximum stability in the neutral pH region, with degradation catalyzed by both strongly acidic and basic conditions.[7] Therefore, maintaining an appropriate pH is crucial not only for solubility but also for preventing chemical degradation.

Q3: What are the most likely degradation pathways for this molecule in solution?

Based on its chemical structure—a tetrahydrobenzo-fused isoxazole with a primary amine—the compound is susceptible to several modes of degradation. Understanding these pathways is key to designing robust experiments and stability-indicating methods.[8][9]

Degradation Pathway Description & Causality Common Stress Conditions
Hydrolysis The isoxazole ring can be susceptible to cleavage under harsh pH conditions. Amine salts can also influence the local pH, potentially catalyzing hydrolysis.[7][10] The rate of hydrolysis is often pH-dependent and increases with temperature.[11]Strong acid (e.g., 0.1 M HCl), strong base (e.g., 0.1 M NaOH), elevated temperature.
Oxidation The amine group and potentially the tetrahydroaromatic ring can be susceptible to oxidation. This can be initiated by atmospheric oxygen, peroxide contaminants in solvents (like THF or ether), or metal ions.Exposure to air/oxygen, addition of an oxidizing agent (e.g., H₂O₂), presence of trace metals.
Photolysis Many nitrogen-containing heterocyclic compounds absorb UV or visible light, which can lead to photochemical degradation.[12] The energy absorbed can lead to bond cleavage and the formation of reactive intermediates.Exposure to ambient laboratory light or direct sunlight. Standardized testing uses controlled UV and visible light sources as per ICH Q1B guidelines.[3]
Thermolysis At elevated temperatures, molecules can gain enough energy to undergo decomposition. For amine compounds, thermal degradation can be complex.[13]High temperatures (e.g., >40°C in solution).

Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems you might encounter, linking them back to the core principles discussed above.

Problem: My compound is not dissolving completely in my aqueous buffer.
  • Possible Cause 1: Incorrect pH. The pH of your buffer may be too high (alkaline), causing the formation of the less soluble free base.

    • Solution: Measure the final pH of your solution after adding the compound. Amine hydrochlorides are weakly acidic and may slightly lower the pH, but if your buffer is not strong enough or is near-neutral, the equilibrium might still be unfavorable. Adjust the pH downwards (e.g., to pH 4-6) with a dilute acid like HCl to ensure the compound remains fully protonated and soluble.

  • Possible Cause 2: Solubility Limit Exceeded. You may be trying to prepare a solution at a concentration above its intrinsic solubility limit in that specific solvent system.

    • Solution: Try preparing a more dilute solution. Use gentle warming (e.g., to 37°C) or sonication to aid dissolution, but be cautious with heat as it can accelerate degradation.

  • Possible Cause 3: Incorrect Solvent. While the hydrochloride salt form is designed for aqueous solubility, high concentrations may require a co-solvent.

    • Solution: Consider using a solvent system like a mixture of water and a polar organic solvent such as DMSO, DMF, or ethanol. Always introduce the compound into the solvent in which it is most soluble first before adding the second solvent.

Problem: A precipitate formed in my stock solution during storage or after thawing.
  • Possible Cause 1: pH Shift. If your solution was prepared in unbuffered water, it could have absorbed atmospheric CO₂, forming carbonic acid and slightly lowering the pH. Conversely, if stored in certain types of glass vials, leaching of basic ions could raise the pH, causing the free base to precipitate.[5]

    • Solution: Use a suitable buffer system (e.g., citrate or acetate for pH 4-6, phosphate for pH 6-7.5) to maintain a stable pH. Before use, vortex the thawed solution thoroughly. If precipitation persists, you may need to gently warm and sonicate the solution to redissolve the compound. Always verify the clarity of the solution before using it in an experiment.

  • Possible Cause 2: Freeze-Thaw Cycles. Repeated freezing and thawing can lead to the formation of localized areas of high concentration as the solution freezes, potentially causing the compound to fall out of solution and aggregate.[1]

    • Solution: Aliquot your stock solution into single-use volumes immediately after preparation. This is the most effective way to avoid the negative effects of freeze-thaw cycles.

Problem: I see new peaks appearing in my HPLC/LC-MS analysis over time.
  • Possible Cause: Chemical Degradation. The appearance of new, related peaks is a classic sign that your compound is degrading.[8] The identity of the degradants depends on the storage conditions.

    • Solution: This situation requires a systematic investigation, which is the basis of a forced degradation study.[14]

      • Correlate: Note the conditions under which the new peaks appeared (e.g., after a week at 4°C, after being left on the benchtop in the light).

      • Characterize: Use LC-MS to determine the mass of the new peaks. This can provide clues to the type of reaction occurring (e.g., a +16 Da shift suggests oxidation; a +18 Da shift could indicate hydrolysis).

      • Confirm: Perform a controlled forced degradation study (see Protocol 2 below) to intentionally generate the degradation products. This will help confirm their identity and establish a degradation pathway.

      • Prevent: Based on your findings, adjust your handling and storage procedures. If the compound is light-sensitive, work in amber vials. If it is prone to oxidation, consider degassing your solvents.

Troubleshooting Decision Tree

The following diagram provides a logical workflow for diagnosing common stability-related issues.

Troubleshooting_Workflow start Start: Encounter Issue (Precipitate, New Peaks, etc.) q1 Is there a visible precipitate? start->q1 solubility_check Troubleshoot Solubility: 1. Check solution pH. 2. Try co-solvents (DMSO/H2O). 3. Use sonication/gentle heat. q1->solubility_check Yes q2 Are there new peaks in HPLC/LC-MS analysis? q1->q2 No q3 Is the solution clear & are analytical results as expected? solubility_check->q3 storage_check Review Storage Protocol: 1. Was it aliquoted? 2. Stored at correct temp? 3. Protected from light? revise Revise Protocol: Use buffers, aliquot, protect from light. Prepare fresh solutions. storage_check->revise q2->storage_check No degradation_check Investigate Degradation: 1. Correlate peaks with conditions. 2. Use LC-MS to get mass of degradants. 3. Perform forced degradation study. q2->degradation_check Yes degradation_check->revise proceed Proceed with Experiment q3->proceed Yes q3->revise No

Caption: A decision tree to guide researchers in troubleshooting common stability issues.

Experimental Protocols

Protocol 1: Recommended Procedure for Preparing Stock Solutions

This protocol is designed to minimize degradation and ensure accurate concentration.

  • Pre-analysis: Allow the vial of solid 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation of atmospheric moisture onto the solid.

  • Weighing: Weigh the desired amount of solid in a clean, dry container.

  • Solvent Selection:

    • For aqueous solutions, use a sterile, buffered solution (e.g., 50 mM sodium acetate, pH 5.0) for optimal stability.

    • For organic stock solutions, HPLC-grade DMSO is a common choice.

  • Dissolution: Add the solvent to the solid. Vortex thoroughly. If necessary, use a sonicator bath for 5-10 minutes to ensure complete dissolution.

  • pH Verification (Aqueous only): If using a buffer, verify that the final pH is within the desired range (e.g., pH 4-6).

  • Sterilization (Optional): If the solution is for cell-based assays, filter it through a 0.22 µm sterile filter compatible with your solvent (e.g., PVDF for aqueous/DMSO).

  • Aliquoting and Storage: Immediately dispense the stock solution into single-use, light-protecting (amber) vials. Store promptly at -80°C for long-term storage or -20°C for short-term use.[2]

Protocol 2: Basic Forced Degradation Study

This study is essential for understanding the compound's intrinsic stability and for developing a stability-indicating analytical method.[9][15] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

  • Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Sample Setup: For each condition, set up two vials: a "stressed" sample and a "control" sample stored at -20°C in the dark.

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the stock solution to get a final concentration of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the stock solution to get a final concentration of 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Add an equal volume of 6% hydrogen peroxide (H₂O₂) to the stock solution to get a final concentration of 3% H₂O₂. Keep at room temperature.

    • Thermal Stress: Incubate a sample of the stock solution at 60°C.

    • Photostability: Expose a sample in a clear vial to a validated photostability chamber, aiming for an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[4] A control sample should be wrapped in aluminum foil and placed alongside the stressed sample.

  • Time Points: Analyze samples at initial (T=0) and subsequent time points (e.g., 2, 8, 24, 48 hours).

  • Analysis: Before analysis by HPLC, neutralize the acid and base samples with an equimolar amount of base/acid. Dilute all samples to the same final concentration.

  • Data Interpretation: Use an HPLC method with a photodiode array (PDA) detector. Compare the chromatograms of the stressed samples to the control. A stability-indicating method is one that can resolve the parent peak from all degradation product peaks.

Workflow for Stability Assessment

The following diagram illustrates the overall workflow for assessing the stability of the compound.

Stability_Workflow cluster_prep 1. Preparation cluster_stress 2. Forced Degradation (Stress Testing) cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) stress_conditions Acidic Basic Oxidative Thermal Photolytic control Control Sample (-20°C, Dark) sampling Sample at Time Points (0, 2, 8, 24h) stress_conditions->sampling control->sampling hplc Analyze via Stability-Indicating HPLC-PDA/MS Method sampling->hplc compare Compare Stressed vs. Control: - Purity (%) - Degradant Peaks hplc->compare pathway Identify Degradation Pathway & Propose Structures compare->pathway

Caption: Experimental workflow for a comprehensive stability assessment study.

References

  • Vertex AI Search result[2],[1]: Provides storage method and period for stock solutions.

  • Vertex AI Search result[16]: Discusses the impact and formation of Heat Stable Salts in amine systems.

  • Vertex AI Search result[13]: Describes the impact of solvent and CO2 on the thermal stability of amines.

  • Vertex AI Search result[17],[18]: Explains how Heat-Stable Salts affect amine absorber and regenerator performance.

  • Vertex AI Search result[19]: Details important aspects regarding the chemical stability of aqueous amine solvents.

  • Vertex AI Search result[6]: A forum discussion on practical problems with isolating primary amines as HCl salts.

  • Vertex AI Search result[14],[8],[15],[20],[9]: Overviews of forced degradation studies, their regulatory context, and implementation.

  • Vertex AI Search result[12]: Shows an example of photostability testing using UV-Visible spectra.

  • Vertex AI Search result[21]: Discusses the chemical stability and pH-rate profile for the degradation of model compounds.

  • Vertex AI Search result[5]: Explains the basic chemistry of isolating amines from their salt form by basification.

  • Vertex AI Search result[3],[4]: Links to ICH Q1B guidelines on photostability testing of new active substances and medicinal products.

  • Vertex AI Search result[11]: An abstract describing the influence of pH on the hydrolytic decomposition of an amine hydrochloride.

  • Vertex AI Search result[10]: A book chapter discussing drug stability, including acid- and base-catalyzed hydrolysis.

  • Vertex AI Search result[7]: An abstract on the hydrolysis of isoxazole derivatives in aqueous solutions, showing pH-dependent degradation.

  • Vertex AI Search result[22]: Links to EMA guidelines on stability testing, including stress testing conditions.

Sources

Troubleshooting

Technical Support Center: Overcoming Resistance to Tetrahydrobenzisoxazole-Based HSP90 Inhibitors in Cancer Cell Lines

Welcome to the technical support center for researchers utilizing tetrahydrobenzisoxazole-based inhibitors. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing tetrahydrobenzisoxazole-based inhibitors. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) to help you navigate the complexities of acquired resistance in your cancer cell line experiments. Our goal is to empower you with the knowledge to anticipate, diagnose, and overcome these challenges, ensuring the integrity and success of your research.

Introduction: The Challenge of Acquired Resistance

Tetrahydrobenzisoxazole-based compounds represent a promising class of N-terminal Hsp90 inhibitors.[1] Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous oncoproteins, making it a prime target in cancer therapy.[2] However, a significant hurdle in the clinical application of Hsp90 inhibitors is the development of acquired resistance, where cancer cells that are initially sensitive to the drug evolve mechanisms to survive and proliferate in its presence.[3][4] This guide will delve into the common mechanisms of resistance to Hsp90 inhibitors and provide actionable protocols to investigate and counteract them in your experimental models.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise when working with tetrahydrobenzisoxazole-based Hsp90 inhibitors and encountering resistance.

Q1: My cancer cell line, initially sensitive to my tetrahydrobenzisoxazole-based inhibitor, is now showing reduced responsiveness. What are the likely mechanisms of this acquired resistance?

A1: Acquired resistance to N-terminal Hsp90 inhibitors, including those with a tetrahydrobenzisoxazole scaffold, is a multifaceted phenomenon. The most commonly observed mechanisms include:

  • Induction of the Heat Shock Response (HSR): Hsp90 inhibition can trigger the activation of Heat Shock Factor 1 (HSF-1), a transcription factor that upregulates the expression of other cytoprotective chaperones, such as Hsp70 and Hsp27.[5][6] These chaperones can functionally compensate for Hsp90 inhibition, thereby promoting cell survival.[5]

  • Overexpression of Drug Efflux Pumps: Cancer cells can increase the expression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp or ABCB1).[7] These pumps actively extrude the inhibitor from the cell, reducing its intracellular concentration and thereby its efficacy.

  • Activation of Compensatory Signaling Pathways: To circumvent the effects of Hsp90 inhibition, cancer cells can activate alternative pro-survival signaling pathways. Common examples include the PI3K/AKT/mTOR and MAPK/ERK pathways.[8] In some contexts, the JAK/STAT pathway has also been implicated in resistance to Hsp90 inhibitors.[9][10]

Q2: How can I determine which specific resistance mechanism is active in my resistant cell line?

A2: A systematic approach combining molecular and cellular biology techniques is essential to pinpoint the operative resistance mechanism. Key experiments include:

  • Western Blotting: To assess the protein levels of Hsp70 and Hsp27 (for HSR) and the phosphorylation status of key signaling molecules like Akt (p-Akt) and ERK (p-ERK) to detect bypass pathway activation.

  • Quantitative PCR (qPCR): To measure the mRNA expression levels of the ABCB1 gene, which encodes for P-glycoprotein.

  • Co-immunoprecipitation (Co-IP): To investigate if the inhibitor is still effectively disrupting the interaction between Hsp90 and its client proteins in the resistant cells.

  • Cell Viability Assays with Combination Therapy: To functionally test the role of a suspected resistance mechanism by co-treating resistant cells with the tetrahydrobenzisoxazole-based inhibitor and a specific inhibitor of the suspected bypass pathway or drug efflux pump.

Q3: Are there established strategies to overcome resistance to tetrahydrobenzisoxazole-based Hsp90 inhibitors?

A3: Yes, combination therapy is the most promising strategy to overcome resistance to Hsp90 inhibitors.[4][11] Based on the identified resistance mechanism, a rationally designed combination can be employed:

  • For HSR-mediated resistance: Combining the Hsp90 inhibitor with an Hsp70 inhibitor or a compound that blocks HSF-1 activation.

  • For drug efflux-mediated resistance: Co-administration with a P-glycoprotein inhibitor, such as verapamil or tariquidar, can restore sensitivity.

  • For bypass pathway activation: Combining the Hsp90 inhibitor with a targeted inhibitor of the activated pathway (e.g., a PI3K inhibitor for the PI3K/AKT pathway or a MEK inhibitor for the MAPK/ERK pathway) can be highly effective.[8][12]

Troubleshooting Guide & Experimental Protocols

This section provides a detailed guide to help you troubleshoot common experimental challenges and offers step-by-step protocols for key assays.

Problem 1: Establishing a Resistant Cell Line

A common starting point for studying resistance is the generation of a resistant cell line. Difficulties in this process can hinder research progress.

Symptom Possible Cause Suggested Solution
High levels of cell death with each dose escalation. The incremental increase in drug concentration is too high.Use a more gradual dose escalation, increasing the concentration by smaller increments (e.g., 1.2-1.5 fold) at each step.
The cell population is not developing resistance. The initial drug concentration is too low to apply sufficient selective pressure.Start the selection process at a concentration closer to the IC50 of the parental cell line.
The resistant phenotype is not stable and is lost upon drug withdrawal. The resistance is transient and not due to stable genetic or epigenetic changes.Continue to culture the resistant cells in the presence of the inhibitor for an extended period to select for a more stable resistant population.

This protocol describes a method for generating a resistant cell line by continuous exposure to escalating concentrations of a tetrahydrobenzisoxazole-based inhibitor.

  • Determine the IC50 of the Parental Cell Line:

    • Perform a dose-response cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of your tetrahydrobenzisoxazole-based inhibitor in the parental (sensitive) cell line.

  • Initial Drug Exposure:

    • Culture the parental cells in a medium containing the inhibitor at a concentration equal to the IC20-IC30.

  • Dose Escalation:

    • Once the cells have adapted and are proliferating at a steady rate, increase the inhibitor concentration by approximately 1.5-fold.

    • Monitor the cells closely for signs of recovery and proliferation.

  • Repeat Dose Escalation:

    • Continue this process of gradual dose escalation until the cells are able to proliferate in a concentration of the inhibitor that is at least 5-10 times the IC50 of the parental cell line.

  • Characterization of the Resistant Line:

    • Once a resistant cell line is established, perform a cell viability assay to confirm the shift in IC50 compared to the parental line.

    • Cryopreserve aliquots of the resistant cell line at various passages.

Problem 2: Investigating the Mechanism of Resistance

Once a resistant cell line is established, the next step is to identify the underlying mechanism of resistance.

Resistance_Mechanism_Workflow start Resistant Cell Line Established western_hsr Western Blot for Hsp70 & Hsp27 start->western_hsr Hypothesis 1: Heat Shock Response qpcr_abc qPCR for ABCB1 mRNA start->qpcr_abc Hypothesis 2: Drug Efflux western_bypass Western Blot for p-Akt & p-ERK start->western_bypass Hypothesis 3: Bypass Pathways hsr_result Hsp70/Hsp27 Upregulated? western_hsr->hsr_result abc_result ABCB1 mRNA Increased? qpcr_abc->abc_result bypass_result p-Akt or p-ERK Increased? western_bypass->bypass_result hsr_result->qpcr_abc No hsr_positive Conclusion: HSR-mediated resistance hsr_result->hsr_positive Yes abc_result->western_bypass No abc_positive Conclusion: Drug efflux-mediated resistance abc_result->abc_positive Yes bypass_positive Conclusion: Bypass pathway activation bypass_result->bypass_positive Yes other_mechanisms Investigate other mechanisms (e.g., target mutation, Co-IP) bypass_result->other_mechanisms No

Caption: Workflow for identifying the mechanism of resistance.

This protocol provides a general guideline for detecting changes in protein expression and phosphorylation.

  • Cell Lysis:

    • Culture parental and resistant cells to 80-90% confluency.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Hsp70, Hsp27, p-Akt (Ser473), Akt, p-ERK1/2 (Thr202/Tyr204), and ERK1/2 overnight at 4°C.

  • Secondary Antibody and Detection:

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

Symptom Possible Cause Suggested Solution
No or weak signal for p-Akt/p-ERK Low abundance of the phosphorylated protein.Stimulate cells with a known activator (e.g., growth factors) to create a positive control.[13]
Phosphatase activity during lysis.Ensure fresh phosphatase inhibitors are added to the lysis buffer.[13]
High background Blocking with milk.Use 5% BSA in TBST for blocking when detecting phosphoproteins, as milk contains phosphoproteins that can cause background.[13]

This protocol is for measuring the relative mRNA expression of the ABCB1 gene.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from parental and resistant cells using a commercial kit.

    • Synthesize cDNA using a reverse transcription kit.

  • qPCR Reaction:

    • Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for ABCB1 and a housekeeping gene (e.g., GAPDH).

  • Data Analysis:

    • Calculate the relative expression of ABCB1 in the resistant cells compared to the parental cells using the ΔΔCt method.

Primer Forward Sequence (5'-3') Reverse Sequence (5'-3')
ABCB1 GCTGTCAAGGAAGCCAATGCCTTGCAATGGCGATCCTCTGCTTC
GAPDH AATCCCATCACCATCTTCCATGGACTCCACGACGTACTCA

Note: Primer sequences should always be validated for your specific experimental system.

This protocol can be used to assess the interaction between Hsp90 and a known client protein (e.g., Akt).

  • Cell Lysis:

    • Lyse cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Incubate the cell lysate with an anti-Hsp90 antibody overnight at 4°C.

    • Add Protein A/G agarose beads to pull down the antibody-Hsp90 complexes.

  • Washing and Elution:

    • Wash the beads several times with IP lysis buffer to remove non-specific binding proteins.

    • Elute the protein complexes from the beads.

  • Western Blot Analysis:

    • Analyze the eluted proteins by Western blotting using antibodies against Hsp90 and the client protein of interest.

Overcoming Resistance with Combination Therapy

Once a resistance mechanism has been identified, a rational combination therapy can be designed to re-sensitize the cells to the tetrahydrobenzisoxazole-based inhibitor.

Resistance_Pathways cluster_resistance Resistance Mechanisms cluster_combination Combination Therapies inhibitor Tetrahydrobenzisoxazole-based HSP90 Inhibitor hsp90 HSP90 inhibitor->hsp90 Inhibits hsr Heat Shock Response (↑ Hsp70, Hsp27) hsp90->hsr Induces efflux Drug Efflux (↑ ABCB1/P-gp) hsp90->efflux Upregulates bypass Bypass Signaling (↑ p-Akt, p-ERK) hsp90->bypass Activates hsr_combo Hsp70 Inhibitor hsr_combo->hsr Inhibits efflux_combo P-gp Inhibitor efflux_combo->efflux Inhibits bypass_combo PI3K/MEK Inhibitor bypass_combo->bypass Inhibits

Caption: Common resistance pathways and corresponding combination therapies.

This protocol can be used to assess the synergistic effects of a combination therapy.

  • Cell Seeding:

    • Seed the resistant cells in a 96-well plate and allow them to attach overnight.

  • Drug Treatment:

    • Treat the cells with a matrix of concentrations of the tetrahydrobenzisoxazole-based inhibitor and the second inhibitor (e.g., a PI3K inhibitor).

  • Incubation:

    • Incubate the cells for 72 hours.

  • Cell Viability Measurement:

    • Measure cell viability using an MTT or CellTiter-Glo assay.

  • Data Analysis:

    • Analyze the data using software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.

References

  • Chatterjee, S., Huang, E. H.-B., Christie, I., Kurland, B. F., & Burns, T. F. (2017). Acquired resistance to the Hsp90 inhibitor, ganetespib in KRAS mutant NSCLC is mediated via reactivation of the ERK-p90RSK-mTOR signaling network. Oncotarget, 8(59), 100519–100533. [Link]

  • Chatterjee, S., Huang, E. H.-B., Christie, I., Kurland, B. F., & Burns, T. F. (2017). Acquired resistance to the Hsp90 inhibitor, ganetespib in KRAS mutant NSCLC is mediated via reactivation of the ERK–p90RSK–mTOR signaling network. Oncotarget, 8(59), 100519. [Link]

  • Gaspar, N., Sharp, S. Y., Pacey, S., Jones, C., Walton, M., Vassal, G., ... & Workman, P. (2010). Acquired resistance to 17-allylamino-17-demethoxygeldanamycin (17-AAG, tanespimycin) in human cancer cells. Cancer research, 70(5), 1876-1886.
  • BenchChem. (2025). Technical Support Center: Troubleshooting p-Akt Western Blotting. BenchChem.
  • BenchChem. (2025). Hsp90-Cdc37 Co-Immunoprecipitation (Co-IP) Technical Support Center. BenchChem.
  • Smyth, T., Collins, I., & Garrett, M. D. (2014). Inhibition of HSP90 by AT13387 delays the emergence of resistance to BRAF inhibitors and overcomes resistance to dual BRAF and MEK inhibition in melanoma models. Molecular cancer therapeutics, 13(12), 2793-2804. [Link]

  • Makh-Sefat, B., et al. (2024). Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation. RSC Medicinal Chemistry. [Link]

  • Smyth, T., et al. (2014). Inhibition of HSP90 by AT13387 Delays the Emergence of Resistance to BRAF Inhibitors and Overcomes Resistance to Dual BRAF and MEK Inhibition in Melanoma Models. Molecular Cancer Therapeutics, 13(12), 2793–2804. [Link]

  • Hassan, N., et al. (2015). Abstract B88: Mechanisms of resistance to the Hsp90 inhibitor ganetespib in triple negative breast cancer. Cancer Research, 75(15_Supplement), B88-B88. [Link]

  • Hassan, N., et al. (2015). Abstract B88: Mechanisms of resistance to the Hsp90 inhibitor ganetespib in triple negative breast cancer. Cancer Research, 75(15 Supplement), B88. [Link]

  • Jhaveri, K., et al. (2019). A phase I/II study of the HSP90 inhibitor onalespib (AT13387) in combination with the VEGFR-2 inhibitor ramucirumab in patients with advanced solid tumors.
  • Neckers, L., et al. (2024). An update on the status of HSP90 inhibitors in cancer clinical trials. Cancer Staging and Treatment Response, 100035. [Link]

  • Liu, B., et al. (2022). HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review). International Journal of Oncology, 61(5), 1-1. [Link]

  • Liu, H., et al. (2024). Combination therapy involving HSP90 inhibitors for combating cancer: an overview of clinical and preclinical progress. Archives of Pharmacal Research, 47(5), 442-464. [Link]

  • Makh-Sefat, B., et al. (2024). Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation. RSC Medicinal Chemistry. [Link]

  • Kim, H. J., et al. (2025). Combination Strategies with HSP90 Inhibitors in Cancer Therapy: Mechanisms, Challenges, and Future Perspectives. Pharmaceuticals, 18(8), 1083. [Link]

  • Shimamura, T., et al. (2012). The HSP90 inhibitor NVP-AUY922 potently inhibits non-small cell lung cancer growth. Clinical Cancer Research, 18(19), 5325-5335. [Link]

  • Gorden, B. W., et al. (2014). The HSP90 Inhibitor, AT13387, Is Effective against Imatinib-Sensitive and -Resistant Gastrointestinal Stromal Tumor Models. Clinical Cancer Research, 20(1), 130-141. [Link]

  • Kasun, Z. (2020, May 12). Any tips on why I am unable to detect p-AKT on WB? ResearchGate. [Link]

  • Ozaki, K., et al. (2015). Hsp90 inhibitor NVP-AUY922 enhances the radiation sensitivity of lung cancer cell lines with acquired resistance to EGFR-tyrosine kinase inhibitors. Oncology reports, 33(4), 1671-1677. [Link]

  • Lee, Y., et al. (2017). The HSP90 inhibitor, NVP-AUY922, attenuates intrinsic PI3K inhibitor resistance in KRAS-mutant non-small cell lung cancer. Cancer letters, 406, 47-53. [Link]

  • Wood, E. R., et al. (2013). Abstract B19: The HSP90 inhibitor, AT13387, is effective against multiple mechanisms of kinase inhibitor resistance. Clinical Cancer Research, 19(6_Supplement), B19-B19. [Link]

  • Li, D., et al. (2021). Complex Crystal Structure Determination of Hsp90N-NVP-AUY922 and In Vitro Anti-NSCLC Activity of NVP-AUY922. Frontiers in Molecular Biosciences, 8, 735234. [Link]

  • Lee, Y., et al. (2016). The HSP90 inhibitor, NVP-AUY922, sensitizes KRAS-mutant non-small cell lung cancer with intrinsic resistance to MEK inhibitor, trametinib. Cancer letters, 372(1), 75-81. [Link]

  • Antibodies.com. (2024, May 16). Co-immunoprecipitation (Co-IP) Troubleshooting. Antibodies.com. [Link]

  • Creative Biolabs Antibody. (n.d.). Troubleshooting of Immunoprecipitation (IP). Creative Biolabs Antibody. [Link]

  • ChromoTek. (n.d.). Troubleshooting IP/Co-IP - 1/2. ChromoTek. [Link]

  • Kim, H. J., et al. (2025). Combination Strategies with HSP90 Inhibitors in Cancer Therapy: Mechanisms, Challenges, and Future Perspectives. Pharmaceuticals, 18(8), 1083. [Link]

  • Piper, P. W., & Millson, S. H. (2011). Mechanisms of resistance to Hsp90 inhibitor drugs: a complex mosaic emerges. Pharmaceuticals, 4(11), 1400-1422. [Link]

  • Piper, P. W., & Millson, S. H. (2011). Mechanisms of Resistance to Hsp90 Inhibitor Drugs: A Complex Mosaic Emerges. Pharmaceuticals, 4(11), 1400–1422. [Link]

  • Hosseinzadeh, F., et al. (2022). Heterocyclic Compounds as Hsp90 Inhibitors: A Perspective on Anticancer Applications. Molecules, 27(20), 7016. [Link]

  • Patel, K., et al. (2020). QSAR Studies to Predict Activity of HSP90 Inhibitors. Current Topics in Medicinal Chemistry, 20(1), 1-1. [Link]

  • Gorgani, L., et al. (2024). Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors. Scientific Reports, 14(1), 1-15. [Link]

  • Desplats, P., et al. (2019). Cancer drug resistance: rationale for drug delivery systems and targeted inhibition of HSP90 family proteins. Frontiers in pharmacology, 10, 1401. [Link]

  • PCR Biosystems. (n.d.). Troubleshoot your qPCR. PCR Biosystems. [Link]

  • Trevino, A. E., et al. (2021). Hsp90 Inhibitors and the Reduction of Anti-Cancer Drug Resistance by Non-Genetic and Genetic Mechanisms. International Journal of Molecular Sciences, 22(11), 5698. [Link]

  • Sos, M. L., et al. (2017). Prospective identification of resistance mechanisms to HSP90 inhibition in KRAS mutant cancer cells. Oncotarget, 8(11), 17649. [Link]

  • Dispendix. (2024, July 11). qPCR Troubleshooting: How to Ensure Successful Experiments. Dispendix. [Link]

  • Azure Biosystems. (n.d.). qPCR Troubleshooting Guide. Azure Biosystems. [Link]

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Optimization

Technical Support Center: Purification Challenges of Polar Amine Hydrochlorides

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Application Scientist, I've frequently collaborated with researc...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I've frequently collaborated with researchers facing the unique and often frustrating challenges associated with purifying polar amine hydrochlorides. These molecules, critical in pharmaceutical development and chemical synthesis, possess physicochemical properties that defy conventional purification strategies. Their high polarity, hygroscopicity, and pH sensitivity demand a nuanced and well-understood approach.

This guide is structured to provide not just protocols, but the underlying rationale for each step. My goal is to empower you with the knowledge to troubleshoot effectively and develop robust purification methods for your specific compounds. We will explore common pitfalls and their solutions, delve into advanced techniques, and provide detailed, field-proven protocols.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of polar amine hydrochlorides in a question-and-answer format.

Problem: My polar amine hydrochloride streaks severely during silica gel chromatography.

Answer: This is arguably the most common issue and stems from the strong interaction between the basic amine and the acidic silanol groups on the surface of the silica gel.[1][2][3] This acid-base interaction leads to poor peak shape, tailing, and sometimes irreversible adsorption of the compound onto the column.[2][4]

  • Causality: The lone pair of electrons on the nitrogen atom of the amine readily interacts with the acidic protons of the silanol groups (Si-OH) on the silica surface.[2] This strong binding prevents the compound from eluting cleanly with the mobile phase.

  • Solutions:

    • Mobile Phase Modification: The most straightforward solution is to add a competitive base to your eluent.[4][5] This base will "occupy" the acidic sites on the silica, allowing your compound to elute more freely.

      • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): Add 0.1-1% (v/v) to your mobile phase. Be aware that these can be difficult to remove from the final product.[4]

      • Ammonia: A solution of 1-2% of 7N ammonia in methanol can be a highly effective polar component of your eluent system (e.g., Dichloromethane:Methanol:Ammonia).[5]

    • Alternative Stationary Phases:

      • Amine-functionalized silica: These columns have aminopropyl groups bonded to the silica surface, which masks the acidic silanols and provides a more inert surface for amine purification.[2][3][4]

      • Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.[5][6]

      • Reverse-Phase Chromatography (C18): This is often a superior method for polar compounds. You will use a polar mobile phase (e.g., water/acetonitrile or water/methanol) and can control the ionization of your amine with additives.[6][7] For basic compounds, adjusting the mobile phase to an alkaline pH (at least 2 pH units above the amine's pKa) will render them more hydrophobic and increase retention.[7]

Problem: My amine hydrochloride refuses to crystallize and instead oils out or remains a sticky solid.

Answer: This is a frequent challenge, often caused by a combination of high solubility in polar solvents, hygroscopicity, and the presence of impurities.

  • Causality:

    • Hygroscopicity: Polar amine hydrochlorides can readily absorb moisture from the atmosphere, leading to the formation of a syrup or oil.[8][9]

    • Impurities: Residual solvents or synthetic byproducts can act as a eutectic mixture, depressing the melting point and inhibiting crystal lattice formation.

    • Supersaturation: The solution may be too concentrated, or cooling may be too rapid, leading to the compound separating as a liquid phase instead of an ordered solid.[10]

  • Solutions:

    • Rigorous Drying: Ensure your crude material is as dry as possible before attempting recrystallization. Drying under high vacuum, with a desiccant like P₂O₅, or azeotropic distillation with a solvent like toluene can be effective.[8]

    • Trituration: Stirring or sonicating the oil/sticky solid with a solvent in which it is insoluble (an "anti-solvent") can often induce solidification. Common choices include diethyl ether, ethyl acetate, or hexane.

    • Recrystallization Solvent System: Finding the right solvent or solvent pair is critical.

      • Dissolve your compound in a minimal amount of a hot polar solvent where it is soluble (e.g., methanol, ethanol, isopropanol).[10][11]

      • Slowly add a less polar anti-solvent (e.g., diethyl ether, ethyl acetate, acetone) until the solution becomes cloudy.[10][11]

      • Add a few drops of the polar solvent to redissolve the precipitate and then allow the solution to cool slowly.

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the liquid's surface with a glass rod to create nucleation sites.[10]

      • Seeding: Add a tiny crystal of pure material to the solution to act as a template for crystal growth.[5]

Problem: My final product is contaminated with inorganic salts (e.g., NaCl, NH₄Cl).

Answer: Inorganic salts are common byproducts in reactions involving amines and can co-precipitate with your desired hydrochloride salt, especially from polar solvents.

  • Causality: The high polarity of the reaction medium and the product can lead to the entrapment or co-crystallization of inorganic salts.

  • Solutions:

    • Solvent Washing/Trituration: Wash the solid crude product with a solvent that dissolves the inorganic salt but not your amine hydrochloride. For example, isopropanol or acetonitrile can sometimes be used to wash away ammonium chloride.[12] Methanol should be avoided as it can dissolve some inorganic salts.[12]

    • Free-Basing and Re-Salting: This is a robust, multi-step method for removing water-soluble impurities.

      • Dissolve the crude amine hydrochloride in water or a basic aqueous solution (e.g., NaHCO₃, Na₂CO₃).[13][14]

      • Extract the now "free" amine into an organic solvent like dichloromethane (DCM) or ethyl acetate. The inorganic salts will remain in the aqueous layer.

      • Wash the organic layer with brine to remove residual water.

      • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

      • Bubble dry HCl gas through the solution or add a solution of HCl in a solvent like diethyl ether or isopropanol to precipitate the pure amine hydrochloride.[15]

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying a novel polar amine hydrochloride?

A1: There is no single "best" approach, but a logical workflow can be followed:

  • Initial Cleanup: Begin by triturating the crude solid with a non-polar solvent (e.g., diethyl ether or hexane) to remove non-polar impurities.

  • Recrystallization Attempts: Systematically screen for a suitable recrystallization solvent system. A good starting point is an alcohol (methanol, ethanol, or isopropanol) as the primary solvent and an ether or ester as the anti-solvent.[10][11]

  • Chromatography: If recrystallization fails or does not provide sufficient purity, move to chromatography. For highly polar amines, reverse-phase (C18) or Hydrophilic Interaction Liquid Chromatography (HILIC) are often more successful than normal-phase silica gel.[16][17][18][19] If normal-phase is necessary, use a modified eluent or an amine-functionalized column.[2][3][4]

  • Consider "Free-Basing": If inorganic salt contamination is suspected, the "free-basing and re-salting" procedure is a powerful purification step.[14]

Q2: How can I confirm the purity and identity of my final product?

A2: A combination of techniques is essential for comprehensive characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and check for the presence of impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To assess purity and confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To obtain a quantitative measure of purity.

  • Elemental Analysis (CHN Analysis): To confirm the empirical formula, which is particularly important for salt stoichiometry.

Q3: How should I store my purified polar amine hydrochloride?

A3: Due to their often hygroscopic nature, it is crucial to store polar amine hydrochlorides in a tightly sealed container, preferably in a desiccator over a strong drying agent like P₂O₅ or under an inert atmosphere (e.g., nitrogen or argon).[9]

Q4: Are there alternatives to recrystallization and chromatography?

A4: While less common for this class of compounds, other techniques can be considered:

  • Sublimation: If the compound is thermally stable and has a suitable vapor pressure, vacuum sublimation can be an excellent method for obtaining very high purity material.

  • Ion-Exchange Chromatography: This technique separates molecules based on their net charge and can be highly effective for purifying salts.[20]

Detailed Experimental Protocols

Protocol 1: Recrystallization using a Solvent/Anti-Solvent System

  • Place the crude polar amine hydrochloride in an appropriately sized Erlenmeyer flask with a stir bar.

  • Heat a suitable polar solvent (e.g., isopropanol) to its boiling point.

  • Add the hot solvent dropwise to the stirring crude material until it just dissolves. Use the minimum amount of solvent necessary.[10][14]

  • Remove the flask from the heat.

  • Slowly add a room-temperature anti-solvent (e.g., diethyl ether) dropwise with continuous stirring until the solution becomes persistently cloudy.

  • Add a few drops of the hot polar solvent to redissolve the precipitate and achieve a clear solution.

  • Cover the flask and allow it to cool slowly to room temperature, and then in an ice bath or refrigerator to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold anti-solvent.

  • Dry the crystals under high vacuum.

Protocol 2: The "Free-Basing and Re-Salting" Procedure

  • Dissolve the crude amine hydrochloride in a 1M aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the solution to a separatory funnel and extract the free amine with an organic solvent (e.g., 3 x 50 mL of DCM for a 1g scale).

  • Combine the organic extracts and wash with brine (saturated aqueous NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the free amine.

  • Dissolve the free amine in a minimal amount of a suitable organic solvent (e.g., diethyl ether or methanol).

  • Slowly add a solution of HCl in diethyl ether (commercially available) or bubble dry HCl gas through the solution until precipitation is complete.

  • Collect the purified amine hydrochloride salt by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum.

Visualization & Data Presentation

Diagrams

Purification_Decision_Tree start Crude Polar Amine HCl trituration Triturate with non-polar solvent (e.g., ether, hexane) start->trituration inorganic_salts Inorganic Salts Present? trituration->inorganic_salts recrystallization Attempt Recrystallization (e.g., Alcohol/Ether) is_pure_recryst Is Purity > 95%? recrystallization->is_pure_recryst chromatography Purify by Chromatography is_pure_recryst->chromatography No end_pure Pure Product is_pure_recryst->end_pure Yes is_silica_stable Streaking on Silica TLC? chromatography->is_silica_stable normal_phase Normal Phase Silica + Basic Modifier (e.g., TEA) or Amine-Column is_silica_stable->normal_phase Yes alternative_chrom Alternative Chromatography (Reverse Phase, HILIC) is_silica_stable->alternative_chrom No normal_phase->end_pure alternative_chrom->end_pure inorganic_salts->recrystallization No free_base Perform 'Free-Basing & Re-Salting' Protocol inorganic_salts->free_base Yes free_base->recrystallization

Caption: Decision tree for selecting a purification method.

Tables

Table 1: Common Solvent Systems for Recrystallization of Amine Hydrochlorides

Primary Solvent (Soluble Hot)Anti-Solvent (Insoluble Cold)Notes
MethanolDiethyl EtherGood for highly polar compounds.
EthanolEthyl AcetateA common and effective combination.[11]
IsopropanolDiethyl Ether / HexaneIsopropanol is often preferred over ethanol for better recovery.[10][11]
WaterAcetone / IsopropanolUse with caution due to high solubility in water; best for less polar salts.

Table 2: Comparison of Chromatographic Techniques for Polar Amine Hydrochloride Purification

TechniqueStationary PhaseMobile PhaseAdvantagesDisadvantages
Normal Phase Silica GelNon-polar (e.g., DCM/MeOH) + Basic ModifierWidely available, inexpensive.Strong potential for streaking/adsorption without modification.[1][2]
Reverse Phase C18-bonded SilicaPolar (e.g., H₂O/Acetonitrile) + Buffer/ModifierExcellent for polar compounds, pH control allows for tuning of retention.[6][7]May require lyophilization to remove aqueous mobile phase.
HILIC Polar (Silica, Amide, etc.)High Organic + small amount of Aqueous BufferIdeal for very polar compounds that have no retention in reverse phase.[16][17][18][19]Can have longer equilibration times.

References

  • How we can remove Ammonium Chloride salts from highly water soluble organic compound? | ResearchGate. (2016, January 12). Retrieved from [Link]

  • Roemling, R., et al. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Retrieved from [Link]

  • Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442-447. Retrieved from [Link]

  • Roemling, R., et al. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Obrnuta faza. Retrieved from [Link]

  • Amine Impurities and Related Compound. Veeprho. Retrieved from [Link]

  • Amine Treatment Process: A Comprehensive Guide. The Petro Solutions. Retrieved from [Link]

  • What can I use to purify polar reaction mixtures? Biotage. (2023, July 11). Retrieved from [Link]

  • Singh, A. K., et al. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 9(3), 326-330. Retrieved from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. (2023, February 10). Retrieved from [Link]

  • Purification of organic hydrochloride salt? ResearchGate. (2017, February 7). Retrieved from [Link]

  • Dong, M. W. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC North America, 36(8), 514-525. Retrieved from [Link]

  • Why Do Amines Adhere To Silica Gel Columns? - Chemistry For Everyone. (2025, March 18). YouTube. Retrieved from [Link]

  • HILIC HPLC Column. Phenomenex. Retrieved from [Link]

  • Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit. (2019, November 27). Retrieved from [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. (2021, January 19). Retrieved from [Link]

  • Recovery of amines from by-product chloride salts. (1987). Google Patents.
  • drying the water out of hygroscopic crystals. Sciencemadness.org. (2007, October 11). Retrieved from [Link]

  • Can anyone suggest how to neutralize aminehydrochlorides? ResearchGate. (2014, November 20). Retrieved from [Link]

  • Amine Treating - Troubleshooting Guide. Scribd. Retrieved from [Link]

  • Is there an easy way to purify organic amines? Biotage. (2023, January 19). Retrieved from [Link]

  • Methylamine Hydrochloride. Organic Syntheses. Retrieved from [Link]

  • Solvents for Recrystallization. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Recrystallization and Acid/Base Extraction - The Basics. Erowid. Retrieved from [Link]

  • Ionizable compound purification using reversed-phase flash column chromatography. Biotage. (2023, January 23). Retrieved from [Link]

  • Amine Best Practices Guidelines. Refining Online. Retrieved from [Link]

  • Purification of strong polar and basic compounds. Reddit. (2023, January 7). Retrieved from [Link]

  • Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. ThaiScience. Retrieved from [Link]

  • Additives for reversed-phase HPLC mobile phases. (2006). Google Patents.
  • Method for removing salt from hydrochloride-1-amido glycolyurea. (2006). Google Patents.
  • How can I neutralize aminehydrochlorides? ResearchGate. (2023, December 27). Retrieved from [Link]

  • How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? ResearchGate. (2016, April 18). Retrieved from [Link]

  • Process for the purification of amines. (1967). Google Patents.
  • What are amine hydrochlorides? Reddit. (2022, November 15). Retrieved from [Link]

  • Amine hydrochloride salts: a problem in polyurethane synthesis. (2012). Enlighten Theses. Retrieved from [Link]

  • Kumar, A., et al. (2015). Stereoselective and Enantioselective Strategies for the Commercial-Scale Synthesis of Dorzolamide Hydrochloride. Organic Process Research & Development, 19(11), 1637-1644. Retrieved from [Link]

  • Drying and Storing Hygroscopic Salts. Reddit. (2017, June 6). Retrieved from [Link]

  • Properties of Amines and their Hydrochloride Salt. ResearchGate. (2016). Retrieved from [Link]

  • How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? ResearchGate. (2019, November 13). Retrieved from [Link]

  • Burfield, D. R., & Smithers, R. H. (1981). Desiccant efficiency in solvent and reagent drying. 5. Amines. The Journal of Organic Chemistry, 46(3), 629-631. Retrieved from [Link]

  • How to purify Amine? Grad student asked me. Demonstration and discussion. (2022, August 11). YouTube. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 10-15. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine Hydrochloride

Welcome to the technical support center for the synthesis of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the scale-up of this important pharmaceutical intermediate. Our approach is grounded in established chemical principles and field-proven insights to ensure the successful and efficient synthesis of your target compound.

I. Synthetic Strategy Overview

The most common and scalable synthetic route to 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride commences with the corresponding ketone, 4,5,6,7-tetrahydrobenzo[d]isoxazol-5-one. The introduction of the amine functionality at the 5-position can be effectively achieved through two primary methods:

  • Two-Step Oximation and Reduction: This classic and robust method involves the conversion of the ketone to its oxime derivative, followed by the reduction of the oxime to the desired primary amine.

  • One-Pot Reductive Amination: This streamlined approach directly converts the ketone to the amine in a single reaction vessel using an ammonia source and a suitable reducing agent.

The final step in both pathways is the formation of the hydrochloride salt to improve the compound's stability and handling properties.

II. Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the synthesis of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride.

Q1: Which synthetic route is better for scale-up: oximation/reduction or reductive amination?

A1: Both routes are viable for scale-up, and the choice often depends on available equipment, cost of reagents, and desired purity profile.

  • Oximation and Reduction: This two-step process is often more robust and predictable. The isolation of the oxime intermediate allows for purification before the final reduction, which can lead to a cleaner final product. Catalytic hydrogenation is a common and scalable method for oxime reduction.

  • Reductive Amination: This one-pot method is more atom-economical and can be faster. However, it may require more careful optimization to minimize side products, such as the formation of secondary amines or the reduction of the starting ketone to an alcohol.[1][2]

Q2: What are the most common side products to expect during the synthesis?

A2: The primary side products depend on the chosen synthetic route:

  • Oximation/Reduction:

    • Incomplete oximation: Residual starting ketone in the oxime intermediate.

    • Secondary amine formation: During reduction, the newly formed primary amine can react with any remaining imine intermediate.[3]

    • Hydroxylamine intermediate: Incomplete reduction of the oxime may leave the corresponding hydroxylamine.[4]

  • Reductive Amination:

    • 5-hydroxy-4,5,6,7-tetrahydrobenzo[d]isoxazole: Reduction of the starting ketone to the corresponding alcohol.

    • Bis-(4,5,6,7-tetrahydrobenzo[d]isoxazol-5-yl)amine (secondary amine): The product amine can react with the imine intermediate.[1]

Q3: How can I effectively remove inorganic salts after the hydrochloride salt formation?

A3: If you use aqueous HCl for salt formation, you may have inorganic salts like NaCl in your product.[5] To remove these, you can:

  • Trituration: Suspend the crude hydrochloride salt in a solvent in which the desired salt is poorly soluble but the inorganic salts are soluble (e.g., isopropanol, acetone).

  • Recrystallization: If a suitable solvent system can be found where the hydrochloride salt has good solubility at elevated temperatures and poor solubility at room temperature, while the inorganic salts remain soluble.

  • Solvent Extraction (as free base): Before salt formation, you can neutralize the reaction mixture and extract the free amine into an organic solvent. Washing the organic layer with water will remove inorganic salts. The hydrochloride salt can then be formed from the purified free base.[6]

Q4: My final product is an oil instead of a crystalline solid. What should I do?

A4: Oiling out can be due to impurities or residual solvent. Try the following:

  • Trituration: Add a non-polar solvent like hexane or diethyl ether to your oil and stir vigorously. This can often induce crystallization.

  • Seed Crystals: If you have a small amount of crystalline material, add a seed crystal to the oil.

  • Solvent Removal: Ensure all solvents are thoroughly removed under high vacuum.

  • Purification: The oil may be due to impurities. Consider purifying the free base by column chromatography before attempting salt formation again.

III. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

A. Oximation of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-one
Problem Potential Cause(s) Troubleshooting Steps
Low Conversion to Oxime 1. Incomplete reaction. 2. Unfavorable pH. 3. Inactive hydroxylamine hydrochloride.1. Increase reaction time and/or temperature. 2. Add a weak base (e.g., sodium acetate, pyridine) to neutralize the HCl from hydroxylamine hydrochloride, as the reaction proceeds best under slightly acidic to neutral conditions. 3. Use a fresh bottle of hydroxylamine hydrochloride.
Formation of E/Z Isomers The oxime can form as a mixture of E and Z isomers.[7]This is often unavoidable. For most subsequent reduction reactions, the isomer mixture can be used directly. If a single isomer is required, separation by chromatography or fractional crystallization may be necessary, but this is often challenging and not ideal for scale-up.
B. Reduction of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-oxime
Problem Potential Cause(s) Troubleshooting Steps
Incomplete Reduction 1. Catalyst poisoning or deactivation (for catalytic hydrogenation). 2. Insufficient reducing agent. 3. Reaction conditions not optimal.1. Ensure the substrate and solvent are free of catalyst poisons (e.g., sulfur compounds). Use a fresh catalyst or increase catalyst loading. 2. Increase the equivalents of the reducing agent (e.g., NaBH4, LiAlH4) or the pressure of H2 for catalytic hydrogenation. 3. For catalytic hydrogenation, try a different solvent or increase the temperature and pressure. For chemical reductions, consider a more potent reducing agent.
Formation of Secondary Amine The product primary amine reacts with the intermediate imine.1. For catalytic hydrogenation, adding a small amount of a strong acid (e.g., HCl) can protonate the primary amine, making it less nucleophilic. 2. Ensure complete conversion of the oxime to minimize the presence of the imine intermediate.
Formation of the Corresponding Alcohol This is a common side reaction in some reduction methods.This is less common in catalytic hydrogenation of oximes but can occur with some metal hydride reagents. Consider switching to a different reducing system.
C. Reductive Amination of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-one
Problem Potential Cause(s) Troubleshooting Steps
Low Yield of Primary Amine 1. Inefficient imine formation. 2. Reduction of the starting ketone to the alcohol.1. Ensure anhydrous conditions and use a large excess of the ammonia source (e.g., ammonium acetate). The use of a dehydrating agent like molecular sieves can drive the imine formation equilibrium. 2. Use a selective reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), which are more reactive towards the iminium ion than the ketone.[8][9]
Significant Formation of Secondary Amine The product primary amine is reacting with the imine intermediate.1. Use a large excess of the ammonia source to outcompete the product amine in reacting with the imine. 2. Add the reducing agent slowly to the reaction mixture to keep the concentration of the primary amine low during the reaction.
Reaction Stalls The amine product may be inhibiting the catalyst (if using catalytic hydrogenation).Consider a one-pot, two-step procedure where the imine is formed first, followed by the addition of the catalyst and hydrogen.
D. Hydrochloride Salt Formation
Problem Potential Cause(s) Troubleshooting Steps
Product Does Not Precipitate 1. The hydrochloride salt is soluble in the chosen solvent. 2. The concentration is too low.1. Add a non-polar co-solvent (e.g., diethyl ether, hexane) to decrease the polarity of the solution and induce precipitation. 2. Concentrate the solution.
Product Precipitates as an Oil 1. Presence of impurities. 2. Rapid precipitation.1. Purify the free base before salt formation. 2. Cool the solution slowly and add the HCl solution dropwise with vigorous stirring.
Product is Hygroscopic Amine hydrochlorides can be hygroscopic.Dry the product thoroughly under high vacuum and store it in a desiccator over a strong drying agent (e.g., P2O5).

IV. Experimental Protocols

Protocol 1: Two-Step Synthesis via Oximation and Reduction

Step 1: Synthesis of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-oxime

  • To a solution of 4,5,6,7-tetrahydrobenzo[d]isoxazol-5-one (1.0 eq) in ethanol (5-10 volumes) is added hydroxylamine hydrochloride (1.2 eq).

  • A solution of sodium acetate (1.5 eq) in water (1-2 volumes) is added portion-wise to the reaction mixture.

  • The mixture is heated to reflux (approx. 78 °C) and monitored by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • The reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure.

  • Water is added to the residue, and the resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the oxime.

Step 2: Reduction of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-oxime to the Amine

  • The oxime (1.0 eq) is dissolved in methanol (10-15 volumes) in a hydrogenation vessel.

  • Palladium on carbon (10% w/w, 5-10 mol%) is added to the solution.

  • The vessel is purged with nitrogen and then pressurized with hydrogen gas (50-100 psi).

  • The reaction is stirred vigorously at room temperature until hydrogen uptake ceases (typically 4-8 hours). Monitor by TLC or LC-MS.

  • The reaction mixture is carefully filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to give the crude 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine.

Protocol 2: One-Pot Reductive Amination
  • To a solution of 4,5,6,7-tetrahydrobenzo[d]isoxazol-5-one (1.0 eq) in methanol (10-15 volumes) is added ammonium acetate (10 eq).

  • The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.

  • Sodium cyanoborohydride (1.5 eq) is added portion-wise, and the reaction is stirred at room temperature until the starting material is consumed (typically 12-24 hours), as monitored by TLC or LC-MS.

  • The reaction is quenched by the slow addition of 1 M HCl until the pH is acidic.

  • The methanol is removed under reduced pressure. The aqueous residue is washed with diethyl ether or dichloromethane to remove any unreacted ketone.

  • The aqueous layer is basified with 2 M NaOH to pH > 10 and extracted with dichloromethane (3 x 10 volumes).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude free amine.

Protocol 3: Hydrochloride Salt Formation
  • The crude 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine is dissolved in a minimal amount of a suitable solvent (e.g., isopropanol, ethyl acetate).

  • A solution of HCl in a non-polar solvent (e.g., 2 M HCl in diethyl ether) is added dropwise with stirring until the solution is acidic and precipitation is complete.

  • The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride.

V. Visualization of Synthetic Pathways

Diagram 1: Two-Step Synthesis via Oximation and Reduction

G ketone 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-one oxime 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-oxime ketone->oxime NH2OH·HCl, NaOAc, EtOH, Reflux amine 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine oxime->amine H2, Pd/C, MeOH hcl_salt 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine HCl amine->hcl_salt HCl in Ether/IPA

Caption: Two-step synthesis of the target hydrochloride salt.

Diagram 2: One-Pot Reductive Amination Pathway

G ketone 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-one imine [Imine Intermediate] ketone->imine NH4OAc, MeOH amine 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine imine->amine NaBH3CN hcl_salt 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine HCl amine->hcl_salt HCl in Ether/IPA

Caption: One-pot reductive amination to the final product.

VI. Data Summary Table

Parameter Oximation/Reduction Reductive Amination
Number of Steps 2 (plus salt formation)1 (plus salt formation)
Key Reagents Hydroxylamine HCl, Pd/C, H₂Ammonium Acetate, NaBH₃CN
Typical Yield 60-80% (over 2 steps)50-70%
Key Side Products Secondary amine, hydroxylamineSecondary amine, alcohol
Scalability Generally straightforwardRequires careful optimization

VII. References

  • Mialon, L., et al. (2010). Amine and HCl - salt formation reaction. YouTube. Available at: [Link]

  • Wang, C., et al. (2019). Heterogeneous palladium-based catalyst promoted reduction of oximes to amines: using H2 at 1 atm in H2O under mild conditions. RSC Publishing. Available at: [Link]

  • Fang, H., Wang, G., & Oestreich, M. (2021). Mild reductive rearrangement of oximes and oxime ethers to secondary amines with hydrosilanes catalyzed by B(C6F5)3. RSC Publishing. Available at: [Link]

  • Hares, K., et al. (2024). Primary amines from alkenes and carbonyl compounds: highly selective hydrogenation of oximes using a homogeneous Ru-catalyst. Catalysis Science & Technology. Available at: [Link]

  • Redina, E. A., et al. (2022). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. ResearchGate. Available at: [Link]

  • Ningbo Inno Pharmchem. (n.d.). Optimizing Reductive Amination: A Guide for Chemical Procurement. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

  • Smith, A. B. (2015). Reduction of ketoximes to amines by catalytic transfer hydrogenation using Raney Nickel and 2-propanol as hydrogen donor. UTC Scholar. Available at: [Link]

  • GSK. (2013). Reductive Amination. WordPress. Available at: [Link]

  • Boger, D. L., & Brotherton, C. E. (1986). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. PubMed. Available at: [Link]

  • Sorokin, D. V., et al. (2023). Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation. National Institutes of Health. Available at: [Link]

  • Redina, E. A., et al. (2022). Heterogeneous Catalysis for Selective Hydrogenation of Oximes. Encyclopedia.pub. Available at: [Link]

  • InCatT. (2022). Nickel solves a long-lasting challenge; An efficient asymmetric hydrogenation of oximes to produce chiral hydroxylamines. InCatT B.V. Available at: [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. University of Alberta. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Cramer, N. (2021). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Oxime. Wikipedia. Available at: [Link]

  • Cramer, N. (2021). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. PubMed Central. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating the Anticancer Activity of N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides In Vivo

Introduction: Bridging the In Vitro-In Vivo Chasm The development of novel anticancer agents requires a rigorous, multi-stage validation process. For promising compound classes like N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging the In Vitro-In Vivo Chasm

The development of novel anticancer agents requires a rigorous, multi-stage validation process. For promising compound classes like N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides, which have demonstrated potent antiproliferative effects in vitro, the transition to in vivo models is the critical inflection point.[1][2][3] These compounds have been identified as novel inhibitors of Heat Shock Protein 90 (HSP90), a molecular chaperone essential for the stability and function of numerous oncoproteins.[1][2] Inhibition of HSP90 leads to the degradation of these "client proteins"—including HER2, EGFR, c-MET, and AKT—triggering cell cycle arrest and apoptosis in cancer cells.[1]

While in vitro assays provide essential proof-of-concept, they cannot replicate the complex, dynamic interplay of a living organism. Factors such as pharmacokinetics (PK), drug metabolism, bioavailability, tumor microenvironment (TME) interactions, and systemic toxicity can only be assessed in vivo.[4][5] This guide provides a comparative framework for designing and executing robust in vivo studies to validate the anticancer efficacy of N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides, ensuring that the generated data is both reliable and translatable.

Comparative Analysis of Preclinical In Vivo Models

The selection of an appropriate animal model is the most critical decision in preclinical oncology research, as it fundamentally influences the clinical relevance of the findings.[6][7] The choice is not between a "good" and "bad" model, but rather identifying the most suitable system for the specific research question at hand.

Model TypeDescriptionKey AdvantagesKey LimitationsBest Suited For
Cell Line-Derived Xenograft (CDX) Established human cancer cell lines are implanted (usually subcutaneously) into immunodeficient mice.[8][9]Cost-effective, rapid tumor growth, high reproducibility, suitable for large-scale screening.[9][10][11]Lacks tumor heterogeneity; poor representation of TME; may not accurately predict clinical response.[12][13]Initial efficacy screening, dose-response studies, target validation.
Patient-Derived Xenograft (PDX) Tumor fragments from a patient are implanted directly into immunodeficient mice.[12][14]Preserves original tumor architecture, genetic heterogeneity, and TME; highly predictive of clinical outcomes.[13][14][15]Expensive, time-consuming to establish, technically demanding, high variability.[8]Personalized medicine studies, biomarker discovery, evaluating therapies in clinically relevant contexts.
Orthotopic Implantation Tumor cells or tissue are implanted into the corresponding organ of origin in the mouse (e.g., breast cancer cells into the mammary fat pad).[6][16]Mimics the clinically relevant TME, allows for study of invasion and metastasis, more accurate drug distribution.[16][17]Technically complex, requires imaging for tumor monitoring, higher cost.[18]Efficacy studies where TME is crucial, metastasis research, testing drugs targeting specific organs (e.g., brain tumors).[19]
Subcutaneous Implantation Tumor cells or tissue are implanted under the skin.[16][18]Technically simple, allows for easy and precise tumor volume measurement with calipers.[16][18]Unnatural TME, rarely metastasizes, may not reflect clinical drug responses accurately.[17][18]High-throughput screening, initial dose-finding studies.
Syngeneic Model Murine tumor cells are implanted into immunocompetent mice of the same genetic background.[20][21]Intact and functional immune system, essential for evaluating immunotherapies and tumor-immune interactions.[20]Mouse tumors may not fully recapitulate the complexity of human cancer.Testing immunotherapies, studying the role of the immune system in treatment response.

Strategic Workflow for In Vivo Validation

A logical progression through different in vivo models is crucial for building a comprehensive data package. The workflow below illustrates a typical path, starting with foundational screening and advancing to more clinically relevant models.

G cluster_0 Phase 1: Initial Efficacy & Safety cluster_1 Phase 2: Pharmacokinetics & Advanced Efficacy cluster_2 Phase 3: IND-Enabling Studies invitro In Vitro Potency Confirmed (e.g., on MCF7, HCC1954 cells) cdx Subcutaneous CDX Model (e.g., U-87 MG Glioblastoma) invitro->cdx Advance to In Vivo mtd Toxicity/MTD Study (Dose-Range Finding) cdx->mtd Establish Tolerated Dose pk Pharmacokinetic (PK) Study (Determine Drug Exposure) mtd->pk Use MTD as guide ortho_pdx Orthotopic PDX Model (Clinically Relevant Setting) pk->ortho_pdx Inform Dosing Regimen biomarker Biomarker Analysis (e.g., HSP70, p-AKT) ortho_pdx->biomarker Validate Mechanism combo Combination Studies (e.g., with Standard of Care) ortho_pdx->combo Assess Synergy goal Go/No-Go Decision for Clinical Trials biomarker->goal combo->goal

Caption: Strategic workflow for in vivo validation of a novel anticancer compound.

Experimental Protocols: A Self-Validating System

The trustworthiness of in vivo data hinges on meticulous and well-documented protocols. Every step is designed to minimize variability and ensure the results are reproducible.

Protocol 1: Foundational Efficacy in a Subcutaneous CDX Model

This protocol serves as the initial, cost-effective test of whether the in vitro activity of an N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide translates to a living system.

Objective: To determine the tumor growth inhibition (TGI) of a lead compound in an established human cancer cell line xenograft.

  • Cell Line Selection & Culture:

    • Choose a cell line where the compound showed high in vitro potency, for example, the HER2+ breast cancer cell line HCC1954 or the glioblastoma cell line U-87 MG.[1][22]

    • Culture cells under standard conditions to 80-90% confluency. Ensure cells are free from mycoplasma contamination.

    • Harvest cells using trypsin and wash twice with sterile, serum-free media. Resuspend the final cell pellet in a 1:1 mixture of serum-free media and Matrigel to a final concentration of 5 x 10⁷ cells/mL. The Matrigel aids in tumor establishment.

  • Animal Model:

    • Use female athymic nude or NOD/SCID mice, 6-8 weeks old. NOD/SCID mice are often preferred as they lack natural killer (NK) cell activity, leading to higher rates of tumor engraftment.[12][14]

  • Tumor Implantation:

    • Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth every 2-3 days using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

    • When average tumor volume reaches 100-150 mm³, randomize mice into treatment and control groups (n=8-10 per group) to ensure an even distribution of tumor sizes.

  • Treatment Administration:

    • Vehicle Control Group: Administer the vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline) on the same schedule as the treatment group.

    • Treatment Group(s): Administer the N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide compound at a predetermined dose (e.g., 25 mg/kg, informed by MTD studies) via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) daily or on an optimized schedule for 21 days.[23]

    • Positive Control Group (Optional): Include a standard-of-care drug for the chosen cancer type to benchmark efficacy.

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight three times per week. Body weight loss >20% is a common sign of toxicity and a humane endpoint.

    • The primary endpoint is typically the end of the treatment period (e.g., Day 21). The study may also be terminated if tumors in the control group reach a predetermined size (e.g., 2000 mm³).

    • At the end of the study, euthanize mice and excise tumors for weighing and subsequent pharmacodynamic (PD) analysis (e.g., Western blot for HSP70, HER2, p-AKT).

Protocol 2: Pharmacokinetic (PK) Study

This protocol is essential for understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound. Poor exposure at the tumor site is a common reason for the failure of compounds in vivo.[4][5]

Objective: To determine key pharmacokinetic parameters of the lead compound in tumor-bearing mice.

  • Animal Model: Use the same strain of mice and tumor model as in the efficacy study to ensure the data is relevant.

  • Dosing: Administer a single dose of the compound intravenously (IV) and via the intended therapeutic route (e.g., oral, PO) to separate groups of mice (n=3 per time point). The IV dose allows for the calculation of absolute bioavailability.[4]

  • Sample Collection: Collect blood samples (via tail vein or cardiac puncture) at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-administration.[4] At the final time point, collect tumors and other relevant organs.

  • Sample Processing: Process blood to plasma and store all samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma and tissue homogenates using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters.

Table of Key PK Parameters

Parameter Description Importance
Cmax Maximum observed plasma concentration Indicates the peak exposure after dosing.
Tmax Time to reach Cmax Indicates the rate of absorption.
AUC Area Under the Curve (concentration vs. time) Represents the total drug exposure over time.[24]
Half-life The time required for the drug concentration to decrease by half; determines dosing frequency.

| F% | Bioavailability | The fraction of the administered dose that reaches systemic circulation. |

Protocol 3: In Vivo Toxicology Assessment

Safety is paramount. Early toxicology studies are performed to identify the Maximum Tolerated Dose (MTD) and potential organ-specific toxicities.[25][26]

Objective: To determine the MTD and assess the general safety profile of the lead compound.

  • Animal Model: Use healthy, non-tumor-bearing mice (one rodent and one non-rodent species are typically required for formal preclinical safety testing).[26]

  • Dose Escalation: Administer the compound at escalating doses to different cohorts of mice for a defined period (e.g., 7-14 days).

  • Clinical Monitoring: Observe the animals daily for clinical signs of toxicity, including changes in weight, behavior, posture, and grooming.

  • Endpoint Analysis: At the end of the study, collect blood for complete blood count (CBC) and clinical chemistry analysis (to assess liver and kidney function).[26]

  • Histopathology: Perform a gross necropsy and collect major organs (liver, kidney, spleen, heart, lungs, etc.) for histopathological examination to identify any tissue damage or abnormalities.[26]

  • MTD Definition: The MTD is defined as the highest dose that does not cause >20% body weight loss or other signs of life-threatening toxicity.

Mechanism of Action Validation: The HSP90 Pathway

Validating that the compound works in vivo via its intended mechanism is crucial. For an HSP90 inhibitor, this involves demonstrating the degradation of client oncoproteins and the induction of the heat shock response.

HSP90_Pathway cluster_0 Normal State cluster_1 Inhibited State HSP90 HSP90 Client Client Oncoproteins (HER2, AKT, EGFR) HSP90->Client Chaperones & Stabilizes Proliferation Cell Proliferation & Survival Client->Proliferation Drives Compound N-(4,5,6,7-tetrahydro- benzisoxazol-4-yl)amide HSP90i HSP90 Compound->HSP90i Inhibits ATP Binding Pocket Client_i Client Oncoproteins (HER2, AKT, EGFR) HSP70 HSP70 Upregulation (Biomarker) HSP90i->HSP70 Induces Stress Response Proteasome Proteasomal Degradation Client_i->Proteasome Ubiquitinated & Targeted for Apoptosis Apoptosis & Cell Cycle Arrest Proteasome->Apoptosis Leads to

Caption: HSP90 inhibition by N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides.

  • Decreased levels of HSP90 client proteins (e.g., HER2, p-AKT).

  • Increased levels of cleaved PARP, a marker of apoptosis.[1]

  • Increased expression of HSP70, a well-established biomarker of HSP90 inhibition.[1]

Conclusion

The in vivo validation of N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides is a decisive phase in their development as potential anticancer therapeutics. It is not a single experiment but a comprehensive, multi-faceted investigation. By strategically selecting the appropriate animal models, from high-throughput CDX screens to clinically predictive orthotopic PDX models, researchers can systematically build a robust data package. Integrating efficacy studies with rigorous pharmacokinetic and toxicology assessments provides the necessary evidence to support a compound's progression toward clinical trials.[6][7] This logical, evidence-based approach ensures that only the most promising and safest candidates advance, ultimately maximizing the potential for clinical success.

References

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Comparative

A Comparative Guide to the Cross-Reactivity of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine Derivatives as HSP90 Inhibitors

This guide provides an in-depth comparison of the cross-reactivity profiles of novel 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine derivatives, a promising scaffold for the development of Heat Shock Protein 90 (HSP90) inhib...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the cross-reactivity profiles of novel 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine derivatives, a promising scaffold for the development of Heat Shock Protein 90 (HSP90) inhibitors. As researchers and drug development professionals, understanding the selectivity of these compounds is paramount for predicting potential off-target effects and uncovering opportunities for polypharmacology. This document outlines the scientific rationale for investigating cross-reactivity, presents detailed experimental protocols for assessing it, and provides a framework for interpreting the resulting data.

Introduction: The Rationale for Cross-Reactivity Profiling

The 4,5,6,7-tetrahydrobenzo[d]isoxazol-5-amine scaffold has emerged as a valuable starting point for the design of novel HSP90 inhibitors.[1] HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are key drivers of oncogenesis, including HER2, EGFR, c-MET, AKT, and CDK4.[1] Inhibition of HSP90 leads to the degradation of these client proteins, making it an attractive therapeutic strategy for cancer treatment.

However, the ATP-binding pocket of HSP90 shares structural similarities with the ATP-binding sites of other proteins, particularly kinases. Given that many HSP90 client proteins are themselves kinases, it is critical to determine whether candidate inhibitors achieve their anti-proliferative effects solely through HSP90 inhibition or via direct, off-target inhibition of these kinases. Such cross-reactivity can lead to unforeseen toxicities or, in some cases, beneficial synergistic effects. This guide provides the experimental framework to dissect these possibilities. The isoxazole moiety itself is a versatile pharmacophore present in a wide array of bioactive molecules, highlighting its potential to interact with diverse biological targets.[2][3][4][5]

Experimental Design for Cross-Reactivity Assessment

A systematic approach is required to build a comprehensive selectivity profile for novel compounds. The following experimental workflow is recommended to move from broad screening to targeted validation.

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hit Validation & Dose-Response cluster_2 Phase 3: Cellular Target Engagement A Primary Target Assay (e.g., HSP90α Binding Assay) C IC50 Determination for Primary Target (HSP90α) A->C Confirm Potency B Broad Kinase Panel Screen (e.g., KinomeScan, >400 kinases) D IC50 Determination for Validated Off-Target Hits B->D Identify & Validate Off-Targets E Cellular Thermal Shift Assay (CETSA) for HSP90 and Off-Targets C->E Confirm Cellular Engagement D->E F Western Blot Analysis of HSP70 Induction & Client Protein Degradation E->F Correlate with Downstream Effects G cluster_0 Compound Scaffold cluster_1 Target Binding Pockets Compound 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine Derivative - Amide side chain - Isoxazole core - Tetrahydrobenzo ring HSP90 HSP90 ATP Pocket - G-loop - Hydrophobic pocket - Catalytic loop Compound->HSP90 Primary On-Target Binding Kinase Kinase ATP Pocket - Hinge region - DFG motif - Gatekeeper residue Compound->Kinase Potential Off-Target Cross-Reactivity HSP90->Kinase Structural Homology (ATP-binding site)

Figure 2: A conceptual diagram illustrating the relationship between the compound scaffold and the ATP-binding pockets of HSP90 and kinases. Structural similarities between the binding sites can lead to cross-reactivity.

The cellular consequence of inhibiting HSP90 is the degradation of its client proteins. However, if a compound also directly inhibits a kinase that is an HSP90 client, the observed downstream signaling effects will be a combination of both activities.

G Compound Isoxazole Derivative HSP90 HSP90 Compound->HSP90 Inhibits (On-Target) AKT AKT (Client Protein) Compound->AKT Inhibits (Off-Target) HSP90->AKT Chaperones/ Stabilizes Degradation AKT Degradation HSP90->Degradation Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Degradation->AKT Leads to

Sources

Validation

A Comparative Guide for Researchers: 4,5,6,7-Tetrahydrobenzo[d]isoxazol Derivatives as GABA Uptake Inhibitors, Focusing on exo-THPO

This guide provides an in-depth technical comparison of GABA uptake inhibitors based on the 4,5,6,7-tetrahydrobenzo[d]isoxazol scaffold. We will primarily focus on the well-characterized compound 3-hydroxy-4-amino-4,5,6,...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of GABA uptake inhibitors based on the 4,5,6,7-tetrahydrobenzo[d]isoxazol scaffold. We will primarily focus on the well-characterized compound 3-hydroxy-4-amino-4,5,6,7-tetrahydro-1,2-benzisoxazole (exo-THPO) , a key lead structure in this class.[1][2] The compound mentioned in the topic, "4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride," represents a structural isomer with the amine at the 5-position. While this guide will establish the pharmacological context using the extensive data available for the 4-amino isomer (exo-THPO), it is important to note the relative scarcity of published data on the 5-amino variant's specific activity as a GABA uptake inhibitor.

Introduction: The Rationale for Targeting GABA Transporters

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS).[3] The termination of GABAergic neurotransmission is primarily mediated by its rapid reuptake from the synaptic cleft into presynaptic neurons and surrounding glial cells. This process is carried out by a family of sodium- and chloride-dependent GABA transporters (GATs).[3] Four distinct GAT subtypes have been identified: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT-1).[3]

  • GAT1: Predominantly located on neurons and is responsible for the majority of GABA uptake from the synapse.[4]

  • GAT3: Primarily expressed on glial cells (astrocytes).[4]

By inhibiting these transporters, the extracellular concentration of GABA is increased, prolonging its inhibitory action on postsynaptic receptors. This mechanism is a validated therapeutic strategy for CNS disorders characterized by hyperexcitability, most notably epilepsy.[5][6] The development of inhibitors with selectivity for specific GAT subtypes, particularly glial transporters, is an area of intense research aimed at achieving targeted therapeutic effects with potentially fewer side effects.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Astrocyte glutamate Glutamate gad GAD glutamate->gad Synthesis gaba_vesicle GABA Vesicle gad->gaba_vesicle Packaging gaba_r GABA Receptors (GABA-A/GABA-B) gaba_vesicle->gaba_r Release & Binding gat1 GAT1 gaba_r->gat1 Reuptake gat3 GAT3 gaba_r->gat3 Reuptake inhibitor GAT Inhibitor (e.g., exo-THPO) inhibitor->gat1 Inhibition inhibitor->gat3 Inhibition

Caption: The GABAergic synapse, illustrating GABA reuptake and the site of action for GAT inhibitors.

Comparative Analysis: exo-THPO vs. Other GABA Uptake Inhibitors

exo-THPO was developed as an isomer of 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol (THPO) and demonstrated a notable, albeit moderate, selectivity for glial GABA uptake over neuronal uptake.[7] This property established it as a valuable scaffold for designing more potent and selective inhibitors.

Mechanism of Action

exo-THPO and its close N-alkylated analogs act as competitive inhibitors of GABA transport.[8] This means they bind to the same site on the transporter as GABA, directly competing with the endogenous substrate. This is a common mechanism shared with classical inhibitors like nipecotic acid and guvacine.

Interestingly, further structural modifications, particularly the addition of bulky, lipophilic N-substituents, can shift the mechanism. For example, N-4,4-diphenyl-3-butenyl(DPB)-N-methyl-exo-THPO exhibits non-competitive inhibition , suggesting it binds to an allosteric site on the transporter to prevent GABA translocation.[1][2] This highlights the chemical versatility of the exo-THPO scaffold.

Potency and Selectivity: A Quantitative Comparison

The efficacy of a GAT inhibitor is defined by its potency (IC50 value) and its selectivity for different GAT subtypes or cellular systems (neuronal vs. glial). The table below summarizes key experimental data for exo-THPO in comparison to the non-selective inhibitor (R)-nipecotic acid and its parent compound, THPO.

CompoundTarget SystemIC50 (µM)Glial Selectivity Ratio (Neuronal IC50 / Glial IC50)Source(s)
(R)-Nipecotic AcidNeuronal Uptake12~0.75 (Non-selective)[7][9]
Glial Uptake16[7][9]
THPONeuronal Uptake530~2.0[7][9]
Glial Uptake268[7][9]
exo-THPO Neuronal Uptake 900 ~4.5 [7][9]
Glial Uptake 200 [7][9]
(R)-N-methyl-exo-THPONeuronal Uptake500~12.5 [7][9]
Glial Uptake40[7][9]

Key Insights from the Data:

  • exo-THPO is significantly less potent than the classical non-selective inhibitor (R)-nipecotic acid. However, its primary value lies in its preferential inhibition of glial uptake.

  • exo-THPO demonstrates a 4.5-fold higher selectivity for glial transporters compared to neuronal ones. This was a marginal but significant improvement over its parent compound, THPO.[7]

  • Structure-Activity Relationship (SAR): The data for (R)-N-methyl-exo-THPO powerfully illustrates the potential for optimization. A simple N-methylation enhances both potency at the glial transporter (from 200 µM to 40 µM) and selectivity (from 4.5-fold to 12.5-fold).[7][9] This demonstrates that the amino group of the exo-THPO scaffold is a critical handle for chemical modification to tune pharmacological properties. Further derivatization with lipophilic groups has produced compounds with nanomolar potency, primarily targeting GAT1.[10]

Experimental Protocol: In Vitro GABA Uptake Inhibition Assay

This section provides a detailed, self-validating protocol for assessing the inhibitory activity of compounds like exo-THPO on GABA uptake.

Objective: To determine the IC50 value of a test compound against GABA uptake in specific cell systems (e.g., primary astrocytes, neurons, or GAT-subtype-expressing cell lines).

Principle: The assay quantifies the inhibition of radiolabeled GABA (e.g., [³H]GABA) transport into cells. The amount of radioactivity accumulated inside the cells is inversely proportional to the inhibitory potency of the test compound.

A 1. Cell Culture (Primary Astrocytes/Neurons or GAT-transfected HEK cells) B 2. Plate Cells (e.g., 24-well plates) A->B C 3. Pre-incubation (Add test compound dilutions. Include vehicle & positive controls) B->C D 4. Initiate Uptake (Add fixed concentration of [3H]GABA) C->D E 5. Terminate Uptake (Rapid wash with ice-cold buffer) D->E F 6. Cell Lysis (Release intracellular contents) E->F G 7. Scintillation Counting (Quantify intracellular [3H]GABA) F->G H 8. Data Analysis (Plot % Inhibition vs. [Compound] Calculate IC50) G->H

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides

The N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potential across a range of therapeutic targets. This guide provides an in-depth analy...

Author: BenchChem Technical Support Team. Date: January 2026

The N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potential across a range of therapeutic targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound class, with a primary focus on their development as Heat Shock Protein 90 (HSP90) inhibitors for anticancer therapy. We will also draw comparisons with their activity as γ-secretase modulators to highlight the versatility of this chemical core. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced interplay between chemical structure and biological function within this promising family of molecules.

The N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide Core: A Scaffold for Targeted Therapies

The core structure consists of a 4,5,6,7-tetrahydrobenzisoxazole ring system linked via an amide bond at the 4-position to a variable substituent. The inherent conformational rigidity of the bicyclic system, coupled with the hydrogen bonding capabilities of the amide linkage, provides a robust platform for designing selective ligands. The key to unlocking the therapeutic potential of this scaffold lies in the judicious selection of substituents on the amide nitrogen and modifications to the benzisoxazole ring itself.

Recent research has highlighted the potential of these compounds as potent inhibitors of HSP90, a molecular chaperone that plays a critical role in the folding and stability of numerous client proteins involved in cancer progression.[1][2][3] By inhibiting HSP90, these amides can induce the degradation of oncoproteins, leading to cell cycle arrest and apoptosis in cancer cells.[1] Furthermore, variations of the tetrahydrobenzisoxazole core have been explored as modulators of γ-secretase, an enzyme implicated in Alzheimer's disease.[4]

Structure-Activity Relationship as HSP90 Inhibitors

A significant body of work has focused on elucidating the SAR of N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors, with the goal of developing novel anticancer agents.[1][2][3] The antiproliferative activity of these compounds has been extensively evaluated against various cancer cell lines, including ERα+ MCF7 and HER2+ HCC1954 breast cancer cells.[1]

The Amide Substituent: A Key Determinant of Potency

The nature of the substituent attached to the amide nitrogen (R group in the general structure) has a profound impact on the antiproliferative activity. A systematic exploration of this position has revealed that bulky, hydrophobic groups containing aromatic or heteroaromatic rings are generally favored for high potency.

Table 1: Antiproliferative Activity of N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide Analogs against Breast Cancer Cell Lines. [1]

CompoundR GroupIC50 (μM) on MCF7IC50 (μM) on HCC1954
8a 2,4-dihydroxy-5-isopropylphenyl0.81.2
8b 2,4-dihydroxyphenyl5.27.8
8c 2,5-dihydroxyphenyl11.515.3
8d 4-hydroxyphenyl>50>50
8n 2,4-dihydroxy-5-tert-butylphenyl0.91.1

From the data presented in Table 1, several key SAR insights can be drawn:

  • Resorcinol Moiety is Crucial: The presence of a 2,4-dihydroxyphenyl (resorcinol) group is critical for activity. Compound 8d , which lacks the hydroxyl group at the 2-position, is inactive.

  • Lipophilic Substituents at Position 5 Enhance Potency: The introduction of a bulky, lipophilic group at the 5-position of the resorcinol ring, such as an isopropyl (8a ) or a tert-butyl group (8n ), significantly enhances the antiproliferative activity, with IC50 values in the submicromolar range.[1] This suggests that this lipophilic group may be interacting with a hydrophobic pocket in the HSP90 ATP-binding site.

  • Stereochemistry Matters: The chiral center at the 4-position of the tetrahydrobenzisoxazole ring also influences activity. For the most active compound 8n , the (R)-enantiomer was found to be more potent than the (S)-enantiomer.[1]

Mechanism of Action as HSP90 Inhibitors

The lead compound, (R)-8n, has been shown to effectively suppress HSP90-related signaling pathways.[1] Treatment of HER2+ HCC1954 cancer cells with (R)-8n resulted in the degradation of key HSP90 client proteins, including HER2, EGFR, and c-MET, as well as mitogenic kinases like AKT and CDK4.[1] A hallmark of HSP90 inhibition is the compensatory upregulation of HSP70, which was also observed upon treatment with (R)-8n.[1] These molecular events culminate in cell cycle arrest at the G2/M phase and the induction of apoptosis, as evidenced by the cleavage of PARP.[1]

Below is a diagram illustrating the proposed mechanism of action for N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors.

HSP90_Inhibition_Pathway inhibitor N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide ((R)-8n) hsp90 HSP90 inhibitor->hsp90 Inhibition client_proteins Client Oncoproteins (HER2, EGFR, c-MET, AKT, CDK4) hsp90->client_proteins Chaperoning & Stability degradation Ubiquitin-Proteasome Degradation hsp90->degradation Inhibition leads to hsp70 HSP70 Upregulation hsp90->hsp70 Feedback Loop client_proteins->degradation apoptosis Apoptosis degradation->apoptosis cell_cycle_arrest G2/M Cell Cycle Arrest degradation->cell_cycle_arrest

Caption: Mechanism of HSP90 inhibition by N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides.

Comparison with γ-Secretase Modulators

Interestingly, a similar tetrahydrobenzisoxazole scaffold has been explored for its potential as a γ-secretase modulator (GSM) for the treatment of Alzheimer's disease.[4] While the core heterocyclic system is similar, the SAR for γ-secretase modulation differs significantly from that of HSP90 inhibition, highlighting the tunability of this scaffold for different biological targets.

In the case of GSMs, the focus of SAR studies was on the "right side" of the molecule, corresponding to the amide portion in the HSP90 inhibitors. For the GSMs, a key finding was that increasing the lipophilicity of this side chain generally led to improved in vitro activity and better blood-brain barrier permeability.[4] This contrasts with the specific requirement for a resorcinol moiety for potent HSP90 inhibition.

This comparison underscores the importance of the substituent attached to the core scaffold in dictating the biological activity and target selectivity.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are crucial. Below are representative protocols for the key assays used in the evaluation of N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors.

Synthesis of N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides

A key step in the synthesis of the title compounds is the Ritter reaction.[1][2]

Step-by-step Protocol:

  • Starting Material: The synthesis commences with 6,7-dihydrobenzo[d]isoxazol-4(5H)-ones.[1][2]

  • Ritter Reaction: The ketone is treated with a nitrile in the presence of a strong acid (e.g., sulfuric acid) to form the corresponding N-substituted amide.

  • Purification: The crude product is purified by column chromatography on silica gel.

Synthesis_Workflow start 6,7-dihydrobenzo[d]isoxazol-4(5H)-one ritter Ritter Reaction (Nitrile, Strong Acid) start->ritter product N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide ritter->product purification Column Chromatography product->purification final_product Purified Product purification->final_product

Caption: General synthetic workflow for N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides.

Cell Proliferation Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase to formazan. The amount of formazan produced is proportional to the number of viable cells.

Step-by-step Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF7, HCC1954) are seeded in 96-well plates at a density of 5,000 cells/well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for 72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Western Blot Analysis for HSP90 Client Proteins

Principle: This technique is used to detect specific proteins in a sample of tissue homogenate or extract.

Step-by-step Protocol:

  • Cell Lysis: Treated cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., HER2, AKT, HSP70, PARP) followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide scaffold represents a promising starting point for the development of novel therapeutics, particularly HSP90 inhibitors for cancer treatment. The SAR studies have clearly demonstrated the importance of the amide substituent, with a 2,4-dihydroxy-5-alkylphenyl group being optimal for potent antiproliferative activity. The lead compound, (R)-8n, exhibits excellent in vitro activity and a well-defined mechanism of action.

Future research in this area could focus on:

  • Optimization of Pharmacokinetic Properties: While the in vitro potency is high, further modifications may be necessary to improve the in vivo efficacy, metabolic stability, and oral bioavailability.

  • Exploration of Other Cancer Types: The efficacy of these compounds should be evaluated against a broader panel of cancer cell lines to identify other potential indications.

  • Combination Therapies: Investigating the synergistic effects of these HSP90 inhibitors with other established anticancer drugs could lead to more effective treatment regimens.

  • SAR of the Tetrahydrobenzisoxazole Core: While the amide substituent has been extensively studied, a more systematic exploration of modifications to the heterocyclic core could yield further improvements in potency and selectivity.

By leveraging the insights from the SAR studies presented in this guide, researchers can continue to design and synthesize novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides with enhanced therapeutic potential.

References

  • Varabyeva, N. A., et al. (2025). Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation. RSC Medicinal Chemistry, 16(6). [Link]

  • Varabyeva, N. A., et al. (2025). Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation. ResearchGate. [Link]

  • Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation. National Institutes of Health. [Link]

  • Ye, Y., et al. (2013). Discovery of a Tetrahydrobenzisoxazole Series of γ-Secretase Modulators. ACS Medicinal Chemistry Letters, 4(4), 424–428. [Link]

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Validation

A Comparative Analysis of Synthetic Routes to 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine: A Guide for Medicinal Chemists

Introduction 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine is a crucial drug intermediate, serving as a versatile scaffold in the synthesis of a wide array of pharmacologically active compounds.[1] Its rigid, bicyclic struc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine is a crucial drug intermediate, serving as a versatile scaffold in the synthesis of a wide array of pharmacologically active compounds.[1] Its rigid, bicyclic structure and the presence of a primary amine offer multiple points for chemical modification, making it a valuable building block in drug discovery programs. This guide provides a comparative analysis of two distinct synthetic routes to this key intermediate, offering insights into the strategic advantages and potential challenges of each approach. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable synthetic strategy for their specific needs.

Route 1: Functionalization of a Pre-formed Isoxazole Core via Reductive Amination of a Ketone Intermediate

This initial approach focuses on the construction of the tetrahydrobenzo[d]isoxazole core followed by the introduction of the amine functionality at the C-5 position. The key intermediate in this strategy is the corresponding ketone, 4,5,6,7-tetrahydrobenzo[d]isoxazol-5-one.

Reaction Pathway

Route 1 A Cyclohexane-1,3-dione C 6,7-Dihydrobenzo[d]isoxazol-4(5H)-one A->C Base-mediated cyclocondensation B 3-Chloro-3-(hydroxyimino)propanoate B->C D 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-one C->D Isomerization E 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-one Oxime D->E Hydroxylamine F 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine E->F Reduction

Caption: Synthetic pathway for Route 1.

Mechanistic Insights and Experimental Considerations

The synthesis commences with a base-mediated cyclocondensation of cyclohexane-1,3-dione with a suitable C-chlorooxime derivative to form the isoxazole ring. This is followed by isomerization to the desired ketone, oximation, and subsequent reduction to the target amine.

A plausible starting point for this route is the synthesis of 6,7-dihydrobenzo[d]isoxazol-4(5H)-one from readily available precursors. While direct synthesis of the 5-one is less commonly reported, its 4-one isomer is accessible and can potentially be isomerized. A key step in this route is the introduction of the nitrogen functionality at the C-5 position. This is strategically achieved through the formation of an oxime from the corresponding ketone, followed by a reduction step.

Experimental Protocol

Step 1: Synthesis of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-one

A detailed procedure for the synthesis of the 4-one isomer has been described.[2] Isomerization to the 5-one can be explored under acidic or basic conditions, leveraging the thermodynamic stability of the resulting conjugated system.

Step 2: Oximation of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-one

  • To a solution of 4,5,6,7-tetrahydrobenzo[d]isoxazol-5-one (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime. Purify by column chromatography if necessary.

Step 3: Reduction of the Oxime to 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine

  • Dissolve the oxime (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent, for example, zinc dust in acetic acid or catalytic hydrogenation (e.g., H2, Pd/C).

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture to remove the catalyst or inorganic salts.

  • Neutralize the filtrate with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the resulting amine by column chromatography or crystallization.

Route 2: Isoxazole Ring Formation on a Pre-functionalized Cyclohexane Scaffold

This alternative strategy involves the construction of the isoxazole ring onto a cyclohexane precursor that already possesses the key amine functionality, albeit in a protected form. This approach offers a different strategic paradigm, focusing on the late-stage formation of the heterocyclic core.

Reaction Pathway

Route 2 G 4-Aminocyclohexanone H Protected 4-Aminocyclohexanone G->H Protection (e.g., Boc) I α-Formyl Protected 4-Aminocyclohexanone H->I Formylation J Protected 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine I->J Hydroxylamine (Cyclization) K 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine J->K Deprotection

Caption: Synthetic pathway for Route 2.

Mechanistic Insights and Experimental Considerations

This route commences with the protection of the amino group of commercially available 4-aminocyclohexanone. The α-position to the ketone is then functionalized, for instance, by formylation, to introduce the necessary carbon atom for the isoxazole ring. Subsequent reaction with hydroxylamine leads to the cyclization and formation of the isoxazole ring. The final step involves the deprotection of the amine to yield the target product. A key advantage of this route is the early introduction of the crucial amine functionality, potentially avoiding issues with regioselectivity in the functionalization of the pre-formed isoxazole core.

Experimental Protocol

Step 1: Protection of 4-Aminocyclohexanone

  • Dissolve 4-aminocyclohexanone hydrochloride (1.0 eq) in a mixture of dioxane and water.

  • Add sodium carbonate (2.5 eq) and di-tert-butyl dicarbonate (Boc)2O (1.1 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the Boc-protected aminoketone.

Step 2: α-Formylation of Protected 4-Aminocyclohexanone

  • To a solution of the Boc-protected aminoketone (1.0 eq) in dry THF at 0 °C, add a base such as sodium hydride (1.2 eq).

  • After stirring for 30 minutes, add ethyl formate (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

  • Dry and concentrate the organic layer to yield the α-formylated product, which may exist in its enol form.

Step 3: Cyclization to form the Protected Tetrahydrobenzo[d]isoxazol-5-amine

  • Dissolve the α-formylated ketone (1.0 eq) in ethanol.

  • Add hydroxylamine hydrochloride (1.2 eq) and a base such as pyridine (1.5 eq).

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent.

  • Wash, dry, and concentrate the organic layer. Purify the product by column chromatography.

Step 4: Deprotection to Yield 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine

  • Dissolve the Boc-protected intermediate in a suitable solvent such as dichloromethane or dioxane.

  • Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

  • Stir at room temperature for 1-2 hours.

  • Remove the solvent and excess acid under reduced pressure.

  • The product can be isolated as the corresponding salt or neutralized and extracted as the free base.

Comparative Analysis

FeatureRoute 1: Functionalization of Isoxazole CoreRoute 2: Isoxazole Ring Formation on Cyclohexane Scaffold
Starting Materials Cyclohexane-1,3-dione, C-chlorooxime4-Aminocyclohexanone
Key Transformation Reductive amination of a ketoneIsoxazole ring formation via cyclization
Regioselectivity Potential for mixture of isomers during aminationControlled by the position of the protected amine
Protecting Groups May not be necessaryRequired for the amine functionality
Number of Steps Potentially shorter if ketone is readily availableGenerally involves more steps
Overall Yield Dependent on the efficiency of aminationCan be higher due to better control of regiochemistry
Scalability Reductive amination is generally scalableProtection/deprotection steps can add complexity on a larger scale

Senior Application Scientist's Recommendation

Both synthetic routes present viable pathways to 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine. The choice between them will largely depend on the specific project requirements, available resources, and the scale of the synthesis.

Route 1 is conceptually more direct, particularly if the 5-keto intermediate can be synthesized efficiently and with high purity. The main challenge lies in the regioselective introduction of the amine at the C-5 position. If conditions for the direct amination or a highly efficient reductive amination of the 5-ketone are established, this route could be advantageous in terms of step economy.

Route 2 offers superior control over the regiochemistry of the final product by introducing the amine functionality at an early stage. While this route involves more steps, including protection and deprotection, the individual transformations are generally high-yielding and well-established in organic synthesis. For the synthesis of a diverse library of analogues where the amine position is critical, this route provides a more robust and reliable approach.

For initial exploratory work and small-scale synthesis, Route 2 is recommended due to its predictable regiochemical outcome. For process development and large-scale synthesis, a thorough investigation into the efficiency and selectivity of the key amination step in Route 1 would be warranted to potentially shorten the overall synthetic sequence.

References

  • Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)
  • The synthetic and therapeutic expedition of isoxazole and its analogs. (Link not available)
  • General structure of 6,7‐dihydrobenzo[d]isoxazol‐4(5H)‐ones. (Link not available)
  • 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride | Drug Intermedi
  • 1,3-Dipolar cycloaddition - Wikipedia. [Link]

  • Hofmann and Curtius Rearrangements - Organic Chemistry Tutor. (Link not available)
  • The Hofmann and Curtius Rearrangements - Master Organic Chemistry. [Link]

  • Synthesis of 5,6-dihydro-4H-benzo[d]isoxazol-7-one and 5,6-dihydro-4H-isoxazolo - SciSpace. (Link not available)
  • Curtius rearrangement - Wikipedia. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (Link not available)
  • Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC. [Link]

  • Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds - Beilstein Journals. [Link]

  • Huisgen 1,3-Dipolar Cycloaddition - Organic Chemistry Portal. [Link]

  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC - PubMed Central. [Link]

  • Hofmann and Curtius Rearrangements - YouTube. [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - Beilstein Journals. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose - Preprints.org. (Link not available)
  • TfOH-Promoted Decyanative Cyclization toward the Synthesis of 2,1-Benzisoxazoles. (Link not available)
  • 1,3-dipolar cycloaddition reactions - YouTube. [Link]

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. [Link]

  • 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine - PMC. [Link]

  • Synthesis and Biological Evaluation of 2-(4,5,6,7-Tetrahydrobenzo[c]Isoxazol-3-yl)-4H-Chromen-4-Ones - Radhabai Kale Mahila Mahavidyalaya Ahmednagar. (Link not available)
  • 4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogues of THIP. Synthesis and biological activity - PubMed. [Link]

  • A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides - NIH. [Link]

  • Conversion of the isoxazol‐5(4H)‐ones 2 b–j into the trisubstituted pyrroles. (Link not available)
  • Supporting Information Efficient Conversion of Aromatic Amines into Azides: A One-Pot Synthesis of Triazole Linkages. (Link not available)
  • Synthesis of 4-(2-hydroxyphenyl)-5,6,7,8-tetrahydroisoxazolo[5,4-b]chromene-5(4H)-ones. (Link not available)
  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC. [Link]

  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PubMed Central. [Link]

  • A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides. [Link]

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Comparative

A Comparative Guide to the Efficacy of Tetrahydrobenzisoxazole-Based Anticancer Agents: In Vitro Promise vs. In Vivo Reality

The relentless pursuit of novel anticancer therapeutics has led researchers to explore a diverse chemical landscape. Among the promising scaffolds, the isoxazole moiety and its derivatives have garnered significant atten...

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel anticancer therapeutics has led researchers to explore a diverse chemical landscape. Among the promising scaffolds, the isoxazole moiety and its derivatives have garnered significant attention for their broad pharmacological activities.[1] This guide provides an in-depth comparison of the in vitro and in vivo efficacy of tetrahydrobenzisoxazole-based compounds and their structural relatives, offering a critical perspective for researchers, scientists, and drug development professionals. We will delve into the experimental data that underpins their anticancer potential, dissect the methodologies used for their evaluation, and explore the critical transition from controlled laboratory settings to complex biological systems.

Part 1: In Vitro Efficacy - Potency in the Petri Dish

The initial screening of any potential anticancer agent begins with in vitro studies. These cell-based assays are fundamental to determining a compound's cytotoxic potential, its mechanism of action at a cellular level, and its selectivity for cancer cells over healthy ones. Numerous studies have highlighted the promise of benzisoxazole derivatives against various cancer cell lines.

A notable example is the compound 3-(1-((3-(3(Benzyloxy)-4-methoxyphenyl)- 4,5-dihydroisoxazole-5-yl)methyl)piperidine-4-yl)6-fluorobenzo[d] isoxazole, hereafter referred to as Compound 7e.[1] This derivative has demonstrated significant pro-apoptotic and angio-inhibitory activity, particularly against Triple-Negative Breast Cancer (TNBC), a notoriously aggressive and difficult-to-treat cancer subtype.[1]

Quantitative In Vitro Data Summary

The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency.

CompoundCancer Cell Line(s)Assay TypeKey Findings (IC50)Observed Mechanism of ActionReference
Compound 7eMDAMB-231 (TNBC)MTT AssayAverage IC50: 50.36 ± 1.7 µMInduces apoptosis (81.3% cell death), inhibits cell migration, inhibits Metastasis-Associated protein 1 (MTA1).[1]
Various Benzothiazole DerivativesA549, Colo205, MCF-7, U937, HeLa, HT-29, H460, MDA-MB-231MTT AssayIC50 values range from nanomolar to micromolar concentrations (e.g., 0.024 µM for one derivative against HT-29).Inhibition of tubulin polymerization, topoisomerase inhibition, induction of apoptosis.[2][3][4]
Mebendazole (a Benzimidazole)MDA-MB-231 (TNBC), Radiotherapy-Resistant MDA-MB-231Colony Formation, Scratch Wound Healing, Matrigel InvasionEffective at 0.5 and 1 µMInduces DNA damage, cell cycle arrest, downregulates cancer stem cell markers.[5]
Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing the cytotoxic effects of a compound on cancer cells. Its principle lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the tetrahydrobenzisoxazole-based agent in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizing the Mechanism: Cellular Signaling Pathway

Many isoxazole-based compounds exert their effects by inducing apoptosis (programmed cell death) and arresting the cell cycle. The diagram below illustrates a simplified pathway often implicated.

G cluster_cell Cancer Cell Agent Tetrahydrobenzisoxazole Agent MTA1 MTA1 Protein Agent->MTA1 Inhibits p53 p53 (Tumor Suppressor) Agent->p53 Upregulates Proliferation Cell Proliferation & Migration MTA1->Proliferation Promotes Bax Bax (Pro-Apoptotic) p53->Bax Activates Caspases Caspase Cascade Bax->Caspases Initiates Apoptosis Apoptosis (Cell Death) Caspases->Apoptosis Executes

Caption: Cellular mechanism of a benzisoxazole agent.

Part 2: In Vivo Efficacy - The Whole Organism Response

While in vitro data are crucial for initial screening, they cannot replicate the complex environment of a living organism. In vivo studies, typically conducted in animal models, are essential to evaluate a drug's pharmacokinetics (how the body processes the drug), pharmacodynamics (what the drug does to the body), overall efficacy, and safety profile.

Studies on benzisoxazole derivatives have shown a promising translation from in vitro to in vivo models. For instance, Compound 7e not only demonstrated cellular cytotoxicity but also led to the regression of tumor activity in animal models, primarily through the inhibition of neovascularization (the formation of new blood vessels that feed a tumor) and by inducing apoptosis.[1]

Quantitative In Vivo Data Summary

Efficacy in animal models is assessed by measuring tumor growth inhibition, reduction in metastasis, and overall survival.

CompoundAnimal ModelCancer TypeKey FindingsToxicityReference
Compound 7eCorneal micropocket assay, Peritoneal angiogenesis assay(Models for angiogenesis)Significant inhibition of neovascularization, inferred regression of tumor activity.Not specified.[1]
Mebendazole (MBZ)Xenograft mouse model (MDA-MB-231 cells)Triple-Negative Breast Cancer10 mg/kg daily dose significantly decreased tumor volume and lung metastasis.No observed liver or kidney toxicity; no effect on body weight.[5]
Fenbendazole (FBZ)Xenograft mouse model (Ovarian cancer cells)Ovarian CancerOral administration effectively inhibited tumor growth.No significant difference in body weight between treated and control groups.[6]
Experimental Protocol: Xenograft Tumor Model

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for preclinical in vivo testing.

Methodology:

  • Cell Preparation: Culture human cancer cells (e.g., A2780 ovarian cancer cells) to a sufficient number. Harvest and resuspend the cells in a sterile medium, often mixed with Matrigel to support tumor formation.

  • Animal Implantation: Subcutaneously inject a specific number of cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

  • Randomization and Treatment: Once tumors reach the target size, randomly assign mice to treatment and control groups.

  • Drug Administration: Administer the tetrahydrobenzisoxazole-based agent via the determined route (e.g., oral gavage, intraperitoneal injection) at a specific dose and schedule. The control group receives the vehicle.

  • Efficacy and Toxicity Monitoring: Continue to measure tumor volume and mouse body weight throughout the study. Observe the animals for any signs of toxicity.

  • Endpoint Analysis: At the end of the study (due to tumor size limits or a set time point), euthanize the mice. Excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

Visualizing the Process: In Vivo Experimental Workflow

The diagram below outlines the typical workflow for an in vivo xenograft study.

G cluster_workflow In Vivo Xenograft Workflow A 1. Human Cancer Cell Culture B 2. Implantation into Immunocompromised Mice A->B C 3. Tumor Growth to Palpable Size B->C D 4. Randomization into Control & Treatment Groups C->D E 5. Drug Administration D->E F 6. Monitor Tumor Volume & Animal Health E->F G 7. Endpoint: Tumor Excision & Analysis F->G

Caption: Standard workflow for a xenograft mouse model study.

Part 3: Bridging the Gap - From Benchtop to Bedside

A critical aspect of drug development is the correlation, or often lack thereof, between in vitro and in vivo results. While a compound might show high potency in a petri dish, its journey through a living organism presents numerous challenges that can diminish its efficacy.

Key Discrepancies and Translational Challenges:

  • Bioavailability and Metabolism: A major hurdle for many promising drug candidates is poor bioavailability.[7] After administration, a compound must be absorbed, distributed to the tumor site, and remain in its active form. The body's metabolic processes can rapidly break down or alter the compound, preventing it from reaching its target.

  • Tumor Microenvironment: In vitro models are a significant oversimplification. They lack the complex, three-dimensional tumor microenvironment, which includes stromal cells, immune cells, and an intricate network of blood vessels that can affect drug penetration and response.[8]

  • Toxicity: A compound may be highly effective at killing cancer cells but also exhibit unacceptable toxicity to healthy tissues, a factor that can only be assessed in vivo.[5]

The transition from demonstrating in vitro activity to achieving in vivo efficacy is a stringent filter in the drug discovery pipeline. Tetrahydrobenzisoxazole-based agents, like all novel therapeutics, must successfully navigate this gap to be considered viable clinical candidates.

Visualizing the Drug Discovery Funnel

This diagram illustrates the progression from initial in vitro screening to more complex in vivo validation.

G cluster_pipeline Drug Discovery & Development Pipeline A In Vitro Screening (High-Throughput Assays, Cytotoxicity) B In Vitro Mechanistic Studies (Apoptosis, Cell Cycle, Western Blot) A->B Hit Identification C In Vivo Efficacy Models (Xenografts, Orthotopic Models) B->C Lead Optimization D In Vivo Safety & Toxicology (Dose Escalation, Organ Function) C->D Preclinical Validation E Clinical Trials D->E Clinical Candidate

Caption: The drug discovery pipeline from in vitro to in vivo.

Conclusion

The body of evidence for tetrahydrobenzisoxazole-based compounds and their relatives demonstrates clear anticancer potential. Their ability to induce apoptosis, inhibit cell migration, and suppress angiogenesis has been validated in both in vitro and in vivo settings.[1] The successful translation of efficacy from cell cultures to animal models, as seen with compounds like 7e and related benzimidazole drugs, underscores the promise of this chemical scaffold.[1][5][6]

However, the journey of drug development is long and fraught with challenges. The discrepancies between controlled in vitro environments and complex in vivo systems highlight the necessity for rigorous, multi-faceted testing. Future research should focus on optimizing the pharmacokinetic properties of these agents to enhance their bioavailability and tumor-site delivery, thereby maximizing their therapeutic window. The continued exploration of these compounds offers an attractive path toward developing novel, multi-targeted therapies for aggressive cancers.

References

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  • Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. PMC - NIH. Available at: [Link]

  • Synthesis and evaluation of in vitro antioxidant, anticancer, and antibacterial properties of new benzylideneiminophenylthiazole analogues. PMC - NIH. Available at: [Link]

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. NIH. Available at: [Link]

  • Enhanced anti-tumor activity of fenbendazole was observed upon... ResearchGate. Available at: [Link]

  • Anticancer Effect of Benzimidazole Derivatives, Especially Mebendazole, on Triple-Negative Breast Cancer (TNBC) and Radiotherapy-Resistant TNBC In Vivo and In Vitro. PMC - NIH. Available at: [Link]

  • Synthesis, characterization and in vitro anticancer activity of thiabendazole-derived 1,2,3-triazole derivatives. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Benzothiazole derivatives as anticancer agents. PubMed. Available at: [Link]

  • Mebendazole Increases Anticancer Activity of Radiotherapy in Radiotherapy-Resistant Triple-Negative Breast Cancer Cells by Enhancing Natural Killer Cell-Mediated Cytotoxicity. PubMed. Available at: [Link]

  • (PDF) Benzothiazole derivatives as anticancer agents. ResearchGate. Available at: [Link]

  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biomedical and Pharmacology Journal. Available at: [Link]

  • Anticancer drugs mechanism of action. YouTube. Available at: [Link]

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers. Available at: [Link]

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Validation

A Researcher's Guide to the Kinase Selectivity Profile of N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides: An Indirect Mechanism via HSP90 Inhibition

In the intricate world of drug discovery, particularly in oncology, the selectivity of a small molecule inhibitor is a critical determinant of its therapeutic window and potential for clinical success. This guide delves...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, particularly in oncology, the selectivity of a small molecule inhibitor is a critical determinant of its therapeutic window and potential for clinical success. This guide delves into the kinase selectivity profile of a novel class of compounds, N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides. Contrary to a direct interaction with the kinase active site, these molecules exert their influence on a curated set of kinases through the inhibition of Heat Shock Protein 90 (HSP90), a molecular chaperone essential for the stability and function of numerous oncogenic proteins, including a significant number of kinases.

This guide will provide a comprehensive comparison of derivatives within this chemical series, supported by experimental data, and elucidate the methodologies to assess their indirect kinase-modulating effects. We will explore the causality behind the experimental designs and provide actionable protocols for researchers in the field.

The Central Role of HSP90 in Kinase Stability

HSP90 is a ubiquitously expressed molecular chaperone that plays a pivotal role in maintaining cellular homeostasis by ensuring the proper folding, stability, and activity of a diverse array of "client" proteins. A significant portion of the HSP90 clientele, or "chaperonome," consists of signaling proteins, including a multitude of protein kinases that are often implicated in cancer progression. These client kinases are critically dependent on HSP90 for their conformational maturation and stability.

The inhibition of HSP90 presents an attractive therapeutic strategy. By disrupting the HSP90-client kinase interaction, inhibitor molecules can induce the degradation of these kinases, leading to a simultaneous blockade of multiple oncogenic signaling pathways. This multi-pronged attack can be particularly effective in cancers that are driven by a reliance on these client kinases.

The N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide scaffold has been identified as a promising chemotype for the development of novel HSP90 inhibitors.[1][2][3] The antiproliferative activity of these compounds is directly linked to their ability to inhibit HSP90, which in turn leads to the degradation of key oncogenic client kinases.

Comparative Analysis of N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide Derivatives

A study detailing the design, synthesis, and biological evaluation of a series of N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide derivatives revealed their potent antiproliferative effects against breast cancer cell lines, specifically ERα+ MCF7 and HER2+ HCC1954.[1][2] The lead compounds from this series demonstrated submicromolar IC50 values. The primary mechanism of action was confirmed to be the inhibition of HSP90.

Antiproliferative Activity

The antiproliferative effects of these compounds were evaluated in breast cancer cell lines, with several derivatives showing significant activity. The IC50 values for selected compounds are presented in Table 1.

CompoundMCF7 IC50 (µM)HCC1954 IC50 (µM)
8a < 11-10
8n < 1< 1
(R)-8n Not Reported< 1
(S)-8n Not Reported1-10

Table 1: Antiproliferative activity of selected N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide derivatives in breast cancer cell lines. Data extracted from Varabyeva et al.[1]

Notably, compound 8n emerged as a particularly potent derivative. Subsequent chiral separation and testing of its enantiomers revealed that the (R)-enantiomer, (R)-8n , was the more active form.[1][2]

Indirect Kinase Selectivity Profile via HSP90 Inhibition

The "kinase selectivity" of these compounds is a direct consequence of their primary activity against HSP90. The inhibition of HSP90 leads to the degradation of its client kinases. The study focused on the HER2+ HCC1954 cell line to probe the effects of the most active compound, (R)-8n , on key oncoreceptors and mitogenic kinases.

Treatment of HCC1954 cells with (R)-8n resulted in a pronounced suppression of several key kinases that are known HSP90 clients:

  • HER2 (ErbB2): A receptor tyrosine kinase that is a key driver in HER2-positive breast cancer.

  • EGFR: Epidermal Growth Factor Receptor, another important receptor tyrosine kinase in many cancers.

  • c-MET: The receptor for hepatocyte growth factor, implicated in tumor growth and metastasis.

  • AKT: A serine/threonine kinase that is a central node in cell survival and proliferation pathways.

  • CDK4: Cyclin-dependent kinase 4, a key regulator of the cell cycle.[1]

The inhibition of HSP90 by (R)-8n was further validated by the observed upregulation of HSP70, a well-established pharmacodynamic marker of HSP90 inhibition.[2]

The following diagram illustrates the mechanism of action of N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides.

HSP90_Inhibition_Pathway cluster_cell Cancer Cell HSP90 HSP90 ClientKinases Client Kinases (HER2, EGFR, c-MET, AKT, CDK4) HSP90->ClientKinases Chaperones & Stabilizes Degradation Ubiquitin-Proteasome Degradation HSP90->Degradation Proliferation Cell Proliferation & Survival ClientKinases->Proliferation Promotes ClientKinases->Degradation Degraded when HSP90 is inhibited Inhibitor N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide ((R)-8n) Inhibitor->HSP90 Inhibits

Caption: Mechanism of action of N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides.

Experimental Protocols: Assessing Indirect Kinase Inhibition

To determine the effect of the N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide derivatives on client kinase stability, immunoblotting (Western blotting) is the gold-standard technique. This method allows for the quantification of changes in the protein levels of specific kinases following compound treatment.

Protocol: Immunoblotting for Client Kinase Degradation

This protocol is designed to be a self-validating system. The inclusion of a loading control (e.g., β-actin or GAPDH) is crucial for ensuring equal protein loading between samples, thus validating the observed changes in client protein levels. The upregulation of HSP70 serves as a positive control for HSP90 inhibition.

Materials:

  • HCC1954 cells (or other relevant cancer cell line)

  • Cell culture medium and supplements

  • N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide compounds (e.g., (R)-8n)

  • DMSO (vehicle control)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-HER2, anti-EGFR, anti-c-MET, anti-AKT, anti-CDK4, anti-HSP70, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate HCC1954 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the test compound (e.g., 0.1, 1, 10 µM of (R)-8n) or DMSO as a vehicle control for 24-48 hours.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest (e.g., anti-HER2) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Strip and re-probe the membrane with other primary antibodies, including the loading control.

Experimental Workflow Diagram

Immunoblotting_Workflow A 1. Cell Culture & Treatment (e.g., HCC1954 cells + (R)-8n) B 2. Cell Lysis (RIPA Buffer) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation by Size) C->D E 5. Western Blot (Transfer to PVDF Membrane) D->E F 6. Antibody Incubation (Primary & Secondary) E->F G 7. Detection (ECL & Imaging) F->G H 8. Data Analysis (Quantify Band Intensity) G->H

Caption: Workflow for Immunoblotting to Assess Client Kinase Levels.

Alternative Methodologies for Kinase Selectivity Profiling

While immunoblotting is a direct way to assess the impact of HSP90 inhibitors on client kinase levels, other techniques can provide a broader understanding of a compound's kinase selectivity. These are generally applicable to direct kinase inhibitors but can be used to confirm that the N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides do not have significant off-target direct kinase interactions.

  • Kinase Selectivity Profiling Systems: Commercially available panels, such as those from Promega, allow for the screening of inhibitors against a broad range of kinases in a high-throughput format.[4][5] These systems typically use luminescence-based assays to measure kinase activity.

  • Differential Scanning Fluorimetry (DSF): This technique measures the thermal stability of a protein upon ligand binding.[6] It can be used to screen for compound binding to a panel of kinases without the need for an activity assay.

  • Microfluidic Mobility Shift Assays: These assays provide a quantitative measure of kinase activity and inhibition in a high-throughput format.[7]

Conclusion and Future Directions

The N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide series represents a promising class of HSP90 inhibitors with potent antiproliferative activity in breast cancer models.[1][2][3] Their kinase selectivity profile is a direct consequence of their primary mechanism of action, leading to the degradation of a specific subset of HSP90-dependent kinases. The lead compound, (R)-8n , effectively downregulates key oncoreceptors and mitogenic kinases, including HER2, EGFR, c-MET, AKT, and CDK4.[1]

Future investigations should focus on a broader characterization of the client proteome affected by these compounds to fully understand their cellular effects. While the current data strongly supports an indirect mechanism of kinase modulation, comprehensive kinome-wide screening using cell-free assays could formally exclude any significant direct off-target kinase interactions, further solidifying the selectivity profile of this promising compound class.

References

  • Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in molecular biology (Clifton, N.J.), 795, 109–118. [Link]

  • Wichmann, J., & Grote-Hoon, G. (2016). Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays. In Methods in Molecular Biology (Vol. 1386, pp. 119–132). Humana Press. [Link]

  • Varabyeva, N. A., Scherbakov, A. M., Salnikova, D. I., Sorokin, D. V., Khamidullina, A. I., Mikhaylova, A. L., ... & Piven, Y. A. (2025). Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation. RSC Medicinal Chemistry. [Link]

  • Varabyeva, N. A., Scherbakov, A. M., Salnikova, D. I., Sorokin, D. V., Khamidullina, A. I., Mikhaylova, A. L., ... & Piven, Y. A. (2025). Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation. RSC Publishing. [Link]

  • Promega Corporation. (n.d.). Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. ResearchGate. [Link]

  • Varabyeva, N. A., Scherbakov, A. M., Salnikova, D. I., Sorokin, D. V., Khamidullina, A. I., Mikhaylova, A. L., ... & Piven, Y. A. (2025). Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation. ResearchGate. [Link]

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Comparative

A Guide to Ensuring Reproducibility in the Synthesis and Characterization of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Importance of a Well-Characterized Intermediate 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride serves as a key building block in...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Importance of a Well-Characterized Intermediate

4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2][3] The isoxazole scaffold is of significant interest in medicinal chemistry due to its presence in numerous bioactive compounds.[4][5] The purity, stability, and comprehensive characterization of this intermediate are paramount to ensuring the quality, efficacy, and safety of the final drug product. This guide will detail a proposed synthetic route and a thorough analytical validation plan to establish a reproducible and reliable process.

Proposed Synthetic Pathway and Experimental Protocol

While specific literature on the synthesis of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride is scarce, a plausible and efficient route can be devised based on established methods for creating substituted isoxazoles.[6][7][8][9] The following protocol is a proposed method that leverages a classical approach involving the reaction of a β-dicarbonyl compound with hydroxylamine, followed by subsequent functional group manipulations.

Experimental Workflow: Proposed Synthesis

A Step 1: Synthesis of the Isoxazole Core (e.g., via reaction of a diketone with hydroxylamine) B Step 2: Introduction of the Amine Functionality (e.g., reductive amination of a ketone precursor) A->B Functionalization C Step 3: Salt Formation (Treatment with HCl) B->C Protonation D Step 4: Purification and Isolation (e.g., recrystallization) C->D Purification E Final Product: 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride D->E Isolation

Caption: Proposed synthetic workflow for 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride.

Detailed Step-by-Step Protocol:

Step 1: Synthesis of 6,7-Dihydrobenzo[d]isoxazol-4(5H)-one

  • To a solution of 1,3-cyclohexanedione (1 equivalent) in a suitable solvent such as ethanol, add hydroxylamine hydrochloride (1.1 equivalents) and a base (e.g., sodium acetate, 1.5 equivalents).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Reductive Amination to form 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine

  • Dissolve the 6,7-Dihydrobenzo[d]isoxazol-4(5H)-one (1 equivalent) in a suitable solvent like methanol.

  • Add ammonium acetate (10 equivalents) and a reducing agent such as sodium cyanoborohydride (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an appropriate organic solvent.

  • Dry the combined organic layers and concentrate under reduced pressure.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the crude amine from the previous step in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

Analytical Method Validation: A Cornerstone of Reproducibility

To ensure that the synthesized intermediate is consistently of high quality, a comprehensive validation of the analytical methods used for its characterization is essential.[10][11][12][13][14] This process provides documented evidence that the analytical procedures are suitable for their intended purpose.

Key Analytical Techniques and Validation Parameters:
Analytical TechniqueValidation ParameterAcceptance Criteria
HPLC (Purity) Specificity, Linearity, Range, Accuracy, Precision (Repeatability and Intermediate), LOD, LOQBaseline resolution of the main peak from impurities. Correlation coefficient (r²) > 0.99. Recovery of 98-102%. RSD < 2%.
¹H and ¹³C NMR Structural ConfirmationChemical shifts, coupling constants, and integration consistent with the proposed structure.
Mass Spectrometry Molecular Weight ConfirmationObserved m/z value within ± 0.1 Da of the calculated molecular weight.
FTIR Functional Group IdentificationPresence of characteristic absorption bands for amine, C=N, and other relevant functional groups.
Experimental Workflow: Analytical Method Validation

cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) A HPLC Method Optimization (Mobile Phase, Column, Flow Rate) B Specificity (Peak Purity) A->B C Linearity & Range B->C D Accuracy (% Recovery) C->D E Precision (Repeatability & Intermediate) D->E F LOD & LOQ E->F G Validated HPLC Method for Routine Analysis F->G Method Implementation

Caption: Workflow for the validation of an HPLC method for purity determination.

Comparative Analysis of Synthetic Alternatives

While the proposed route is robust, other synthetic strategies for constructing the isoxazole ring system exist and should be considered for optimization and scale-up.

Synthetic ApproachAdvantagesDisadvantages
[3+2] Cycloaddition High regioselectivity, milder reaction conditions possible.[8]May require the synthesis of nitrile oxides, which can be unstable.
Electrophilic Cyclization Good for creating highly substituted isoxazoles, tolerates a wide range of functional groups.[6][9]May require multi-step synthesis of the starting alkyne precursor.
Microwave-Assisted Synthesis Significant reduction in reaction time, often leads to higher yields.[7]Requires specialized equipment, optimization of microwave parameters can be time-consuming.

The choice of synthetic route will depend on factors such as available starting materials, desired scale, and equipment availability. A thorough evaluation of each route's efficiency, cost-effectiveness, and impurity profile is recommended.

Conclusion: Establishing a New Standard

This guide provides a comprehensive framework for the reproducible synthesis and characterization of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride. By implementing a well-defined synthetic protocol and a rigorously validated set of analytical methods, researchers can ensure the consistent quality of this critical intermediate. The principles outlined here serve as a robust starting point for any laboratory working with this or similar molecules, ultimately contributing to the reliability and success of drug discovery and development programs.

References

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (URL: )
  • 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride | Drug Intermedi
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (URL: )
  • Validating Analytical Methods in Pharmaceuticals - Pharmuni. (URL: )
  • Analytical method valid
  • 4,5,6,7-Tetrahydrobenzoisoxazol-5-amine (hydrochloride) | Hammond Cell Tech. (URL: )
  • Validation of Analytical Methods: A Review - Gavin Publishers. (URL: )
  • 4,5,6,7-Tetrahydrobenzoisoxazol-5-amine (hydrochloride) | All Things Stem Cell. (URL: )
  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. (URL: )
  • Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)
  • The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC - NIH. (URL: )
  • Recent Progresses in the Synthesis of Functionalized Isoxazoles | Request PDF. (URL: )
  • (PDF)
  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC - NIH. (URL: )
  • The synthesis of highly substituted isoxazoles by electrophilic cycliz

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Validation

A Comparative Guide to Novel GABA Uptake Inhibitors: Benchmarking Against 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine Analogs

Introduction: The Critical Role of GABA Transporters in Neuronal Inhibition Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in mai...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of GABA Transporters in Neuronal Inhibition

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the delicate balance between neuronal excitation and inhibition. The precise control of GABA concentration in the synaptic cleft is paramount for normal brain function. This regulation is largely mediated by a family of sodium- and chloride-dependent GABA transporters (GATs) located on the plasma membranes of both neurons and glial cells.[1] These transporters actively remove GABA from the extracellular space, thereby terminating its inhibitory signal.

Four distinct GAT subtypes have been identified: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1).[1] GAT1 is predominantly found on presynaptic neurons and is responsible for the majority of GABA reuptake, making it a key target for therapeutic intervention in conditions characterized by neuronal hyperexcitability, such as epilepsy.[2][3] GAT3 is primarily expressed on astrocytes, and its inhibition is thought to indirectly potentiate neuronal GABA levels.[1] The differential localization and function of these subtypes offer opportunities for the development of selective inhibitors to fine-tune GABAergic neurotransmission with potentially fewer side effects.

For years, analogs of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine (exo-THPO) have served as a valuable chemical scaffold for developing GAT inhibitors, particularly those with selectivity for GAT1. This guide provides a comprehensive framework for benchmarking new GABA uptake inhibitors against this established class of compounds. We will delve into the structure-activity relationships of exo-THPO analogs, introduce a novel GAT3-selective inhibitor, SR-THAP, for comparison, and provide detailed experimental protocols for their head-to-head evaluation.

The Benchmark: 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine (exo-THPO) Analogs

The exo-THPO scaffold has been instrumental in the development of GAT inhibitors. The parent compound, (R)-exo-THPO, and its derivatives have been extensively studied, revealing key structural features that govern their potency and selectivity.

Structure-Activity Relationship (SAR) Insights

The core structure of exo-THPO provides a rigid framework that mimics the conformation of GABA, allowing it to bind to the active site of GATs. Key SAR insights for this class include:

  • N-Alkylation: Substitution on the amino group of exo-THPO has a profound impact on activity and selectivity. For instance, N-methylation to produce N-methyl-exo-THPO enhances glial selectivity.[4][5]

  • Lipophilic Moieties: The addition of bulky, lipophilic N-substituents generally increases potency, particularly for GAT1.[5] This has been a guiding principle in the design of potent GAT1 inhibitors.

  • Stereochemistry: The stereochemistry at the 4-position of the tetrahydrobenzo[d]isoxazol ring is critical for activity, with the (R)-enantiomer being the more active form.[4]

The primary mechanism of action for exo-THPO and its analogs is competitive inhibition of GABA uptake.[5] This means they directly compete with GABA for binding to the transporter protein.

A New Contender: The GAT3-Selective Inhibitor SR-THAP

Recent advancements in the field have led to the development of inhibitors with novel scaffolds and improved subtype selectivity. One such compound is SR-THAP, which has demonstrated notable selectivity for the GAT3 transporter.[6][7]

SR-THAP represents a significant step forward in the quest for GAT subtype-selective compounds. Its unique chemical structure allows for potent inhibition of GAT3, with significantly less activity at GAT1.[6] This selectivity provides a powerful tool for dissecting the specific roles of GAT3 in both physiological and pathological processes. Interestingly, the inhibitory mechanism of SR-THAP at GAT3 appears to be dual, with its potency increasing with pre-incubation, suggesting an interaction that may involve both extracellular and intracellular domains of the transporter.[6][7]

Comparative Pharmacological Profile

A direct comparison of the inhibitory potency (IC50) of these compounds against the different GAT subtypes is essential for understanding their pharmacological profiles. The following table summarizes available data from in vitro [³H]GABA uptake assays.

CompoundmGAT1 IC50 (µM)mGAT2 IC50 (µM)mGAT3 IC50 (µM)mGAT4 IC50 (µM)hGAT1 IC50 (µM)hGAT3 IC50 (µM)
(R)-exo-THPO 1.1>1000160170--
(R)-N-methyl-exo-THPO 0.9>1000110130--
SR-THAP ----2124.9 (with pre-incubation)

Data for exo-THPO analogs are for mouse GAT subtypes (mGATs) as presented in White et al., 2005. Data for SR-THAP is for human GAT subtypes (hGATs) as presented in Re J. et al., 2023.[6]

This data clearly illustrates the GAT1 selectivity of the exo-THPO analogs and the pronounced GAT3 selectivity of SR-THAP.

Experimental Protocols for Benchmarking

To ensure a rigorous and reproducible comparison, standardized in vitro assays are crucial. Below are detailed protocols for two fundamental assays: a cell-based [³H]GABA uptake assay using HEK293 cells expressing individual GAT subtypes, and a [³H]GABA uptake assay using native brain tissue in the form of synaptosomes.

I. [³H]GABA Uptake Assay in GAT-Transfected HEK293 Cells

This assay allows for the precise determination of a compound's potency and selectivity against each GAT subtype individually.

Workflow Diagram:

GAT_Uptake_HEK293 cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis seed Seed HEK293 cells stably expressing a GAT subtype in 96-well plates culture Culture for 24-48 hours until confluent seed->culture wash1 Wash cells with Krebs-Ringer-HEPES (KRH) buffer preincubate Pre-incubate with test compound or vehicle for 10-20 min wash1->preincubate initiate Initiate uptake by adding KRH buffer containing [³H]GABA and unlabeled GABA preincubate->initiate incubate Incubate at room temperature for a defined period (e.g., 3-10 min) initiate->incubate terminate Terminate uptake by rapid aspiration and washing with ice-cold KRH buffer incubate->terminate lyse Lyse cells with scintillation fluid or lysis buffer terminate->lyse count Quantify radioactivity using a scintillation counter lyse->count calculate Calculate % inhibition relative to vehicle control count->calculate plot Plot % inhibition vs. log[inhibitor] and fit to a sigmoidal dose-response curve to determine IC50 calculate->plot

Caption: Workflow for [³H]GABA uptake assay in GAT-transfected HEK293 cells.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Maintain Human Embryonic Kidney (HEK293) cells stably expressing the human or mouse GAT subtype of interest (GAT1, GAT2, GAT3, or BGT1) in appropriate culture medium.

    • Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Culture for 24-48 hours.

  • Assay Buffer Preparation:

    • Prepare Krebs-Ringer-HEPES (KRH) buffer (in mM: 120 NaCl, 4.7 KCl, 2.2 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 10 HEPES, pH 7.4 with NaOH).

  • [³H]GABA Uptake Assay:

    • On the day of the assay, aspirate the culture medium and wash the cell monolayer twice with 200 µL of KRH buffer.

    • Add 100 µL of KRH buffer containing the test compound at various concentrations (typically in triplicate) or vehicle (for total uptake) to the wells. For non-specific uptake, use a saturating concentration of a known potent GAT inhibitor like tiagabine (for GAT1) or a non-selective inhibitor.

    • Pre-incubate the plate at room temperature for 10-20 minutes.

    • Prepare the uptake solution by adding [³H]GABA to KRH buffer at a final concentration that is close to the Km of the transporter for GABA (e.g., 10-50 nM [³H]GABA with unlabeled GABA to reach a final concentration of ~1 µM).

    • Initiate the uptake by adding 100 µL of the uptake solution to each well.

    • Incubate for a short period (e.g., 3-10 minutes) at room temperature. This time should be within the linear range of GABA uptake.

    • Terminate the assay by rapidly aspirating the uptake solution and washing the cells three times with 200 µL of ice-cold KRH buffer.

    • Lyse the cells by adding 200 µL of scintillation cocktail to each well and shaking for 5 minutes.

    • Seal the plate and measure the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Subtract the non-specific uptake from all other measurements.

    • Express the data as a percentage of the total specific uptake (in the absence of any inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

II. [³H]GABA Uptake Assay in Brain Synaptosomes

This ex vivo assay measures the inhibitory effect of a compound on GABA uptake in a more physiologically relevant preparation containing native transporters in their natural lipid environment.

Workflow Diagram:

GAT_Uptake_Synaptosome cluster_prep Synaptosome Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis homogenize Homogenize brain tissue (e.g., cortex) in ice-cold sucrose buffer centrifuge1 Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and debris homogenize->centrifuge1 centrifuge2 Centrifuge supernatant at medium speed (e.g., 12,000 x g) to pellet crude synaptosomes (P2 fraction) centrifuge1->centrifuge2 resuspend Resuspend P2 pellet in KRH buffer centrifuge2->resuspend preincubate Pre-incubate synaptosome aliquots with test compound or vehicle at 37°C initiate Initiate uptake by adding buffer containing [³H]GABA and unlabeled GABA preincubate->initiate incubate Incubate at 37°C for a defined period (e.g., 1-5 min) initiate->incubate terminate Terminate uptake by rapid filtration through glass fiber filters incubate->terminate wash_filter Wash filters rapidly with ice-cold buffer terminate->wash_filter scint_count Place filters in scintillation vials, add fluid, and count wash_filter->scint_count calculate Calculate % inhibition relative to vehicle control scint_count->calculate plot Plot % inhibition vs. log[inhibitor] and determine IC50 calculate->plot

Caption: Workflow for [³H]GABA uptake assay in brain synaptosomes.

Step-by-Step Methodology:

  • Synaptosome Preparation:

    • Euthanize a rodent (e.g., rat or mouse) according to approved animal welfare protocols.

    • Rapidly dissect the brain region of interest (e.g., cerebral cortex) in ice-cold 0.32 M sucrose solution.

    • Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose buffer using a glass-Teflon homogenizer.[8]

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris (P1 fraction).

    • Transfer the supernatant (S1 fraction) to a new tube and centrifuge at 12,000-15,000 x g for 20 minutes at 4°C. The resulting pellet is the crude synaptosomal fraction (P2).

    • Gently resuspend the P2 pellet in an appropriate volume of KRH buffer and determine the protein concentration (e.g., using the Bradford assay).

  • [³H]GABA Uptake Assay:

    • In microcentrifuge tubes, pre-warm aliquots of the synaptosomal suspension (e.g., 50-100 µg of protein) in KRH buffer at 37°C for 5-10 minutes.

    • Add the test compound at various concentrations or vehicle and continue the pre-incubation for another 5-10 minutes.

    • Initiate the uptake by adding KRH buffer containing [³H]GABA and unlabeled GABA to a final concentration of ~1 µM.

    • Incubate at 37°C for a short period (e.g., 1-5 minutes).

    • Terminate the uptake by rapid dilution with 1 mL of ice-cold KRH buffer followed by vacuum filtration through glass fiber filters (e.g., Whatman GF/B).

    • Rapidly wash the filters twice with 3 mL of ice-cold KRH buffer.

    • Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to stand for several hours before counting.

  • Data Analysis:

    • Follow the same data analysis procedure as described for the HEK293 cell-based assay.

Conclusion and Future Directions

The benchmarking of new GABA uptake inhibitors against established compounds like the 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine analogs is a critical step in the drug discovery process. The GAT1-selective nature of the exo-THPO series provides a valuable counterpoint to newer, more subtype-selective agents like the GAT3 inhibitor SR-THAP. By employing rigorous and standardized in vitro assays, researchers can accurately determine the potency and selectivity of novel compounds, paving the way for the development of next-generation therapeutics for a range of neurological and psychiatric disorders. The continued exploration of novel chemical scaffolds and the pursuit of greater subtype selectivity remain key objectives in the field of GABAergic modulation.

References

  • Re J., et al. (2023). SR-THAP is a selective inhibitor of GAT3 with a dual inhibition mechanism. ResearchGate. Available at: [Link]

  • Jin, H., et al. (2017). Preparation, Stimulation and Other Uses of Adult Rat Brain Synaptosomes. Bio-protocol, 7(24). Available at: [Link]

  • Chemical structures of exo-THPO derivatives along with inhibitory. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain. (2023). Frontiers in Molecular Neuroscience. Available at: [Link]

  • Clausen, R. P., et al. (2006). Structure-activity relationships of selective GABA uptake inhibitors. Current topics in medicinal chemistry, 6(17), 1861–1882. Available at: [Link]

  • Sorkina, T., et al. (2019). Striatal Synaptosomes Preparation from Mouse Brain. Bio-protocol, 9(12). Available at: [Link]

  • Time course of [³H]GABA uptake by synaptosomes in control (1) and in... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Establishing a linearly responding [³H]GABA uptake assay in an... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • GABA release and uptake measured in crude synaptosomes from Genetic Absence Epilepsy Rats from Strasbourg (GAERS). (2002). Neurochemistry international, 40(2), 143–151. Available at: [Link]

  • Krogsgaard-Larsen, P., et al. (2000). Selective inhibitors of glial GABA uptake: synthesis, absolute stereochemistry, and pharmacology of the enantiomers of 3-hydroxy-4-amino-4,5,6,7-tetrahydro-1,2-benzisoxazole (exo-THPO) and analogues. Journal of medicinal chemistry, 42(26), 5280–5291. Available at: [Link]

  • Kvist, T., et al. (2002). Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA transporter GAT-1. British journal of pharmacology, 135(1), 93–102. Available at: [Link]

  • A good protocol for extracting mouse brain synaptosomes? (2013). ResearchGate. Available at: [Link]

  • Identification of the First Highly Subtype-Selective Inhibitor of Human GABA Transporter GAT3. (2021). ResearchGate. Available at: [Link]

  • Sarup, A., et al. (2000). Effects of 3-hydroxy-4-amino-4,5,6,7-tetrahydro-1,2-benzisoxazol (exo-THPO) and its N-substituted analogs on GABA transport in cultured neurons and astrocytes and by the four cloned mouse GABA transporters. Neurochemical research, 25(3), 345–354. Available at: [Link]

  • Determination of the GABA uptake activity of GAT1/GFP in CHO and Hek293... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Pabel, J., et al. (2006). New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids. European journal of medicinal chemistry, 41(7), 809–824. Available at: [Link]

  • Borden, L. A., et al. (1994). Design, synthesis and evaluation of substituted triarylnipecotic acid derivatives as GABA uptake inhibitors: identification of a ligand with moderate affinity and selectivity for the cloned human GABA transporter GAT-3. Journal of medicinal chemistry, 37(15), 2334–2342. Available at: [Link]

  • Structural basis for selective inhibition of human GABA transporter GAT3. (2023). bioRxiv. Available at: [Link]

  • Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA transporter GAT-1. (2002). ResearchGate. Available at: [Link]

  • Thomsen, C., et al. (2015). Identification of the First Highly Subtype-Selective Inhibitor of Human GABA Transporter GAT3. ACS chemical neuroscience, 6(10), 1745–1754. Available at: [Link]

  • Proteochemometric modeling strengthens the role of Q299 for GABA transporter subtype selectivity. (2022). ResearchGate. Available at: [Link]

  • Motiwala, Z., et al. (2023). Molecular basis of human GABA transporter 3 inhibition. Nature communications, 14(1), 2208. Available at: [Link]

  • IC 50 values for inhibition of GABA uptake in neurons, astrocytes, and... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride

As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of your chemical reagents, including their safe and compliant disposal. This guide provides a detail...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of your chemical reagents, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride, a crucial intermediate in drug discovery.[1] The procedures outlined here are synthesized from regulatory standards and best practices in laboratory safety to ensure the protection of personnel and the environment.

The core principle of chemical waste management is that all hazardous waste must be regulated from its point of generation to its final disposal.[2] This guide will walk you through hazard assessment, regulatory compliance, and step-by-step disposal procedures.

Hazard Assessment and Characterization

Inferred Hazard Profile:

Hazard CharacteristicAssessment & RationaleSupporting Evidence
Toxicity Harmful if swallowed. The toxicological properties have not been fully investigated.[3] A structural isomer, 4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine, is classified as "H302 – Harmful if swallowed."[4] Amine compounds can pose significant health risks.[5][3][4][5]
Corrosivity Potential Corrosive. As a hydrochloride salt, it can form corrosive acidic solutions when mixed with water. The general class of isoxazoles may be corrosive.[3][3][6]
Reactivity Incompatible with strong oxidizing agents. This is a common characteristic of amine compounds.[3][7][3][7]
Environmental Potential environmental hazard. Improper disposal of even small quantities of chemicals can contaminate large volumes of water and soil.[8][8]

Given these characteristics, 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride must be treated as hazardous chemical waste . It must never be disposed of down the drain or in regular trash.[9][10]

Regulatory Framework: EPA and OSHA Compliance

The disposal of this compound is governed by federal and local regulations. The primary regulatory body in the United States is the Environmental Protection Agency (EPA), which enforces the Resource Conservation and Recovery Act (RCRA).[11][12] Additionally, the Occupational Safety and Health Administration (OSHA) mandates safe handling procedures and worker training to minimize exposure.[13]

Your laboratory is considered a "generator" of hazardous waste and must operate in compliance with EPA standards, which include proper identification, labeling, and storage of waste.[11] Waste is typically accumulated in a Satellite Accumulation Area (SAA) , which is a location at or near the point of generation and under the control of laboratory personnel.[2][8]

Core Disposal Protocol: A Step-by-Step Guide

This protocol provides a direct, procedural workflow for the safe disposal of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride from the point of generation to the point of collection.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to prevent exposure.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: Handle the solid and prepare waste solutions inside a certified chemical fume hood to avoid inhalation of dust or vapors.[7]

Step 2: Waste Collection and Container Selection
  • Designate a Waste Container: Select a container that is in good condition, leak-proof, and chemically compatible with the waste. A high-density polyethylene (HDPE) or glass bottle is a suitable choice.[9][12] Avoid metal containers due to the potential for corrosion from the hydrochloride salt.[12]

  • Solid Waste: Collect the original vial and any contaminated items such as weighing paper, spatulas, or contaminated gloves and place them in the designated solid waste container.

  • Rinsate: If rinsing glassware that came into contact with the compound, the first rinse must be collected as hazardous waste.[9] Subsequent rinses may also need to be collected depending on the compound's toxicity level (see Section 5).

Step 3: Waste Segregation and Labeling
  • Segregate Incompatibles: Ensure the waste container for this compound is stored separately from incompatible materials, particularly strong oxidizing agents.[14] Use secondary containment to prevent accidental mixing.[8][9]

  • Label the Container Immediately: As soon as the first particle of waste enters the container, it must be labeled.[10] The label must include:

    • The words "Hazardous Waste" [14][15]

    • The full chemical name: "4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride" (no formulas or abbreviations)[14]

    • An indication of the hazards (e.g., "Toxic," "Corrosive")[15]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)
  • Storage Location: Store the sealed waste container in a designated SAA within the laboratory. This area must be near the point of waste generation.[2][15]

  • Keep Container Closed: The waste container must remain tightly sealed at all times except when you are actively adding waste to it.[9][14] This is a critical EPA requirement to prevent spills and fugitive emissions.

  • Monitor Fill Level: Do not overfill the container. Stop adding waste when it reaches approximately 90% capacity to allow for expansion and prevent spills.[12]

Step 5: Requesting Waste Pickup

Once the container is full, arrange for its disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[9] Do not transport hazardous waste yourself.[10]

Waste_Disposal_Workflow start Waste Generation (Unused chemical, contaminated labware) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Step 2: Select Compatible Waste Container (e.g., HDPE) ppe->container labeling Step 3: Affix 'Hazardous Waste' Label - Full Chemical Name - Hazard Information container->labeling segregation Step 4: Segregate from Incompatibles (e.g., Oxidizers) labeling->segregation saa Step 5: Store in Satellite Accumulation Area (SAA) - Keep Container Closed segregation->saa pickup Step 6: Request Pickup when Container is Full saa->pickup end Compliant Disposal pickup->end

Caption: Workflow for compliant disposal of chemical waste.

Spill Management

In the event of a small, manageable spill, follow these procedures:

  • Alert Personnel: Notify others in the immediate area.

  • Isolate the Area: Prevent access to the spill area.

  • Consult SDS: If available, refer to the specific spill cleanup procedures in the Safety Data Sheet.

  • Cleanup: Use an appropriate absorbent material (e.g., chemical spill pads or vermiculite) to clean up the spill. Do not use combustible materials like paper towels for large spills.

  • Collect Waste: All cleanup materials, including used PPE, must be collected and disposed of as hazardous waste in your labeled container.[10]

  • Report: For significant spills, contact your institution's EHS immediately.[9]

Empty Container Disposal

The original product container is not considered regular trash until it is properly decontaminated.

  • Thoroughly Empty: Ensure the container is fully empty, with only trivial residue remaining.[9]

  • Triple Rinse: Because the compound is potentially acutely toxic, the container must be triple-rinsed.[9][10]

    • Use a solvent capable of removing the chemical residue (e.g., water or methanol).

    • Collect all three rinses as hazardous waste and add them to your designated liquid waste container.[6][9]

  • Deface Label: Completely remove or obliterate the original manufacturer's label.[9][10]

  • Final Disposal: Once rinsed and defaced, the empty container can typically be disposed of as regular solid waste (e.g., in a designated glass disposal box).[9]

Waste Minimization

A key component of laboratory safety and environmental stewardship is minimizing waste generation.[6]

  • Purchase Appropriately: Order only the quantity of chemical needed for your experiments.

  • Manage Inventory: Keep an accurate inventory to avoid purchasing duplicates and to track expiration dates.[6]

  • Share Excess: Before disposing of unopened or unexpired chemicals, check if other researchers in your department could use them.[6]

By adhering to these detailed procedures, you ensure that the disposal of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride is conducted safely, protecting yourself, your colleagues, and the environment while maintaining full regulatory compliance.

References

  • Hazardous Waste Disposal Guide - Research Areas. (n.d.). Dartmouth Policy Portal. Retrieved from [Link]

  • Regulating Lab Waste Disposal in the United States: The Role of the EPA. (n.d.). Needle.Tube. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2024, May 21). Daniels Health. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2023, November 25). US EPA. Retrieved from [Link]

  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). American Chemical Society. Retrieved from [Link]

  • 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride, 95% Purity, C7H11ClN2O, 100 mg. (n.d.). CP Lab Safety. Retrieved from [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Retrieved from [Link]

  • Worker Exposures to Volatile Amines. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Chemical Hazards and Toxic Substances - Overview. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Amine Usage Guidelines for High-Purity Amines in Industry. (n.d.). Diplomata Comercial. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride

As a Senior Application Scientist, this guide provides a comprehensive operational plan for the safe handling of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride. Given that this is a specialized research chemica...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive operational plan for the safe handling of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride. Given that this is a specialized research chemical, detailed toxicological data is not always available. Therefore, this protocol is grounded in the principle of prudent practice, treating the compound with a conservative approach to minimize exposure until more is known. We will synthesize information from analogous compounds and authoritative laboratory safety standards to ensure a robust and self-validating safety system.

Hazard Assessment: Understanding the Risks

A thorough hazard assessment is the foundation of laboratory safety.[1][2][3][4] For 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride, we must infer potential hazards based on its chemical structure (an amine hydrochloride salt) and data from similar molecules.

Anticipated Hazards:

  • Acute Oral Toxicity: Similar compounds are classified as "Harmful if swallowed" (H302).[5][6]

  • Skin Irritation: Causes skin irritation (H315) upon contact is a possibility.[5]

  • Eye Irritation: Expected to cause serious eye irritation (H319).[5]

  • Respiratory Irritation: As a fine, crystalline solid, it may cause respiratory irritation (H335) if inhaled.[5]

Given these potential risks, all handling procedures must be designed to prevent the primary routes of exposure: inhalation, skin contact, eye contact, and ingestion.[7]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risks.[1][2] The following table outlines the recommended PPE for different operational scenarios involving 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride.

Scenario Task Example Minimum Required PPE Enhanced Precautions (Recommended)
Storage & Inspection Moving containers from freezer to bench, visual inspection of the solid.- Standard Lab Coat- ANSI Z87-rated Safety Glasses[3]- Nitrile Gloves- No additional precautions are typically needed if the container remains sealed.
Low-Volume Handling (Solid) Weighing milligram quantities for analysis or small-scale reactions.- Standard Lab Coat- ANSI Z87-rated Safety Goggles (for superior splash/dust protection)[3]- Single pair of Nitrile Gloves- Work within a chemical fume hood or ventilated balance enclosure to control dust.[8]- Use powder-free gloves to minimize aerosolization.
Solution Preparation & Transfer Dissolving the solid in a solvent, transferring solutions via pipette.- Chemical-resistant Lab Coat- Safety Goggles- Single pair of Nitrile Gloves- Work within a chemical fume hood.[8]- A face shield worn over safety goggles is required when handling larger volumes (>50 mL) due to increased splash risk.[3]
Reaction & Work-up Performing a chemical reaction, extraction, or purification.- Chemical-resistant Lab Coat- Safety Goggles- Face Shield- Double Nitrile Gloves or heavy-duty chemical-resistant gloves (e.g., butyl rubber) over nitrile gloves.[3]- All operations must be conducted in a certified chemical fume hood.[7]- Ensure emergency eyewash and safety shower are accessible.[9]

Procedural Guidance: From Preparation to Disposal

Adherence to standardized procedures is critical for ensuring safety and experimental integrity.

PPE Donning and Doffing Workflow

The order of donning and doffing PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Safety Goggles/ Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves (Turn inside out) Doff2 2. Lab Coat (Fold inward) Doff1->Doff2 Doff3 3. Safety Goggles/ Face Shield Doff2->Doff3 Wash Wash Hands Thoroughly Doff3->Wash

Caption: Workflow for correct donning and doffing of PPE to minimize contamination.

Step-by-Step Handling Protocol
  • Preparation : Before handling the chemical, ensure you have read the relevant safety information and have all necessary PPE.[10] Designate a specific work area inside a chemical fume hood.[8]

  • Don PPE : Follow the donning sequence outlined in the diagram above.

  • Handling :

    • For weighing, use a ventilated balance enclosure or perform the task in a fume hood to contain any dust.

    • Use a spatula to transfer the solid. Avoid creating dust.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling :

    • Securely cap the primary container. The compound should be stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.[11]

    • Clean any contaminated surfaces with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

  • Doff PPE : Remove PPE in the correct order (see diagram) before leaving the work area. Dispose of single-use PPE in the designated hazardous waste container.

  • Hygiene : Wash hands thoroughly with soap and water after removing gloves.[7]

Emergency and Disposal Plans

Exposure Response
  • Skin Contact : Immediately remove contaminated clothing.[12] Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[12]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.[12]

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[13]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]

Spill Management
  • Alert : Alert personnel in the immediate area.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Contain : For small spills (that you are trained to handle), use an appropriate absorbent material (e.g., vermiculite or sand) to cover the spill. Do not use combustible materials like paper towels on spills of oxidizing agents.

  • Clean-Up : Wearing appropriate PPE (including double gloves and respiratory protection if it is a powder), carefully sweep the absorbed material into a designated hazardous waste container.

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan
  • Chemical Waste : Dispose of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride and any solutions containing it as hazardous chemical waste, following all institutional, local, and national regulations.

  • Contaminated PPE : All disposable PPE (gloves, lab coats, etc.) that has come into contact with the chemical must be disposed of as solid hazardous waste. Do not place it in the regular trash.[1]

This guide is intended to provide a framework for the safe handling of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride. Always consult your institution's Chemical Hygiene Plan and Environmental Health and Safety (EHS) department for specific requirements.[14]

References

  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Google Cloud.
  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. Google Cloud.
  • Storage and Handling Tips for Research Chemicals: Safety Comes First. Google Cloud.
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
  • Chemical Safety in Research and Teaching.
  • OSHA's PPE Labor
  • Personal Protective Equipment Requirements for Laboratories.
  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.
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  • NIOSH Pocket Guide to Chemical Hazards. Labelmaster.
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride
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Reactant of Route 2
4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride
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